molecular formula C13H20N2O3 B1333190 2-(3,4,5-Trimethoxyphenyl)piperazine CAS No. 65709-47-9

2-(3,4,5-Trimethoxyphenyl)piperazine

Cat. No.: B1333190
CAS No.: 65709-47-9
M. Wt: 252.31 g/mol
InChI Key: SZZIGSBHEDAVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,5-Trimethoxyphenyl)piperazine is a key chemical building block in medicinal chemistry research, particularly in the design and synthesis of novel anticancer agents. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in tubulin-binding molecules, such as colchicine and combretastatin A-4, which inhibit microtubule polymerization and disrupt cell division in malignant cells . Integrating this moiety with a piperazine ring, a privileged scaffold in drug discovery, creates a versatile hybrid structure. The piperazine ring can improve aqueous solubility and provides a point for attaching various terminal groups, allowing researchers to explore structure-activity relationships and optimize binding affinity with target proteins . Recent studies have incorporated this core structure into compounds demonstrating promising in vitro antiproliferative activity against a range of cancer cell lines, including NSCL cancer, colorectal carcinoma, and breast cancer . Other research highlights its use in developing potent piperazine-conjugated combretastatin analogues that depolymerize tubulin, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells . This compound is supplied for research purposes to advance the development of potential microtubule-destabilizing agents and multi-kinase inhibitors. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-16-11-6-9(10-8-14-4-5-15-10)7-12(17-2)13(11)18-3/h6-7,10,14-15H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZIGSBHEDAVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378117
Record name 2-(3,4,5-trimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-47-9
Record name 2-(3,4,5-trimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(3,4,5-Trimethoxyphenyl)piperazine. This molecule is of significant interest in medicinal chemistry due to the established pharmacological importance of both the piperazine and the 3,4,5-trimethoxyphenyl moieties. The insights and methodologies presented herein are designed to support researchers in the effective synthesis, purification, and analysis of this compound and its derivatives.

Introduction: The Significance of the this compound Scaffold

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of a substituted phenyl group onto the piperazine ring, creating an arylpiperazine, has been a fruitful strategy in the development of new therapeutic agents.[2] The 3,4,5-trimethoxyphenyl group, a key structural feature of the psychedelic mescaline and the microtubule-destabilizing agent combretastatin, is known to confer unique pharmacological properties.

The specific substitution at the 2-position of the piperazine ring, as in this compound, offers a distinct structural motif compared to the more commonly explored 1-substituted arylpiperazines. This substitution pattern introduces a chiral center and a different spatial arrangement of the aryl group relative to the piperazine nitrogens, which can significantly influence receptor binding and overall pharmacological profile. This guide will delve into the key chemical aspects of this promising, yet less-explored, molecule.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of its constituent moieties and related compounds, we can predict its key physicochemical characteristics.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₃H₂₀N₂O₃
Molecular Weight 252.31 g/mol
Appearance Likely a solid at room temperature.Based on similar 2-arylpiperazines.[3]
Melting Point Not available. Would require experimental determination.
Boiling Point Not available. Would require experimental determination under vacuum.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated.Based on the general solubility of arylpiperazines.[4]
pKa The two nitrogen atoms of the piperazine ring will have distinct pKa values. The nitrogen further from the electron-withdrawing phenyl group (N4) is expected to be more basic.General knowledge of piperazine chemistry.

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Diketopiperazine Formation cluster_1 Step 2: Reduction 3,4,5-Trimethoxyphenylglycine 3,4,5-Trimethoxyphenylglycine Diketopiperazine 3,6-bis(3,4,5-trimethoxyphenyl) piperazine-2,5-dione 3,4,5-Trimethoxyphenylglycine->Diketopiperazine Self-condensation (e.g., heating in ethylene glycol) This compound This compound Diketopiperazine->this compound Reduction (e.g., LiAlH4 in THF)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione

  • Rationale: The self-condensation of an amino acid ester is a common method for the synthesis of 2,5-diketopiperazines.[5] In this case, starting with 3,4,5-trimethoxyphenylglycine (or its methyl or ethyl ester) and heating it in a high-boiling solvent like ethylene glycol will drive the cyclization and dimerization to form the desired diketopiperazine.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxyphenylglycine methyl ester (1.0 eq).

    • Add ethylene glycol as the solvent.

    • Heat the reaction mixture to reflux (approximately 190-200 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Step 2: Reduction of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione

  • Rationale: The reduction of the two amide carbonyl groups in the diketopiperazine to the corresponding amines can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This will yield the desired this compound.

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 4.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3,6-bis(3,4,5-trimethoxyphenyl)piperazine-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washes, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethoxyphenyl group (two aromatic protons and three methoxy groups) and the piperazine ring. The protons on the piperazine ring will likely appear as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The presence of rotational isomers due to slow nitrogen inversion and restricted rotation around the C-N bond might lead to broadened or multiple sets of signals at room temperature.[6] Variable temperature NMR studies could be employed to investigate these dynamic processes.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trimethoxyphenyl ring and the piperazine ring. The three methoxy groups will have characteristic signals around 56 ppm. The aromatic carbons will appear in the range of 100-160 ppm, and the aliphatic carbons of the piperazine ring will be in the upfield region.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also provide structural information.

  • Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) should be observed. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and loss of substituents.[3]

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy will identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretching vibrations for the secondary amines of the piperazine ring (around 3300-3500 cm⁻¹).

    • C-H stretching vibrations for the aromatic and aliphatic protons (around 2800-3100 cm⁻¹).

    • C=C stretching vibrations for the aromatic ring (around 1500-1600 cm⁻¹).

    • C-O stretching vibrations for the methoxy groups (around 1000-1300 cm⁻¹).

Potential Pharmacological Profile and Applications

While specific pharmacological data for this compound is scarce, the known activities of arylpiperazines and compounds containing the 3,4,5-trimethoxyphenyl moiety suggest several potential areas of application.

  • Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their CNS activity, often targeting serotonergic and dopaminergic receptors.[7] The 3,4,5-trimethoxyphenyl group is a key pharmacophore in mescaline, a potent 5-HT₂ₐ receptor agonist. Therefore, this compound could potentially interact with serotonin receptors and may exhibit psychoactive properties.

  • Anticancer Potential: The 3,4,5-trimethoxyphenyl moiety is present in combretastatin A-4, a potent anticancer agent that inhibits tubulin polymerization. Arylpiperazine derivatives have also been investigated for their anticancer properties.[7] The combination of these two pharmacophores in this compound makes it a candidate for investigation as a potential anticancer agent.

  • Other Potential Activities: Piperazine derivatives have been explored for a wide range of other therapeutic applications, including as antihistamines, anti-inflammatory agents, and antihypertensives.[8] The unique structure of this compound may lead to novel activities in these or other therapeutic areas.

Workflow for Preliminary Pharmacological Evaluation

Pharmacological Evaluation Preliminary Pharmacological Evaluation Workflow Compound This compound Receptor_Binding Receptor Binding Assays (e.g., 5-HT, Dopamine receptors) Compound->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tubulin polymerization) Compound->Enzyme_Inhibition Cell_Based Cell-Based Assays (e.g., Cytotoxicity in cancer cell lines) Receptor_Binding->Cell_Based Enzyme_Inhibition->Cell_Based In_Vivo In Vivo Models (e.g., Behavioral models, Xenograft models) Cell_Based->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(3,4,5-Trimethoxyphenyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed exploration of the multi-faceted analytical approach required for unambiguous structure confirmation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography, this document outlines not just the "how" but the critical "why" behind the experimental choices. The narrative emphasizes a self-validating system of protocols, ensuring the trustworthiness and accuracy of the final structural assignment. All methodologies are supported by authoritative references to underscore the scientific integrity of the elucidated structure.

Introduction: The Significance of Structural Certainty

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a compound like this compound, which combines the pharmacologically relevant piperazine and trimethoxyphenyl moieties, precise structural knowledge is paramount for understanding its mechanism of action, safety profile, and potential as a therapeutic agent. The piperazine ring is a common scaffold in many marketed drugs due to its favorable physicochemical properties and ability to interact with various biological targets.[1] The trimethoxyphenyl group is also a key feature in a number of bioactive compounds. Therefore, the unambiguous determination of the connectivity and stereochemistry of this compound is a critical step in its development lifecycle.

This guide will navigate the logical progression of analytical techniques employed to build a complete and validated structural picture of the target molecule. We will begin with spectroscopic methods that reveal the molecular framework and functional groups, and culminate with the definitive atomic arrangement provided by X-ray crystallography.

The Analytical Workflow: A Multi-Technique Approach

The structure elucidation of a novel chemical entity is rarely accomplished with a single technique. Instead, a synergistic application of multiple analytical methods provides a layered and cross-validated confirmation of the molecular structure. The workflow presented here is designed to systematically gather evidence, with each step building upon the insights of the previous one.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis of This compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Synthesis->MS Initial Confirmation FTIR FTIR Spectroscopy - Functional Group ID MS->FTIR Complementary Data NMR NMR Spectroscopy - 1H & 13C Connectivity - 2D Correlations FTIR->NMR Detailed Framework XRay X-ray Crystallography - Absolute Configuration - Bond Lengths & Angles NMR->XRay Final Validation

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula and Fragmentation

Mass spectrometry is the initial and essential step to confirm the molecular weight of the synthesized compound and to gain early insights into its structural components through fragmentation analysis.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the preferred ionization technique for a molecule like this compound due to its polar nature, conferred by the piperazine nitrogens, which are readily protonated. This "soft" ionization method minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of this ion, which in turn allows for the confident prediction of the molecular formula. Subsequent tandem mass spectrometry (MS/MS) experiments are designed to induce fragmentation in a controlled manner, providing evidence for the connectivity of the trimethoxyphenyl and piperazine moieties.

Experimental Protocol: ESI-MS and MS/MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • ESI-MS Analysis (Full Scan):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Observe the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis (Product Ion Scan):

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Record the resulting product ion spectrum.

Data Interpretation and Expected Fragmentation

The fragmentation of piperazine analogues is characterized by cleavage of the C-N bonds of the piperazine ring and the bond connecting the ring to the substituent.[2] For this compound, the expected fragmentation pathways would involve the characteristic losses from both the piperazine and the trimethoxyphenyl moieties.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Description of Neutral Loss
[M+H]⁺VariesInitial protonated molecule
[M+H]⁺91Loss of the trimethoxyphenyl group, yielding a benzyl-like fragment
[M+H]⁺119, 70, 56Cleavage within the piperazine ring

Note: The exact m/z values will depend on the molecular weight of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Causality Behind Experimental Choices

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method due to its simplicity, speed, and the minimal sample preparation required. The key functional groups to identify in this compound are the N-H stretches of the piperazine ring, C-H stretches of the aromatic and aliphatic portions, C-N stretches, and the C-O stretches of the methoxy groups.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Vibrational Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The NH stretching vibrations for piperazine derivatives are typically observed in the range of 3250-3500 cm⁻¹.[3] Aromatic C-H stretching bands generally appear as weak bands.[3]

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretch (piperazine)3250 - 3400
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2800 - 3000
C=C stretch (aromatic)1450 - 1600
C-N stretch1020 - 1250
C-O stretch (methoxy)1000 - 1300

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structure elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the molecular connectivity.

Causality Behind Experimental Choices

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule. For a molecule with the complexity of this compound, 2D NMR experiments are essential to piece together the full structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[4]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Predicted ¹H and ¹³C NMR Data and Interpretation

The chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonsMultiplicityIntegrationPredicted Chemical Shift (ppm)Rationale
Aromatic (trimethoxyphenyl)s2H6.5 - 7.0Protons on the electron-rich aromatic ring.
Methoxy (OCH₃)s9H3.7 - 3.9Protons of the three methoxy groups.
Piperazine CH₂m8H2.5 - 3.5Protons on the piperazine ring, likely appearing as complex multiplets.[5]
Piperazine NHbr s1HVariableThe chemical shift of the NH proton is dependent on concentration and solvent.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbons | Predicted Chemical Shift (ppm) | Rationale | | :--- | :--- | | Aromatic (C-O) | 150 - 160 | Aromatic carbons attached to oxygen. | | Aromatic (C-H) | 90 - 110 | Aromatic carbons attached to hydrogen. | | Aromatic (quaternary) | 130 - 140 | Quaternary aromatic carbons. | | Methoxy (OCH₃) | 55 - 65 | Carbons of the methoxy groups. | | Piperazine CH₂ | 40 - 55 | Carbons of the piperazine ring.[5] |

NMR_Connectivity cluster_trimethoxy 3,4,5-Trimethoxyphenyl Group cluster_piperazine Piperazine Ring Ar_H Aromatic H's Ar_C Aromatic C's Ar_H->Ar_C HSQC MeO_C Methoxy C's Ar_H->MeO_C HMBC (2-3 bonds) MeO_H Methoxy H's MeO_H->MeO_C HSQC Pip_H Piperazine H's Pip_H->Ar_C HMBC (2-3 bonds) Pip_H->Pip_H Pip_C Piperazine C's Pip_H->Pip_C HSQC

Caption: Key 2D NMR correlations for establishing the structure of this compound.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional arrangement in the solid state.

Causality Behind Experimental Choices

This technique is employed as the final arbiter of the molecular structure, providing precise information on bond lengths, bond angles, and the absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group. For this compound, X-ray crystallography would confirm the connectivity established by NMR and also reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the trimethoxyphenyl substituent.[6]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data to obtain the final atomic coordinates, bond lengths, and angles.

Expected Structural Features

Based on the crystal structure of the closely related 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride, the piperazine ring is expected to adopt a chair conformation.[7] The trimethoxyphenyl group will be attached to one of the carbons of the piperazine ring. The crystal packing will likely be influenced by hydrogen bonding involving the piperazine N-H group.

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry confirms the molecular formula, FTIR identifies the key functional groups, and a suite of NMR experiments maps out the intricate carbon-hydrogen framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following the logical and self-validating workflow outlined in this guide, researchers can achieve a high degree of confidence in the structural assignment, a critical foundation for any further investigation into the compound's biological properties and therapeutic potential.

References

  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Manivannan, R., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 573–577. [Link]

  • Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Kitanovski, Z., et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4465. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(11), 3326. [Link]

  • RAFAS. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106. [Link]

  • Stepanovs, D., & Mishnev, A. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. X-ray Structure Analysis Online, 28(1), 5-6. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 461-469. [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54. [Link]

  • Gonzalez, A. G., et al. (2019). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 495, 118968. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Nunes, C. M., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6599. [Link]

  • Supplementary Material for Palladium-Catalyzed Domino Heck/Sulfonamidation Reaction for the Synthesis of Indenones and Benzofurans. Organic Letters. [Link]

  • IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine. ResearchGate. [Link]

  • Stepanovs, D., & Mishnev, A. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. ResearchGate. [Link]

  • Gilbert, J. R., et al. (2001). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2001(12), 10-21. [Link]

  • LookChem. (n.d.). What is the chemical structure and properties of 1-(2,4,5-trimethoxy-benzyl)-piperazine?[Link]

  • Ferguson, G., et al. (2018). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1641–1649. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. [Link]

  • SpectraBase. (n.d.). 3-(3,4,5-trimethoxyphenyl)-s-tetrazine. [Link]

Sources

The Multifaceted Pharmacology of Trimethoxyphenyl Piperazines: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethoxyphenyl piperazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. These compounds exhibit a remarkable polypharmacology, engaging with a range of biological targets to elicit effects spanning from neuropsychiatry to oncology. This technical guide provides a comprehensive exploration of the mechanisms of action underpinning the bioactivity of trimethoxyphenyl piperazines. We will dissect their interactions with key neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors, and elucidate the downstream signaling cascades they modulate. Furthermore, we will delve into their emerging role as potent anticancer agents through the disruption of microtubule dynamics. This guide will also present detailed structure-activity relationships (SAR), offering insights into the chemical features governing target affinity and selectivity. To empower researchers in the field, we provide detailed, step-by-step protocols for essential in vitro assays used to characterize these compounds, including radioligand binding, functional G-protein coupled receptor (GPCR) assays, and tubulin polymerization inhibition assays. This document is intended to be a valuable resource for scientists engaged in the discovery and development of novel therapeutics derived from the versatile trimethoxyphenyl piperazine core.

Introduction: The Versatility of the Trimethoxyphenyl Piperazine Scaffold

The piperazine ring is a ubiquitous heterocyclic motif in modern pharmacotherapy, prized for its ability to confer favorable pharmacokinetic properties and serve as a versatile linker between different pharmacophoric elements.[1] When coupled with a trimethoxyphenyl moiety, the resulting scaffold gains access to a wide spectrum of biological targets, leading to a rich and complex pharmacology. The trimethoxy substitution pattern on the phenyl ring is a key determinant of this activity, influencing the molecule's electronic properties and its ability to form crucial interactions within the binding pockets of its target proteins.

Historically, arylpiperazines have been extensively explored for their effects on the central nervous system (CNS), with many approved drugs for conditions like anxiety, depression, and psychosis featuring this core structure.[2][3] More recently, the potent cytotoxic effects of certain trimethoxyphenyl-containing compounds have drawn significant attention, revealing a distinct mechanism of action centered on the disruption of the cellular cytoskeleton.[4][5] This dual activity in both neuroscience and oncology underscores the remarkable therapeutic potential of this chemical class.

This guide will systematically deconstruct the mechanisms of action of trimethoxyphenyl piperazines, beginning with their well-established roles as modulators of key G-protein coupled receptors in the CNS and then transitioning to their function as inhibitors of tubulin polymerization.

Mechanisms of Action in the Central Nervous System

Trimethoxyphenyl piperazines are notable for their ability to interact with multiple neurotransmitter receptor systems, often with high affinity. This polypharmacology can be advantageous, allowing for the simultaneous modulation of different pathways implicated in a particular disease state. However, it also presents a challenge in achieving receptor selectivity. The following sections detail the interactions of these compounds with the serotonergic, dopaminergic, and adrenergic systems.

Serotonergic System Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and a host of physiological processes. Trimethoxyphenyl piperazines frequently exhibit high affinity for several 5-HT receptor subtypes, most notably the 5-HT1A receptor.

The 5-HT1A receptor is a Gi/o-coupled GPCR that, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate. Many arylpiperazine derivatives, including those with a trimethoxyphenyl group, act as potent 5-HT1A receptor ligands.[6] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists at this receptor, leading to a range of therapeutic effects from anxiolysis to antidepressant actions.

Signaling Pathway of the 5-HT1A Receptor

5-HT1A_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand Trimethoxyphenyl Piperazine Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Firing PKA->Response Leads to

Caption: 5-HT1A receptor signaling cascade.

Dopaminergic System Modulation

The dopamine system is integral to motor control, motivation, reward, and executive function. Trimethoxyphenyl piperazines often show affinity for D2-like dopamine receptors (D2, D3, and D4), which are also Gi/o-coupled GPCRs that inhibit adenylyl cyclase.[7] Antagonism at D2 receptors is a hallmark of many antipsychotic medications. The ability of some trimethoxyphenyl piperazines to act as D2 receptor antagonists contributes to their potential utility in treating psychosis.

Adrenergic System Modulation

Interaction with adrenergic receptors, particularly the α1-adrenergic receptor, is a common feature of arylpiperazines.[8] α1-adrenergic receptors are Gq-coupled GPCRs that, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Antagonism at α1-adrenergic receptors can lead to vasodilation and a decrease in blood pressure, which can be a side effect of some CNS-acting drugs.

Mechanism of Action in Oncology: Tubulin Polymerization Inhibition

A growing body of evidence has established a class of trimethoxyphenyl-containing compounds as potent anticancer agents that function by disrupting microtubule dynamics.[4][5][9] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. They are highly dynamic polymers of α- and β-tubulin heterodimers.

Trimethoxyphenyl derivatives, particularly those with a 3,4,5-trimethoxyphenyl "A" ring, are known to bind to the colchicine-binding site on β-tubulin.[5] This binding event prevents the polymerization of tubulin heterodimers into microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. This ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[10]

Mechanism of Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_tubulin Tubulin Dynamics Tubulin αβ-Tubulin Heterodimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Microtubule->Tubulin Depolymerization TMP_Piperazine Trimethoxyphenyl Piperazine ColchicineSite Colchicine Binding Site on β-Tubulin TMP_Piperazine->ColchicineSite Binds to ColchicineSite->Tubulin Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of microtubule polymerization by trimethoxyphenyl piperazines.

Structure-Activity Relationships (SAR)

The biological activity of trimethoxyphenyl piperazines is highly dependent on their chemical structure. Key modifications that influence receptor affinity, selectivity, and mechanism of action include:

  • Trimethoxyphenyl Ring: The 3,4,5-trimethoxy substitution pattern is often optimal for potent tubulin polymerization inhibition.[10] For neurotransmitter receptor interactions, other substitution patterns, such as 2,4,5- or 2,4,6-trimethoxy, can significantly alter the binding profile.

  • Piperazine Core: The piperazine ring serves as a rigid and basic scaffold. Its protonation state at physiological pH is crucial for interactions with acidic residues in receptor binding pockets.

  • Substituents on the Second Nitrogen (N4): The nature of the substituent on the N4 position of the piperazine ring is a major determinant of the compound's overall pharmacological profile. Bulky aromatic or aliphatic groups at this position can significantly enhance affinity for specific receptors and are critical for defining whether the compound acts as an agonist, antagonist, or inhibitor.[1]

Compound Modification Primary Target(s) Reported Activity
1-(2,4,6-trimethoxyphenyl)piperazine 2,4,6-trimethoxy substitutionSerotonin & Adrenergic ReceptorsHigh affinity for 5-HT1A and α1-adrenergic receptors.
1-(3,4,5-trimethoxyphenyl)piperazine derivative 3,4,5-trimethoxy substitution with bulky N4-substituentTubulinPotent inhibitor of tubulin polymerization, anticancer activity.[10]
HBK-10 (a 2-methoxyphenylpiperazine derivative) 2-methoxy substitution with a specific N4-arylalkyl group5-HT1A and D2 ReceptorsAntagonist at both receptors with antidepressant-like effects in vivo.[7]
1-(3,4,5-trimethoxyphenyl)-4-(...)-piperazine 3,4,5-trimethoxy with various N4-substituentsALK2 KinaseInhibitors of ALK2, a target in fibrodysplasia ossificans progressiva.[11]

Experimental Protocols for Mechanistic Elucidation

Characterizing the mechanism of action of novel trimethoxyphenyl piperazines requires a suite of in vitro assays. The following protocols provide a framework for these essential experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow

Radioligand_Binding_Workflow A 1. Prepare Receptor Membranes (from cell culture or tissue) B 2. Incubate Membranes with: - Radioligand (e.g., [3H]-Prazosin for α1) - Test Compound (varying concentrations) A->B C 3. Separate Bound from Free Ligand (Rapid filtration over glass fiber filters) B->C D 4. Quantify Radioactivity (Liquid scintillation counting) C->D E 5. Data Analysis (Calculate IC50 and Ki values) D->E

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the receptor membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the trimethoxyphenyl piperazine test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for Gi/Gs-Coupled Receptors

This assay determines whether a compound acts as an agonist or antagonist at a Gi or Gs-coupled receptor by measuring changes in intracellular cAMP levels.[12][13]

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO cells stably expressing the 5-HT1A receptor) in a 96-well plate and grow to near confluency.

  • Cell Stimulation:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a fixed concentration of a known agonist (e.g., 5-HT).

  • Forskolin Treatment: Add forskolin, a direct activator of adenylyl cyclase, to all wells to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) to quantify the amount of cAMP in each well. These kits typically involve an antibody specific for cAMP and a labeled cAMP tracer.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 and maximal effect (Emax).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 and calculate the antagonist constant (Kb).

Functional Assay: GTPγS Binding for G-Protein Activation

This assay directly measures the activation of G-proteins by a GPCR agonist.[14] It is particularly useful for Gi-coupled receptors.[15]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, incubate the membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: Allow the reaction to proceed at 30°C for a set time. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Filtration and Quantification: Separate bound from free [35S]GTPγS by rapid filtration and quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 and Emax for G-protein activation.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.

  • Assay Setup: In a 96-well plate, add the tubulin solution and varying concentrations of the test compound. Include positive (e.g., colchicine) and negative (e.g., paclitaxel, a stabilizer) controls.

  • Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Monitor Polymerization: Measure the absorbance (turbidity) at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the absorbance against time for each concentration. Determine the effect of the compound on the rate and extent of polymerization. Calculate the IC50 for the inhibition of tubulin polymerization.

Conclusion

The trimethoxyphenyl piperazine scaffold represents a remarkably fruitful starting point for the design of novel therapeutics. Its inherent ability to interact with a diverse set of biological targets, from CNS receptors to fundamental components of the cellular machinery like tubulin, provides a rich landscape for drug discovery. A thorough understanding of the underlying mechanisms of action, guided by detailed structure-activity relationship studies and validated through robust in vitro assays, is paramount for harnessing the full therapeutic potential of this versatile chemical class. The methodologies and insights presented in this guide are intended to equip researchers with the foundational knowledge required to advance the development of next-generation trimethoxyphenyl piperazine-based drugs for a wide range of human diseases.

References

  • Celada, P., Bortolozzi, A., & Artigas, F. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: Rationale and current status of research. CNS Drugs, 27(9), 703–716. [Link]

  • Chilmonczyk, Z., et al. (1997). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 40(13), 1995-2004. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Bojarski, A. J., et al. (2005). 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), α1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics. Bioorganic & Medicinal Chemistry, 13(6), 2293-2303. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Molecules, 30(23), 4538. [Link]

  • Grot, M., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(15), 4586. [Link]

  • Kalgutkar, A. S., et al. (2004). The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands. Bioorganic & Medicinal Chemistry Letters, 14(7), 1835-1839. [Link]

  • La-Beck, N. M., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6571-6585. [Link]

  • Sharma, A., et al. (2021). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate. [Link]

  • Singh, H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(48), 31057-31075. [Link]

  • Sriram, D., et al. (2005). Synthesis and evaluation of anti-HIV activity of a novel series of 1-[(2,6-disubstituted)benzyl]-4-(3,4,5-trimethoxyphenyl)piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(21), 4782-4785. [Link]

  • Tang, Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2240183. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 12(2), 947-959. [Link]

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. (2022). Molecules, 27(19), 6571. [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2018). Der Pharma Chemica, 10(10), 105-111. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2022). Bioorganic & Medicinal Chemistry, 75, 117079. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • The structural determinants for α1-adrenergic/serotonin receptors activity among phenylpiperazine-hydantoin derivatives. (2021). International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1638. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Journal of Clinical Medicine, 10(24), 5813. [Link]

  • A simple procedure for assaying cAMP. (1994). Journal of Pharmacological and Toxicological Methods, 31(3), 147-151. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-6. [Link]

Sources

Spectroscopic Blueprint of 2-(3,4,5-Trimethoxyphenyl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Structure of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the piperazine ring is considered a "privileged scaffold". Its presence in a multitude of clinically successful drugs is a testament to its favorable pharmacokinetic and pharmacodynamic properties. When coupled with a substituted phenyl ring, such as the 3,4,5-trimethoxyphenyl group, the resulting molecule, 2-(3,4,5-Trimethoxyphenyl)piperazine, presents a compelling target for further investigation. The trimethoxyphenyl moiety is a key feature in several natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial effects.

A precise and unambiguous structural characterization is the bedrock upon which all further biological and pharmacological studies are built. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive identification and characterization of this compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying principles and experimental considerations necessary for robust and reliable spectroscopic analysis.

The molecular structure of this compound, with the chemical formula C₁₃H₂₀N₂O₃ and a molecular weight of 252.31 g/mol , forms the basis of our spectroscopic investigation.[1]

Molecular Structure Visualization

To provide a clear visual reference, the chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the three-dimensional arrangement of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, we can predict a distinct set of signals corresponding to the aromatic protons, the methoxy groups, and the protons of the piperazine ring.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.5 - 6.7s2HAr-H
~ 3.8s6HAr-OCH₃ (meta)
~ 3.7s3HAr-OCH₃ (para)
~ 2.5 - 3.5m9HPiperazine-H & N-H

Interpretation and Causality:

  • Aromatic Protons (Ar-H): The two protons on the trimethoxyphenyl ring are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear as a singlet in the aromatic region of the spectrum. In the methanone analogue, this signal appears at δ 6.66 ppm.[3]

  • Methoxy Protons (Ar-OCH₃): The three methoxy groups will give rise to two distinct signals. The two methoxy groups at the meta positions (C3 and C5) are equivalent and will produce a singlet integrating to six protons. The para methoxy group (C4) will appear as a separate singlet integrating to three protons. In the methanone analogue, these signals are observed at δ 3.79 (6H) and 3.68 (3H) ppm.[3]

  • Piperazine Protons: The protons on the piperazine ring will exhibit more complex splitting patterns due to coupling with each other. The exact chemical shifts will be influenced by the conformation of the ring and the presence of the bulky trimethoxyphenyl substituent. These signals are expected to appear as a series of multiplets in the aliphatic region of the spectrum. The two N-H protons will also contribute to this region and may appear as broad signals.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 153Ar-C (para, C-O)
~ 137Ar-C (ipso, C-C)
~ 135Ar-C (meta, C-O)
~ 105Ar-C (ortho, C-H)
~ 60Ar-OCH₃ (para)
~ 56Ar-OCH₃ (meta)
~ 45 - 55Piperazine-C

Interpretation and Causality:

  • Aromatic Carbons: The symmetry of the trimethoxyphenyl ring will result in four distinct signals for the six aromatic carbons. The carbons bearing the methoxy groups will be the most downfield due to the deshielding effect of the oxygen atoms. The protonated aromatic carbons will appear further upfield.

  • Methoxy Carbons: The carbons of the methoxy groups will appear in the aliphatic region, typically between 55 and 65 ppm.

  • Piperazine Carbons: The carbons of the piperazine ring will be found in the aliphatic region, with their exact chemical shifts dependent on their position relative to the nitrogen atoms and the aromatic substituent.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrument Setup: Use the same NMR spectrometer, tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[4]

  • Data Processing: Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchSecondary amine (piperazine)
2800 - 3000C-H stretchAliphatic and Aromatic
~ 1600, ~1500C=C stretchAromatic ring
1200 - 1300C-O stretchAryl ether (methoxy)
1000 - 1150C-N stretchAliphatic amine (piperazine)

Interpretation and Causality:

  • N-H Stretch: The presence of the secondary amine groups in the piperazine ring will give rise to a characteristic absorption band in the 3300-3500 cm⁻¹ region. This band is often broad.

  • C-H Stretches: Both the aromatic C-H bonds and the aliphatic C-H bonds of the piperazine and methoxy groups will absorb in the 2800-3000 cm⁻¹ region.

  • Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands around 1600 and 1500 cm⁻¹.

  • C-O and C-N Stretches: The C-O stretching of the aryl ether (methoxy) groups and the C-N stretching of the piperazine ring will produce strong absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecule, it offers valuable clues about its structure.

Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Interpretation
252[M]⁺˙ (Molecular ion)
253[M+H]⁺ (Protonated molecule in ESI)
181[M - C₄H₉N]⁺˙ (Loss of a piperazine fragment)
168[M - C₄H₁₀N₂]⁺˙ (Loss of the entire piperazine ring)
85[C₄H₉N₂]⁺ (Piperazine fragment)

Interpretation and Fragmentation Pathways:

The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[5] Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.[5] For this compound, the molecular ion peak ([M]⁺˙) is expected at m/z 252. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 253 would be prominent.

Key fragmentation pathways are expected to involve the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the trimethoxyphenyl group.[6]

MS_Fragmentation M [M]⁺˙ m/z 252 F1 [M - C₄H₉N]⁺˙ m/z 181 M->F1 Loss of C₄H₉N F2 [M - C₄H₁₀N₂]⁺˙ m/z 168 M->F2 Loss of Piperazine F3 [C₄H₉N₂]⁺ m/z 85 M->F3 Piperazine fragment

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to measure the m/z ratios.

    • Fragmentation: Collision-Induced Dissociation (CID) can be used to generate fragment ions for structural confirmation.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, IR, and MS, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon and proton framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns.

While experimentally obtained spectra for the title compound are not widely published, this guide demonstrates that a robust and reliable characterization can be achieved through a combination of predicted data, analysis of closely related analogues, and a strong foundational understanding of spectroscopic principles. This approach empowers researchers to confidently identify and characterize novel compounds, a critical step in the journey of drug discovery and development.

References

  • Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Reddy, P. M., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 106-113. [Link]

  • United Nations Office on Drugs and Crime. (2011). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • El-Gendy, M. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7589.
  • Yilmaz, F., et al. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(1), 53-61.
  • Bari, D. G. (2023). Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
  • Szafran, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4945.
  • Abdel-Gawad, S. M., & El-Guindi, L. M. (1995). Spectrophotometric determination of piperazine and its salts in pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 13(4-5), 413–419.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(4), 545-553.
  • Reddy, P. M., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 106-113.
  • Ali, T. E., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(19), 5991.
  • Al-Hourani, B. J., et al. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Open Chemistry Journal, 3, 42-55.
  • Stewart, C. D., et al. (2023).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Le, N. T., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 22(11), 1957.
  • El-Ragehy, N. A., et al. (1991). SPECTROPHOTOMETRIC DETERMINATION OF PIPERAZINE - USING 3,5-DIBROMO-2-METHYL-p-BENZOQUINONE. Alexandria Journal of Pharmaceutical Sciences, 5(2), 131-134.
  • Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • El-Gendy, A. E.-R., et al. (2012).
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as aqueous solubility and basicity.[1] Its presence can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. As a basic and hydrophilic group, the piperazine moiety is often used to optimize the pharmacokinetic properties of a final molecule or as a structural linker to correctly orient pharmacophoric groups for target engagement.[1]

Profile of 2-(3,4,5-Trimethoxyphenyl)piperazine

This compound is a novel chemical entity featuring a piperazine core directly substituted with a trimethoxyphenyl group. This substitution pattern is distinct and its impact on the molecule's properties is of significant interest. The trimethoxyphenyl moiety introduces a combination of lipophilic character from the phenyl ring and potential hydrogen bond acceptor sites via the methoxy groups. The piperazine ring provides two basic nitrogen atoms, which will be protonated at physiological pH, heavily influencing solubility. Understanding the interplay between these structural features is paramount for its development as a potential therapeutic agent.

The Imperative of Solubility and Stability in Preformulation

A comprehensive understanding of a drug candidate's solubility and stability is the bedrock of successful formulation development. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical efficacy. Chemical instability can result in the loss of potency and the formation of potentially toxic degradation products.[2] Therefore, a rigorous and early-stage characterization of these parameters is not merely a regulatory requirement but a critical, science-driven step to de-risk a development program. This guide provides a detailed framework and actionable protocols for the comprehensive evaluation of this compound.

Predicted Physicochemical Properties

A priori assessment of physicochemical properties through in silico methods provides a crucial baseline, guiding the design of subsequent experimental studies.

Structural Analysis

The structure of this compound presents two key functional regions:

  • The Piperazine Moiety : A six-membered ring with two nitrogen atoms at positions 1 and 4. These nitrogens are basic and will have distinct pKa values. The secondary amine (at position 4) is expected to be the more basic site. This moiety is expected to confer hydrophilicity, particularly in its protonated state.

  • The 3,4,5-Trimethoxyphenyl Group : This aromatic substituent adds steric bulk and lipophilicity. The three methoxy groups are electron-donating and can act as hydrogen bond acceptors, potentially influencing interactions with solvent molecules.

pKa and LogP Prediction

The partition coefficient (LogP) and the acid dissociation constant (pKa) are fundamental parameters that govern a molecule's behavior in different environments.[3]

  • pKa : The pKa value indicates the strength of an acid or base and is essential for predicting the ionization state of a drug at physiological pH, which in turn affects solubility and membrane permeability.[4][5] For this compound, two basic pKa values are expected corresponding to the two nitrogen atoms.

  • LogP : This value measures the lipophilicity of the neutral form of the molecule. A balanced LogP is often sought for optimal absorption and distribution.[5][6] The pH-dependent distribution coefficient (LogD) is derived from LogP and pKa and is more predictive of a drug's behavior in the body.[3]

These values can be reliably predicted using computational software (e.g., ACD/Labs, ChemAxon), providing initial estimates to guide experimental design.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₂₀N₂O₃Defines the elemental composition.
Molecular Weight 252.31 g/mol Influences diffusion and membrane transport.
pKa₁ (most basic) ~8.5 - 9.5Primary determinant of ionization and solubility at physiological pH.
pKa₂ (less basic) ~4.0 - 5.0Influences ionization in acidic environments (e.g., stomach).
cLogP (calculated) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between solubility and permeability.[6]
LogD at pH 7.4 ~0.5 - 1.5Predicts distribution in the body; the low value indicates higher concentration in aqueous compartments due to ionization.[3]

Note: Values are estimates based on computational models and require experimental verification.

Aqueous Solubility Assessment

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In drug discovery, solubility is assessed in two primary forms:

  • Kinetic Solubility : Measured by adding a concentrated DMSO stock solution to an aqueous buffer. It reflects the solubility of the amorphous or rapidly precipitating form and is useful for high-throughput screening to flag problematic compounds early.[7] The most common high-throughput techniques are nephelometry and direct UV measurement.[8]

  • Thermodynamic Solubility : Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[9] It is the "gold standard" measurement, crucial for formulation and biopharmaceutical classification, typically determined by the shake-flask method.[10]

G cluster_0 Solubility Assessment Workflow Start Compound Available for Testing Decision1 Stage of Development? Start->Decision1 Kinetic Early Discovery / HTS Decision1->Kinetic Early Thermo Lead Optimization / Preformulation Decision1->Thermo Late Protocol_Kinetic Protocol 1: Kinetic Solubility (Nephelometry or Direct UV) Kinetic->Protocol_Kinetic Protocol_Thermo Protocol 2: Thermodynamic Solubility (Shake-Flask Method) Thermo->Protocol_Thermo Analysis Quantify Concentration (HPLC-UV) Protocol_Kinetic->Analysis Protocol_Thermo->Analysis Report Report Solubility (µg/mL or µM) Analysis->Report

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: High-Throughput Kinetic Solubility by Nephelometry

Causality: This method is chosen for its speed and low compound consumption, making it ideal for early-stage discovery.[11] It quantifies precipitation by measuring light scattering, providing a rapid flag for compounds that may fail due to poor solubility.[12]

Methodology:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation : Using a liquid handler, add 2 µL of the DMSO stock solution to the first column of a 96- or 384-well clear-bottom microplate.

  • Serial Dilution : Perform a serial 1:2 or 1:3 dilution across the plate by transferring DMSO between adjacent wells to create a concentration gradient.

  • Buffer Addition : Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells simultaneously. This initiates precipitation. The final DMSO concentration should be ≤1%.

  • Incubation : Mix the plate on a shaker for 5 minutes, then incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.[8]

  • Measurement : Read the plate on a nephelometer, which measures the intensity of light scattered by any precipitate formed.

  • Data Analysis : Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which the signal begins to sharply increase, determined by the intersection of the two linear portions of the curve.[11]

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

Causality: This method is the definitive approach recommended by regulatory bodies like the WHO and is considered the most reliable for determining true equilibrium solubility.[10][13] By allowing sufficient time for the solid compound to equilibrate with the solvent, it measures the solubility of the most stable, lowest-energy solid form.

Methodology:

  • Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure that a visible amount of solid remains undissolved.

  • Buffer Addition : Add a known volume (e.g., 1 mL) of each relevant aqueous buffer to the vials. Physiologically relevant buffers include:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Simulated Intestinal Fluid)

    • Purified Water

  • Equilibration : Seal the vials and place them in a shaking incubator or on an orbital shaker set to a constant temperature (typically 25°C or 37°C).[13] Agitate for a prolonged period (24 to 48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling : Carefully collect an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended) : Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining fine particulates.

  • Quantification : Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV protocol described in Section 5.0.

Data Presentation and Interpretation

Solubility data should be reported clearly in units of µg/mL or µM. The pH of the solution must always be reported alongside the solubility value, as it is a critical determinant for ionizable compounds.

Table 2: Example Solubility Data for this compound
Assay TypeBuffer SystempHTemperature (°C)Solubility (µg/mL)
Kinetic PBS7.425[Experimental Value]
Thermodynamic SGF (Simulated Gastric Fluid)1.237[Experimental Value]
Thermodynamic Acetate Buffer4.537[Experimental Value]
Thermodynamic SIF (Simulated Intestinal Fluid)6.837[Experimental Value]

Chemical Stability Profiling

The Role of Forced Degradation Studies (ICH Q1A)

Forced degradation, or stress testing, is a cornerstone of drug development mandated by the ICH Q1A(R2) guideline.[2][14] Its purpose is to intentionally degrade the drug substance under conditions more severe than those used for accelerated stability testing.[15] The primary goals are:

  • To identify likely degradation products and elucidate degradation pathways.[16]

  • To demonstrate the specificity of the analytical method—proving it is "stability-indicating."

  • To understand the intrinsic stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.[17]

G cluster_0 Forced Degradation Pathways API This compound (Drug Substance) Hydrolysis Hydrolysis (Acid/Base/Neutral) API->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Photolysis Photolysis (UV/Vis Light) API->Photolysis Thermal Thermal (Heat/Humidity) API->Thermal Deg1 Hydrolytic Degradants Hydrolysis->Deg1 Deg2 Oxidative Degradants (e.g., N-oxides) Oxidation->Deg2 Deg3 Photolytic Degradants Photolysis->Deg3 Deg4 Thermal Degradants Thermal->Deg4

Caption: Core stress conditions applied in forced degradation studies.

Protocol 3: Forced Degradation (Stress Testing)

Causality: A systematic approach using multiple stressors is required because different functional groups are susceptible to different degradation mechanisms. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[18]

Methodology: For each condition, a control sample (stored at 5°C, protected from light) is run in parallel. Samples are typically prepared as solutions (e.g., in acetonitrile/water) and in the solid state.

  • Acid Hydrolysis :

    • Solution : Incubate the compound in 0.1 M HCl at 60-80°C.

    • Solid State : Expose the solid powder to HCl vapors.

    • Rationale : To test susceptibility to low pH environments. The ether linkages of the methoxy groups and the piperazine ring could be susceptible.

  • Base Hydrolysis :

    • Solution : Incubate the compound in 0.1 M NaOH at 60-80°C.

    • Solid State : Expose the solid powder to NaOH vapors.

    • Rationale : To test susceptibility to high pH environments.

  • Oxidation :

    • Solution : Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Rationale : To test for oxidative liability. The tertiary amine in the piperazine ring is a potential site for N-oxide formation.

  • Photostability :

    • Expose the solid compound and solutions to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • Rationale : To identify light-sensitive compounds. A parallel sample wrapped in aluminum foil serves as a dark control.

  • Thermal Stress :

    • Expose the solid compound to high heat (e.g., 80°C) with and without humidity (e.g., 75% RH).

    • Rationale : To assess the intrinsic thermal stability of the solid form.

Sampling and Analysis : Samples from each stress condition are collected at various time points (e.g., 2, 8, 24, 48 hours), neutralized if necessary, and analyzed by a stability-indicating HPLC method (see Section 5.0).

Data Presentation and Interpretation

Results are typically presented in a table summarizing the percentage of the parent compound remaining and the formation of new peaks (degradants), reported as a percentage of the total peak area.

Table 3: Example Forced Degradation Data Summary
Stress ConditionDurationParent Assay (%)No. of DegradantsMajor Degradant (% Area)Mass Balance (%)
0.1 M HCl (60°C) 24 h[Value][Value][Value at RRT][Value]
0.1 M NaOH (60°C) 24 h[Value][Value][Value at RRT][Value]
3% H₂O₂ (RT) 24 h[Value][Value][Value at RRT][Value]
Photolytic (ICH Q1B) -[Value][Value][Value at RRT][Value]
Thermal (80°C) 48 h[Value][Value][Value at RRT][Value]

Mass balance should be calculated to account for all material; a good stability-indicating method will yield a mass balance between 95-105%.

Core Analytical Methodology: Stability-Indicating HPLC-UV

Method Development Rationale

A validated, stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products and impurities.[19] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[20] For this compound, the trimethoxyphenyl group provides a strong chromophore, enabling sensitive UV detection. While some piperazines require derivatization for detection, it is unlikely to be necessary here.[21]

Protocol 4: HPLC-UV Method for Quantification

Causality: Reversed-phase HPLC is chosen for its versatility in separating moderately polar to nonpolar compounds. A gradient elution is employed to ensure that both the parent compound and any potential degradants (which may have different polarities) are eluted with good peak shape and resolution.

Methodology:

  • Instrumentation : Standard HPLC system with a UV/PDA detector.

  • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid or Trifluoroacetic Acid in Water. (The acid modifier improves peak shape for basic compounds like piperazines).

  • Mobile Phase B : Acetonitrile or Methanol.

  • Gradient Elution :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : Determined by scanning the UV spectrum of the compound (likely ~270 nm based on the trimethoxybenzene chromophore). A Photodiode Array (PDA) detector is ideal for assessing peak purity.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dilute samples in Mobile Phase A/B (50:50) to a concentration within the linear range of the method.

Method Validation (as per ICH Q2)

Once developed, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for purpose.[22][23]

G cluster_0 ICH Q2 Analytical Method Validation Specificity Specificity (Discrimination from degradants) Validated_Method Validated Stability- Indicating Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method Accuracy Accuracy (% Recovery) Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD Detection Limit (LOD) LOD->Validated_Method LOQ Quantitation Limit (LOQ) LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Key parameters for analytical method validation per ICH Q2.[24]

Conclusion and Future Directions

This guide outlines a comprehensive, industry-standard framework for the characterization of the aqueous solubility and chemical stability of this compound. By integrating predictive analysis with robust, phase-appropriate experimental protocols, researchers can build a deep understanding of the molecule's fundamental properties. The data generated from these studies are not only critical for regulatory submissions but also serve as an invaluable guide for formulation scientists, enabling the rational design of a safe, stable, and efficacious drug product. The protocols herein provide a self-validating system, ensuring that the analytical methods are fit-for-purpose and that the resulting data are trustworthy and reliable.

References

  • Marchi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Bevan, C.D., & Lloyd, R.S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Analytica Chimica Acta.
  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Pachipala, S., & P, R. (2024).
  • Gadzała-Kopciuch, R.M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

  • ECHA. (2017). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at: [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Tsong, Y. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Navaneeswari, R., & Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Hrbat, J., et al. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • SGS. (2015). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • EMA. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • Vistoli, G., et al. (2003). Novel Methods for the Prediction of logP, pKa, and logD.
  • Al-Bayati, M.F. (2022).
  • Sule, S., et al. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available at: [Link]

  • WHO. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. World Health Organization. Available at: [Link]

  • Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • ICH. (2024). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances.
  • USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • IntuitionLabs. (2024). ICH Q2(R2)
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • TGA. (2003). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.

Sources

The Phenylpiperazine Scaffold: A Cornerstone of Modern Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Substituted Phenylpiperazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylpiperazine moiety represents one of the most versatile and privileged scaffolds in medicinal chemistry, forming the structural core of a multitude of clinically significant drugs. Its unique physicochemical properties have established it as a cornerstone in the development of agents targeting the central nervous system (CNS). This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted phenylpiperazines, detailing their synthesis, structure-activity relationships (SAR), and profound impact on the treatment of psychiatric disorders. We will delve into the pharmacological intricacies of key drug classes, including the serotonin antagonist and reuptake inhibitors (SARIs) and atypical antipsychotics, and provide detailed experimental context and an analysis of the signaling pathways they modulate.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of substituted phenylpiperazines from laboratory curiosities to indispensable therapeutic agents is a compelling narrative of serendipity, rational design, and evolving pharmacological understanding. The mid-20th century marked a "psychopharmacological revolution," a period of intense exploration for novel psychoactive compounds.[1] The initial synthesis of the 1-phenylpiperazine core, a relatively straightforward chemical entity, opened the door to a vast chemical space ripe for exploration.[2]

Early investigations into piperazine derivatives were broad, with researchers initially exploring their potential as antihistaminic and antihelminthic agents. However, the structural resemblance of the 1-phenylpiperazine motif to endogenous monoamines, particularly serotonin, hinted at its potential to interact with neurotransmitter systems. This structural analogy became a guiding principle for medicinal chemists. The two nitrogen atoms within the piperazine ring, with their distinct basicities, provided a versatile handle for chemical modification, allowing for the systematic alteration of pharmacokinetic and pharmacodynamic properties.[3]

Building on the success of trazodone, scientists at Bristol-Myers Squibb sought to develop a successor with reduced sedative effects. This endeavor led to the discovery of Nefazodone , another phenylpiperazine SARI, which gained marketing approval in 1994. While its clinical use was later curtailed due to concerns about hepatotoxicity, the development of nefazodone demonstrated the tunability of the phenylpiperazine core to refine pharmacological activity.

The late 1980s and early 1990s witnessed another landmark achievement in phenylpiperazine drug discovery with the development of Aripiprazole by a team of researchers at the Japanese company Otsuka Pharmaceutical , led by Inji Tenmyo.[1] This marked a significant evolution from the SARI concept. Aripiprazole was engineered as a dopamine D2 receptor partial agonist, a novel mechanism intended to stabilize the dopamine system.[1] Its approval in 2002 for the treatment of schizophrenia heralded the era of "dopamine system stabilizers" and showcased the remarkable adaptability of the phenylpiperazine scaffold to target different receptor systems with high specificity and unique functional outcomes.[1][7]

The Architectural Blueprint: Synthesis of the Phenylpiperazine Core

The synthetic versatility of the phenylpiperazine scaffold is a key reason for its prevalence in drug discovery. The core structure can be assembled through several reliable and scalable methods, allowing for the introduction of a wide array of substituents on both the phenyl ring and the piperazine nitrogen.

General Synthetic Strategies

Two primary retrosynthetic disconnections dominate the synthesis of 1-arylpiperazines:

  • N-Arylation of Piperazine: This is the most common approach, involving the formation of a bond between an aryl group and one of the piperazine nitrogens.

  • Cyclization to form the Piperazine Ring: This strategy involves constructing the piperazine ring from acyclic precursors, with the aryl group already attached to a nitrogen atom.

The N-arylation of piperazine is often achieved through nucleophilic aromatic substitution (SNAr) on an activated aryl halide or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The cyclization approach typically involves the reaction of an N-arylethylenediamine derivative with a two-carbon electrophile.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride

This protocol describes a common laboratory-scale synthesis of a key intermediate used in the production of trazodone and other phenylpiperazine drugs.

Objective: To synthesize 1-(3-chlorophenyl)piperazine hydrochloride from 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride.

Materials:

  • 3-chloroaniline

  • bis(2-chloroethyl)amine hydrochloride

  • Xylene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in xylene as the solvent.

  • Cyclization: Heat the reaction mixture to reflux (approximately 140°C) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction and to deprotonate the piperazine product, making it soluble in the organic layer.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic (xylene) layer from the aqueous layer.

  • Isolation of the Free Base: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)piperazine free base as an oil.

  • Salt Formation: Dissolve the crude free base in a suitable solvent such as acetone. Slowly add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl or isopropanolic HCl) with stirring.

  • Crystallization and Filtration: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum to yield 1-(3-chlorophenyl)piperazine hydrochloride as a white to off-white solid.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, 1H NMR, 13C NMR, and mass spectrometry. The obtained spectra should be compared with reference data for 1-(3-chlorophenyl)piperazine hydrochloride.[8]

Decoding the Message: Structure-Activity Relationships (SAR)

The pharmacological diversity of substituted phenylpiperazines arises from the nuanced interplay of substituents on the phenyl ring and the nature of the group attached to the N4 position of the piperazine ring. Decades of research have elucidated key SAR principles that guide the design of new agents with specific receptor affinities and functional activities.

Substitutions on the Phenyl Ring

The position and electronic nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.

  • For Serotonin Receptors (5-HT1A, 5-HT2A):

    • Ortho-substitution: Generally, substitution at the ortho position of the phenyl ring is favorable for affinity to both 5-HT1A and α1-adrenergic receptors.

    • Meta-substitution: The meta position is a key site for modulating selectivity between 5-HT1A and α1 receptors. Electron-withdrawing groups, such as chlorine (as in m-chlorophenylpiperazine, mCPP, a metabolite of trazodone) or trifluoromethyl (as in trifluoromethylphenylpiperazine, TFMPP), often confer significant affinity for various serotonin receptor subtypes.

    • Para-substitution: This position is generally less tolerant to bulky substituents for both 5-HT1A and α1 receptor binding.

The N4-Substituent: The Key to Diversity

The substituent at the N4 position of the piperazine ring is arguably the most important feature for dictating the overall pharmacological profile of the molecule. This is often a flexible linker connecting to another cyclic or aromatic moiety.

  • Long-Chain Arylpiperazines (LCAPs): A common motif in many phenylpiperazine drugs is a long alkyl chain (typically 3-4 carbons) connecting the piperazine nitrogen to a terminal heterocyclic system. This "long-chain" is crucial for bridging the piperazine core to a distal binding pocket in the receptor.

  • Terminal Heterocycles: The nature of the terminal heterocyclic group dramatically influences receptor affinity and intrinsic activity. For example:

    • The triazolopyridinone moiety in trazodone is essential for its characteristic SARI profile.

    • The dichlorophenyl group and the extended side chain in aripiprazole are critical for its D2 partial agonism.

The following diagram illustrates the general pharmacophore model for many phenylpiperazine-based serotonin and dopamine receptor ligands.

Pharmacophore_Model cluster_A Phenylpiperazine Core cluster_B Linker Region cluster_C Terminal Moiety Aryl Aryl Ring (Substituents modulate selectivity) Piperazine Piperazine Ring (Basic center for receptor interaction) Aryl->Piperazine N1-Caryl bond Linker Alkyl Chain (Typically 3-4 carbons) Piperazine->Linker N4-C bond Terminal Terminal Heterocycle/Aryl Group (Dictates primary pharmacology) Linker->Terminal

Caption: General pharmacophore model for substituted phenylpiperazines.

A Deep Dive into Pharmacology: Modulating Neurotransmitter Systems

Substituted phenylpiperazines exert their therapeutic effects by interacting with a range of G protein-coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors. The specific receptor binding profile and the functional consequence of that binding (i.e., antagonism, partial agonism, or inverse agonism) define the clinical application of each drug.

The Serotonergic System: A Primary Target

The serotonin system is implicated in a wide array of physiological and psychological processes, including mood, anxiety, sleep, and cognition. Many phenylpiperazine derivatives are potent modulators of serotonin receptors.

  • 5-HT1A Receptors: These are typically inhibitory autoreceptors found on serotonin neurons and postsynaptic receptors in various brain regions. Phenylpiperazines with partial agonist activity at 5-HT1A receptors, such as aripiprazole and some newer antidepressants, are thought to contribute to their anxiolytic and antidepressant effects.

  • 5-HT2A Receptors: These are excitatory receptors widely distributed in the cortex. Antagonism of 5-HT2A receptors is a hallmark of the SARI class (e.g., trazodone) and many atypical antipsychotics (e.g., aripiprazole). This action is believed to contribute to their antidepressant, anxiolytic, and antipsychotic properties, and may also mitigate some of the side effects associated with pure serotonin reuptake inhibition.

The following table summarizes the binding affinities of selected phenylpiperazine derivatives for key serotonin and dopamine receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Primary Mechanism
Trazodone441.9>10005-HT2A Antagonist, SRI
mCPP131.83105-HT2C/2B Agonist
Nefazodone8.02.03605-HT2A Antagonist, SRI
Aripiprazole4.43.40.34D2/5-HT1A Partial Agonist
Vortioxetine1518>1000SRI, 5-HT1A Agonist, 5-HT3/7 Antagonist

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. This table is for comparative purposes.

Signaling Pathways: From Receptor to Cellular Response

The binding of a phenylpiperazine ligand to its target receptor initiates a cascade of intracellular signaling events.

  • 5-HT1A Receptor Signaling (Gi/o-coupled): Activation of 5-HT1A receptors, which are coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). This pathway ultimately leads to neuronal hyperpolarization and reduced neuronal firing.

Gi_Pathway Ligand 5-HT1A Agonist (e.g., Aripiprazole) Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Firing PKA->Response Leads to

Caption: Simplified Gi/o-coupled signaling pathway for the 5-HT1A receptor.

  • 5-HT2A Receptor Signaling (Gq/11-coupled): Antagonism of 5-HT2A receptors blocks the signaling pathway coupled to Gq/11 proteins. When activated by serotonin, this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to a range of downstream cellular effects, including neuronal excitation. Phenylpiperazine antagonists at this receptor prevent this cascade.[9][10]

Gq_Pathway Ligand 5-HT2A Antagonist (e.g., Trazodone) Receptor 5-HT2A Receptor Ligand->Receptor Blocks G_Protein Gq/11 Protein Receptor->G_Protein Serotonin Activation (Inhibited) PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PIP2 PIP2 PIP2->IP3_DAG Cleavage by PLC Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Blocked Neuronal Excitation Ca_PKC->Response

Sources

An In-Depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)piperazine: Synthesis, Properties, and Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3,4,5-Trimethoxyphenyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its constituent chemical moieties—the versatile piperazine ring and the pharmacologically active 3,4,5-trimethoxyphenyl group—we will explore a proposed synthetic pathway, predict its biological activities, and discuss potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: Deconstructing the Core Components

The unique structure of this compound suggests a compelling pharmacological profile. This is predicated on the well-documented bioactivities of its two primary structural components: the piperazine nucleus and the 3,4,5-trimethoxyphenyl substituent.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties. The two nitrogen atoms can serve as hydrogen bond acceptors and donors, enhancing aqueous solubility and bioavailability.[1][2] The piperazine moiety is a common feature in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anticancer agents.[3][4][5]

The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in numerous natural and synthetic compounds with potent biological effects.[6] Its presence is most notably associated with anticancer activity, particularly through the inhibition of tubulin polymerization.[7][8] By binding to the colchicine site on tubulin, compounds containing this moiety can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[8]

The strategic combination of these two moieties in this compound suggests a molecule with the potential for both significant biological activity and favorable drug-like properties.

Proposed Synthesis of this compound

Proposed Synthetic Protocol: Visible-Light-Promoted Decarboxylative Annulation

This protocol is adapted from a general method for the synthesis of 2-substituted piperazines.[9]

Step 1: Preparation of the Glycine-Based Diamine Precursor

The synthesis would commence with the preparation of a suitable N-protected glycine-based diamine precursor. This can be achieved through standard peptide coupling and reduction methodologies.

Step 2: Visible-Light-Promoted Decarboxylative Annulation

The key step involves the photocatalytic reaction between the diamine precursor and 3,4,5-trimethoxybenzaldehyde.

Reagent/Component Proposed Molar Ratio Purpose
Glycine-based diamine precursor1.0 eqPiperazine ring precursor
3,4,5-Trimethoxybenzaldehyde1.2 eqSource of the aryl group
[Ir(ppy)2(dtbpy)]PF61-2 mol%Photocatalyst
4CzIPN1-2 mol%Co-catalyst/photosensitizer
Solvent (e.g., Acetonitrile)-Reaction medium
Inert Atmosphere (e.g., Argon)-To prevent oxidative side reactions
Visible Light Source (e.g., Blue LED)-To initiate the photocatalytic cycle

Detailed Experimental Workflow:

  • To a reaction vessel, add the glycine-based diamine precursor, 3,4,5-trimethoxybenzaldehyde, and the photocatalyst system.

  • Dissolve the components in an appropriate solvent, such as acetonitrile, under an inert atmosphere.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture would be subjected to standard work-up and purification procedures, such as column chromatography, to isolate the desired this compound.

G cluster_synthesis Proposed Synthesis of this compound diamine Glycine-Based Diamine Precursor photocatalyst Visible Light Photocatalysis ([Ir(ppy)2(dtbpy)]PF6) diamine->photocatalyst aldehyde 3,4,5-Trimethoxy- benzaldehyde aldehyde->photocatalyst product 2-(3,4,5-Trimethoxy- phenyl)piperazine photocatalyst->product Decarboxylative Annulation

Caption: Proposed synthetic workflow for this compound.

Predicted Biological Activities and Potential Therapeutic Applications

Based on the structure-activity relationships of related compounds, this compound is predicted to exhibit a range of biological activities, with potential applications in oncology and neurology.

Anticancer Potential

The presence of the 3,4,5-trimethoxyphenyl moiety strongly suggests potential anticancer activity.[7][10]

Predicted Mechanism of Action: Tubulin Polymerization Inhibition

It is hypothesized that this compound will act as a microtubule-destabilizing agent by binding to the colchicine site of tubulin.[8] This interaction would inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics would lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis in proliferating cancer cells.[7]

G cluster_moa Predicted Anticancer Mechanism of Action compound This compound tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibition mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disruption cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Predicted mechanism of anticancer action.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known for their diverse effects on the central nervous system.[5][11] They often interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors.[12]

Potential Targets:

  • Serotonin (5-HT) Receptors: Arylpiperazines frequently exhibit affinity for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[13] Modulation of these receptors is a key mechanism for many antidepressant and antipsychotic drugs.[5][14]

  • Dopamine (D2) Receptors: Interaction with D2 receptors is another common feature of arylpiperazines, contributing to their potential as antipsychotic agents.[14]

Further pharmacological profiling would be necessary to determine the specific receptor binding affinities and functional activities of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine derivatives can be significantly influenced by the nature and position of substituents.[1][15]

Structural Modification Predicted Impact on Activity Rationale
Substitution on the Piperazine Nitrogens Modulation of potency and selectivityThe nitrogen atoms of the piperazine ring are crucial for receptor interactions and can be functionalized to fine-tune the pharmacological profile.[1]
Alterations to the Trimethoxyphenyl Ring Changes in anticancer potencyThe number and position of methoxy groups on the phenyl ring are critical for tubulin binding. Variations could either enhance or diminish activity.
Introduction of Chiral Center at C-2 Potential for stereoselective activityThe synthesis of enantiomerically pure 2-substituted piperazines could lead to isomers with different biological activities and potencies.[16]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The proposed synthetic route provides a clear path for its preparation, enabling further investigation into its physicochemical properties and biological activities.

Key areas for future research include:

  • Confirmation of the proposed synthesis and optimization of reaction conditions.

  • In vitro evaluation of its cytotoxic effects against a panel of cancer cell lines.

  • Mechanism of action studies to confirm its predicted activity as a tubulin polymerization inhibitor.

  • In vivo studies in animal models to assess its efficacy and safety profile.

  • Comprehensive pharmacological profiling to determine its affinity for CNS receptors and its potential as a neuropharmacological agent.

References

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Walayat, et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(5), 1354-1381.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Retrieved from [Link]

  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine... Retrieved from [Link]

  • Sci-Hub. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277.
  • PubMed. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of arylpiperazine 3. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted piperazine. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. Retrieved from [Link]

  • Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker.[1] Specifically, substituted phenylpiperazines are key pharmacophores in drugs targeting the central nervous system, among other indications. This application note provides a detailed protocol for the synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine, a valuable building block for drug discovery, via a robust and scalable reductive amination strategy.

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad substrate scope.[2][3] The reaction proceeds through the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[4][5] This method offers a more controlled approach to N-alkylation compared to direct alkylation with alkyl halides, which can often lead to overalkylation.[5] This protocol will detail a direct, one-pot reductive amination procedure, highlighting the rationale behind the selection of reagents and reaction conditions to ensure a high yield and purity of the target compound.

Reaction Principle and Mechanism

The synthesis of this compound can be efficiently achieved through the reductive amination of (3,4,5-trimethoxyphenyl)oxoacetaldehyde with ethylenediamine. The reaction is typically performed in a one-pot fashion, where the intermediate dihydropyrazine is formed and subsequently reduced without isolation.

The mechanism of this transformation involves two key stages:

  • Iminé Formation: The reaction is initiated by the nucleophilic attack of the primary amino groups of ethylenediamine on the carbonyl groups of (3,4,5-trimethoxyphenyl)oxoacetaldehyde. This is followed by dehydration to form a cyclic imine intermediate, a dihydropyrazine. This step is often acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate.[4]

  • Reduction: The resulting dihydropyrazine intermediate is then reduced to the target piperazine. This can be achieved using various reducing agents. For this protocol, we will focus on two highly effective methods: catalytic hydrogenation and reduction with sodium triacetoxyborohydride (STAB).

Below is a diagram illustrating the overall reaction pathway:

Reductive Amination Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product Reactant1 (3,4,5-Trimethoxyphenyl)oxoacetaldehyde Intermediate Dihydropyrazine Intermediate Reactant1->Intermediate Condensation Reactant2 Ethylenediamine Reactant2->Intermediate Reduction Reduction Step (Catalytic Hydrogenation or STAB) Intermediate->Reduction In situ formation Product This compound Reduction->Product

Caption: Workflow for the one-pot synthesis of this compound.

Materials and Reagents

ReagentSupplierGradeNotes
(3,4,5-Trimethoxyphenyl)oxoacetaldehydeSigma-Aldrich≥95%
EthylenediamineAlfa Aesar≥99%
Palladium on Carbon (Pd/C)Johnson Matthey10 wt. %For catalytic hydrogenation
Sodium Triacetoxyborohydride (STAB)Combi-Blocks≥97%For chemical reduction
Methanol (MeOH)Fisher ScientificAnhydrous
Dichloromethane (DCM)VWRAnhydrous
Acetic Acid (AcOH)J.T. BakerGlacialCatalyst
Sodium Bicarbonate (NaHCO₃)EMD MilliporeSaturated solutionFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Acros OrganicsGranularFor drying
Diethyl Ether (Et₂O)HoneywellACS GradeFor precipitation/crystallization
Hydrochloric Acid (HCl) in DioxaneAcros Organics4 M solutionFor salt formation

Experimental Protocols

Two effective protocols for the synthesis of this compound are presented below. Protocol A utilizes catalytic hydrogenation, which is cost-effective for large-scale synthesis but requires specialized hydrogenation equipment. Protocol B employs sodium triacetoxyborohydride (STAB), a milder and more selective reducing agent suitable for a broader range of functional groups and standard laboratory glassware.[6][7][8]

Protocol A: Catalytic Hydrogenation

This method is analogous to established procedures for the synthesis of substituted piperazines.[9]

Step-by-Step Procedure:

  • To a high-pressure hydrogenation vessel, add (3,4,5-trimethoxyphenyl)oxoacetaldehyde (1.0 eq) and methanol (10 mL per mmol of aldehyde).

  • Add ethylenediamine (1.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate the initial condensation.

  • Carefully add 10% Pd/C (5 mol %) to the reaction mixture.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 5 bar and heat to 60-70°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • For purification, the crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Protocol B: Reduction with Sodium Triacetoxyborohydride (STAB)

STAB is a mild reducing agent that is particularly effective for one-pot reductive aminations as it does not readily reduce aldehydes and ketones at neutral or slightly acidic pH.[10][11]

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (3,4,5-trimethoxyphenyl)oxoacetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL per mmol of aldehyde).

  • Add ethylenediamine (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour.

  • In a separate flask, suspend sodium triacetoxyborohydride (STAB, 1.5 eq) in DCM.

  • Slowly add the STAB suspension to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by silica gel chromatography (eluting with a gradient of DCM and methanol) to afford the pure this compound.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (e.g., 98:2 to 95:5).

For enhanced stability and ease of handling, the purified free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether and add a 4 M solution of HCl in dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or inactive catalyst.Add additional reducing agent or fresh catalyst. Ensure anhydrous conditions for the STAB reaction.
Formation of Byproducts Over-reduction or side reactions of the aldehyde.In Protocol B, ensure slow addition of STAB. For Protocol A, optimize temperature and pressure.
Low Yield Incomplete imine formation or loss during workup.In Protocol B, allow for a longer initial stirring time after adding the amine and acid. Optimize extraction pH.
Difficult Purification Presence of polar impurities.Convert the crude product to its hydrochloride salt to facilitate crystallization and removal of non-basic impurities.

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of this compound via reductive amination. The choice between catalytic hydrogenation and chemical reduction with STAB will depend on the available equipment and the scale of the synthesis. Both methods offer a reliable route to this valuable building block for pharmaceutical research and development.

References

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • European Patent Office. (1990, May 30). Piperazine compounds, process for preparing them, pharmaceutical composition and use - EP 0251141 B1. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • PMC - NIH. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Myers Chem 115. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved from [Link]

Sources

The Versatile Synthon: A Guide to Utilizing 2-(3,4,5-Trimethoxyphenyl)piperazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs. Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms within the six-membered ring provide a unique combination of basicity, hydrogen bonding capacity, and structural rigidity, which can significantly enhance aqueous solubility, oral bioavailability, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1] The symmetrical nature of the piperazine core allows for the straightforward introduction of two distinct substituents, enabling the precise spatial orientation of pharmacophoric elements to optimize interactions with biological targets.[2]

This guide focuses on a particularly valuable building block: 2-(3,4,5-Trimethoxyphenyl)piperazine. The incorporation of the 3,4,5-trimethoxyphenyl group imparts specific and desirable characteristics. This moiety is a well-known feature in a variety of biologically active compounds, often contributing to enhanced target affinity and selectivity. The strategic placement of this group on the piperazine ring creates a versatile synthon, ready for derivatization at the secondary amine, opening a gateway to a vast chemical space for drug discovery and development. This document provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in key synthetic transformations, including N-arylation, acylation, and reductive amination.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 65709-47-9[3]
Molecular Formula C₁₃H₂₀N₂O₃[4]
Molecular Weight 252.31 g/mol [4]
Boiling Point (Predicted) 378.1 ± 42.0 °C[3]
Density (Predicted) 1.074 ± 0.06 g/cm³[3]
pKa (Predicted) 8.59 ± 0.40[3]

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and hygroscopic.[5]

Synthesis of the Building Block: this compound

The most direct and industrially scalable approach to synthesizing arylpiperazines is through reductive amination. This method involves the condensation of an appropriately substituted benzaldehyde with piperazine to form an iminium intermediate, which is then reduced in situ to the desired amine.

Protocol 1: Reductive Amination Synthesis

This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as Trimetazidine.[6][7][8]

Reaction Scheme:

Sources

Application Notes & Protocols: The 2-(3,4,5-Trimethoxyphenyl)piperazine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The confluence of a piperazine heterocycle and a 3,4,5-trimethoxyphenyl moiety creates a pharmacologically significant scaffold. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties—such as high water solubility, a rigid conformational structure, and the presence of hydrogen bond donors and acceptors—often confer favorable pharmacokinetic (ADME) profiles and enhance target affinity.[1] When combined with the 3,4,5-trimethoxyphenyl group, a key pharmacophore found in potent agents like the tubulin inhibitor Combretastatin A-4, the resulting scaffold becomes a versatile starting point for developing novel therapeutics across a spectrum of diseases.[3] This guide provides an in-depth exploration of the applications of 2-(3,4,5-trimethoxyphenyl)piperazine derivatives, complete with detailed synthetic and biological evaluation protocols for researchers in the field.

Section 1: Synthesis of the Core Scaffold and Key Intermediates

The strategic synthesis of the core structure is the foundational step for any drug discovery campaign. The causality behind the chosen synthetic route is to build the molecule in a stepwise fashion that allows for late-stage diversification. The following protocol describes a reliable method for synthesizing Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone, a key intermediate for further derivatization.

Protocol 1.1: Two-Step Synthesis of Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone

This protocol is adapted from a validated procedure for synthesizing piperazine derivatives.[4] The rationale is to first protect one of the piperazine nitrogens to ensure mono-acylation, followed by deprotection to yield the reactive secondary amine ready for diversification.

Step 1: Synthesis of tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate

  • Dissolution: Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in dry tetrahydrofuran (THF).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 20 minutes at ambient temperature. This step creates a highly activated ester, primed for nucleophilic attack.

  • Coupling: Cool the mixture to 0°C and add Boc-piperazine (1.0 eq). Continue stirring for 3-4 hours at ambient temperature.

  • Work-up: Monitor reaction completion by Thin Layer Chromatography (TLC). Dilute the reaction mixture with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution, 1.5 N HCl solution, water, and brine.

  • Purification: Dry the organic layer with anhydrous sodium sulphate, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography (silica gel, 30% ethyl acetate in hexane) to yield the title compound.[4]

Step 2: Synthesis of Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone

  • Deprotection: Dissolve the product from Step 1 (1.0 eq) in dry dichloromethane (DCM) and cool to 0°C.

  • Acidolysis: Slowly add trifluoroacetic acid (TFA) (3.0 eq). The TFA cleaves the Boc protecting group, liberating the secondary amine. Stir for 2-3 hours at ambient temperature.

  • Work-up: Monitor completion by TLC. Evaporate the solvent under reduced pressure. Dissolve the crude residue in DCM and wash with water, 10% sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer with anhydrous sodium sulphate and evaporate the solvent. Purify the crude product by column chromatography (silica gel, 3% methanol in DCM) to obtain the final intermediate.[4]

G cluster_0 Step 1: Boc-Protection & Coupling cluster_1 Step 2: Deprotection A 3,4,5-Trimethoxybenzoic Acid C HATU, DIPEA in THF A->C B Boc-Piperazine B->C D tert-butyl 4-(3,4,5-trimethoxybenzoyl) piperazine-1-carboxylate C->D E TFA in DCM D->E F Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone (Core Intermediate) E->F

Caption: Synthetic workflow for the core intermediate.

Section 2: Application in Antimicrobial Drug Discovery

Derivatives of the this compound scaffold have demonstrated noteworthy antibacterial and antifungal activities.[5] The piperazine nucleus is a common feature in various antimicrobial agents, and its combination with the trimethoxyphenyl moiety appears to enhance this potential, likely by increasing lipophilicity which facilitates membrane translocation.[4]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature of the substituent attached to the second nitrogen of the piperazine ring is critical for antimicrobial activity. Aromatic and heterocyclic acid chlorides can be coupled to the core intermediate to generate a library of amides.

  • Good Antifungal Activity: Was observed in derivatives where the piperazine was acylated with moieties like 4-chlorobenzoyl, 4-fluorobenzoyl, and 2,4-dichlorobenzoyl chlorides.[5]

  • Moderate Antibacterial Activity: Was seen with derivatives containing 4-methylbenzoyl, 4-methoxybenzoyl, and 4-chlorobenzoyl groups.[5]

This suggests that electron-withdrawing groups on the terminal aromatic ring generally favor antimicrobial action.

SAR cluster_activity Biological Activity cluster_substituents R-Group Substituent Core [Scaffold]-N-R R1 4-Chlorobenzoyl Core->R1 R2 4-Fluorobenzoyl Core->R2 R3 2,4-Dichlorobenzoyl Core->R3 R4 4-Methylbenzoyl Core->R4 R5 4-Methoxybenzoyl Core->R5 Good_Antifungal Good Antifungal Activity Mod_Antibacterial Moderate Antibacterial Activity R1->Good_Antifungal R1->Mod_Antibacterial R2->Good_Antifungal R3->Good_Antifungal R4->Mod_Antibacterial R5->Mod_Antibacterial

Caption: Structure-Activity Relationship (SAR) for antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Derivatives
Compound IDR-GroupAntifungal Activity (Zone of Inhibition, mm)Antibacterial Activity (Zone of Inhibition, mm)
3d 4-ChlorobenzoylGoodModerate
3e 4-FluorobenzoylGoodMild
3f 2,4-DichlorobenzoylGoodMild
3b 4-MethylbenzoylModerateModerate
3c 4-MethoxybenzoylModerateModerate
Data synthesized from Basavaraj Padmashal et al., Der Pharma Chemica, 2016.[5]
Protocol 2.1: General Procedure for Synthesis of N-Acyl Derivatives
  • Acid Chloride Formation: In a flask under an inert atmosphere, dissolve an appropriate aromatic or heterocyclic acid (1.0 eq) in dry DCM and cool to 0°C. Add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF. Stir for 1 hour at 0°C. This converts the carboxylic acid to the more reactive acid chloride.

  • Coupling Reaction: In a separate flask, dissolve the core intermediate, Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone (1.0 eq), in DCM with triethylamine (TEA) (1.5 eq) and cool to 0°C.

  • Addition: Slowly add the freshly prepared acid chloride solution from Step 1 to the solution from Step 2.

  • Reaction: Allow the mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Perform a standard aqueous work-up, dry the organic layer, and purify by column chromatography to yield the final amide derivative.[5]

Protocol 2.2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol provides a standardized method to evaluate the antimicrobial efficacy of the synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli, C. albicans).

  • Plating: Uniformly swab the surface of the agar plates with the microbial suspension.

  • Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with solvent only as a negative control and a disc with a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control.

  • Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at room temperature for 48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.[5]

Section 3: Application in Anticancer Drug Discovery

The 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore for targeting tubulin polymerization, a critical process in cell division.[3] By incorporating this moiety into a piperazine scaffold, new derivatives can be designed as potential multi-target cytotoxic agents, capable of inhibiting both tubulin and various oncogenic kinases.

Mechanism of Action: Multi-Targeting Approach

Derivatives based on this scaffold have shown the ability to:

  • Inhibit Tubulin Polymerization: The trimethoxyphenyl group can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Inhibit Oncogenic Kinases: The overall molecular structure can fit into the ATP-binding pockets of kinases like CDK-2 and EGFR, inhibiting their function and blocking pro-survival signaling pathways.[3]

  • Induce Apoptosis: The combined effect of cell cycle arrest and kinase inhibition effectively triggers programmed cell death in cancer cells.

G cluster_targets Cellular Targets cluster_effects Cellular Effects Compound Trimethoxyphenyl-Piperazine Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Kinases Oncogenic Kinases (e.g., CDK-2, EGFR) Compound->Kinases Inhibits Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Signal Inhibition of Pro-Survival Signaling Kinases->Signal G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis Signal->Apoptosis

Caption: Multi-target mechanism of action for anticancer derivatives.

Table 2: Cytotoxic Activity (IC₅₀) of Pyrrolizine-based Derivatives
Compound IDCell LineIC₅₀ (µM)
16a MCF-7 (Breast Cancer)0.091
16b MCF-7 (Breast Cancer)0.062
16d MCF-7 (Breast Cancer)0.055
16a MCF-7/ADR (Resistant)0.52
16b MCF-7/ADR (Resistant)6.26
16d MCF-7/ADR (Resistant)1.14
Doxorubicin MCF-7 (Breast Cancer)0.46
Data synthesized from Al-Said, M.S. et al., Molecules, 2021.[3] These compounds feature a pyrrolizine core linked to the 3,4,5-trimethoxyphenyl moiety, demonstrating the scaffold's potential.
Protocol 3.1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Section 4: Applications in Central Nervous System (CNS) Disorders

The piperazine ring is a cornerstone in the development of drugs targeting the CNS.[6] It is a key component of antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[6][7] The ability of the two piperazine nitrogens to interact with monoamine pathways (dopamine, serotonin) is central to their therapeutic effect.[6] While specific research on this compound in CNS is less extensive, its structural elements suggest high potential. The trimethoxyphenyl portion can modulate lipophilicity, which is crucial for blood-brain barrier penetration.

Hypothesized Applications & Rationale
  • Antipsychotics: Derivatives could be designed to act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and antagonists at 5-HT2A receptors, mimicking the mechanism of successful drugs like aripiprazole.[7]

  • Antidepressants/Anxiolytics: Modifications could target serotonin reuptake transporters (SERT) or specific serotonin receptor subtypes.

  • Analgesics: Some derivatives have shown potential as N-type calcium channel inhibitors, which is a relevant target for neuropathic pain management.[8]

Protocol 4.1: General Workflow for Preliminary CNS Drug Discovery

This workflow outlines the initial steps for screening new compounds for potential CNS activity.

G A Synthesize Derivative Library B In Vitro Receptor Binding Assays (Dopamine, Serotonin Receptors) A->B C Assess Blood-Brain Barrier (BBB) Permeability (e.g., PAMPA Assay) B->C D Select Lead Compounds (High Affinity & BBB Permeability) C->D E In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) D->E F Pharmacokinetic & Toxicity Studies E->F

Caption: Workflow for CNS drug discovery screening.

References

  • Padmashali, B., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available at: [Link][4]

  • Yadav, P., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link][7]

  • Al-Ostoot, F.H., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]

  • Verma, A., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link][1]

  • Padmashal, B., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. Available at: [Link][5]

  • Tasso, B., et al. (2017). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link][2]

  • Al-Said, M.S., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. Available at: [Link][3]

  • de la Torre, B.G., & Albericio, F. (2020). The piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. ResearchGate. Available at: [Link]

  • de Oliveira, A.C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link][6]

  • Padi, P.R., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link][9]

Sources

cell line studies involving 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 2-(3,4,5-Trimethoxyphenyl)piperazine in Cancer Cell Lines

Introduction: Rationale for a New Anticancer Candidate

The rational design of novel chemotherapeutic agents often involves the strategic combination of well-established pharmacophores. The compound this compound is a prime example of this approach, integrating two molecular scaffolds of significant pharmacological interest.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key structural feature in a class of potent microtubule-targeting agents, including natural products like colchicine and podophyllotoxin.[1] This group is recognized for its ability to bind to tubulin, inhibiting its polymerization into microtubules.[1][2] Microtubules are critical for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and subsequent apoptosis, making them a validated and highly successful target in cancer therapy.[1][2]

The piperazine ring is a versatile heterocyclic scaffold frequently incorporated into drug candidates to modulate physicochemical properties and biological activity.[3] Its presence in a wide array of clinically used drugs highlights its importance in medicinal chemistry for improving pharmacokinetics and target engagement.[4] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including significant antiproliferative effects against various cancer cell lines.[5][6][7]

This guide provides a structured, multi-faceted approach to the preclinical, cell-based evaluation of this compound. The protocols herein are designed to first establish its cytotoxic potential and then to systematically elucidate its mechanism of action, with a hypothesized focus on microtubule disruption, cell cycle arrest, and apoptosis induction.

Section 1: Compound Preparation and Handling

Scientific rigor begins with the proper handling of the test compound. The solubility and stability of this compound in a biologically compatible solvent are paramount for obtaining reproducible results.

Protocol 1.1: Solubilization and Stock Solution Preparation

  • Solvent Selection: Begin by testing solubility in dimethyl sulfoxide (DMSO), a common solvent for organic molecules in cell-based assays.

  • Stock Preparation: Accurately weigh the compound and dissolve it in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using a vortex mixer.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in sterile cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Section 2: Primary Screening for Antiproliferative Activity

The initial step in evaluating a potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. A cell viability assay is a robust method to quantify this effect and determine the compound's potency (IC50).

Rationale: We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[8] This provides a reliable measure of cytotoxicity.

Protocol 2.1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116, MCF-7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example IC50 Data for this compound

Cell LineTissue of OriginIC50 (µM) after 48h
HepG2Hepatocellular Carcinoma3.5
HCT-116Colorectal Carcinoma2.1
MCF-7Breast Adenocarcinoma5.8
A549Non-Small Cell Lung Cancer4.2

Section 3: Elucidating the Mechanism: Cell Cycle Analysis

Given the presence of the TMP moiety, a primary hypothesized mechanism of action is the disruption of microtubule function, leading to mitotic arrest.[10] Flow cytometry analysis of DNA content is the gold standard for investigating cell cycle distribution.[11]

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), as cells in G2/M have twice the DNA content of cells in G0/G1.[11][12] A significant accumulation of cells in the G2/M phase would strongly support the hypothesis of a microtubule-destabilizing agent.[1]

G

Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at its IC50 and 2x IC50 concentrations for a suitable duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a PI staining solution containing RNase A (to degrade RNA and prevent its staining).[13]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.[11] Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram. Model the data to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12] Compare the cell cycle distribution of treated cells to the vehicle control.

Section 4: Confirming the Consequence: Apoptosis Induction

Prolonged arrest at the G2/M checkpoint often triggers the intrinsic apoptotic pathway.[1] We can confirm the induction of apoptosis by measuring the levels of key protein markers using Western blotting.

Rationale: Apoptosis is executed by a cascade of enzymes called caspases. The activation of executioner caspases, like Caspase-3, leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[14] Detecting the cleaved forms of Caspase-3 and PARP is a definitive indicator of apoptosis.[15] Additionally, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family regulates the initiation of this pathway. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[1]

G TMPP This compound MT Microtubule Disruption TMPP->MT G2M G2/M Arrest MT->G2M Bax Bax G2M->Bax Bcl2 Bcl2 G2M->Bcl2

Protocol 4.1: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells as described in Protocol 3.1. Harvest cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Cleaved Caspase-3

    • Cleaved PARP

    • Bax

    • Bcl-2

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. Calculate the Bax/Bcl-2 ratio and compare the levels of cleaved proteins in treated versus control samples.

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Saeed, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Ghorab, M.M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. Available at: [Link]

  • Gundla, R., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available at: [Link]

  • Chen, T., et al. (2013). Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. Molecular Diversity. Available at: [Link]

  • Jo, Y., et al. (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Awad, H.M.M., et al. (2022). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Adan, A., et al. (2016). Guidelines for cell viability assays. The Turkish Journal of Biology. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Available at: [Link]

  • Pharmacology Lectures. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

  • Fares, M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Bioorganic Chemistry. Available at: [Link]

  • Ferreira, R.J., et al. (2020). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Molecules. Available at: [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Molecular structures of piperazine and triphenyl derivatives. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2020). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Liu, X., et al. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Available at: [Link]

  • Wang, M., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-(3,4,5-Trimethoxyphenyl)piperazine as a Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperazine Ligand

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs that target a wide array of neurotransmitter receptors.[1][2] The compound 2-(3,4,5-Trimethoxyphenyl)piperazine represents a novel investigational molecule within this class. Its structural features, particularly the trimethoxyphenyl moiety, suggest a potential interaction with various biogenic amine receptors, a hypothesis supported by the pharmacological profiles of structurally related compounds.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the receptor binding profile and functional activity of this compound. The protocols outlined herein are based on established methodologies for analogous piperazine and piperidine derivatives, such as anpirtoline, a well-characterized serotonin receptor ligand.[5][6] It is imperative to note that while these protocols offer a robust starting point, optimization and validation are crucial for this specific, novel compound.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively available, general characteristics of similar piperazine derivatives suggest it is likely a synthetic compound, potentially available as a crystalline solid (e.g., hydrochloride salt) with solubility in water and DMSO.[7]

Recommended Handling and Storage:

  • Storage: Store the compound at -20°C, protected from light and moisture to ensure stability.

  • Solubilization: For in vitro assays, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is minimal (typically <0.1%) to avoid off-target effects.

PART 1: Receptor Binding Affinity Profiling

The initial step in characterizing a novel ligand is to determine its binding affinity for a panel of relevant receptors. Based on the structural motifs of this compound, a primary screen should focus on serotonin (5-HT), dopamine (D), and adrenergic receptors.

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for a target receptor.

Causality Behind Experimental Choices:

  • Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen to enable sensitive detection of competitive binding.

  • Membrane Preparation: Utilizing cell membranes or tissue homogenates expressing the target receptor provides a biologically relevant environment for the binding assay.

  • Competition Curve: Generating a competition curve with increasing concentrations of the unlabeled test compound allows for the determination of its potency in displacing the radioligand, from which the Ki value is derived.

Materials and Reagents:

  • HEK293 cells or brain tissue homogenates expressing the receptor of interest (e.g., rat brain cortex for 5-HT receptors).[5]

  • Radiolabeled ligand (e.g., [³H]-(S)-zacopride for 5-HT₃ receptors).[8]

  • Unlabeled reference compound (e.g., serotonin for 5-HT receptors).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues known to express the target receptor using standard homogenization and centrifugation techniques.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • A fixed concentration of the radiolabeled ligand (typically at its Kd value).

    • Cell membrane preparation.

    • For non-specific binding (NSB) wells, add a high concentration of an unlabeled reference compound.

    • For total binding wells, add only the radioligand and membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) for this compound
e.g., 5-HT₁B[³H]GR125743Experimental Value
e.g., 5-HT₁A[³H]8-OH-DPATExperimental Value
e.g., 5-HT₂A[³H]KetanserinExperimental Value
e.g., D₂[³H]SpiperoneExperimental Value

Note: This table should be populated with experimentally determined values.

PART 2: Functional Activity Assessment

Once the binding affinity is established, it is crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Protocol 2: G-Protein Coupled Receptor (GPCR) Activation - cAMP Assay

Many serotonin and dopamine receptors are GPCRs that couple to adenylyl cyclase, either inhibiting (via Gi) or stimulating (via Gs) the production of cyclic AMP (cAMP). Anpirtoline, for instance, is known to inhibit forskolin-stimulated adenylate cyclase activity as a 5-HT₁B receptor agonist.[5]

Causality Behind Experimental Choices:

  • Forskolin Stimulation: Forskolin directly activates adenylyl cyclase, leading to a measurable increase in intracellular cAMP. This provides a stimulated baseline against which the inhibitory effects of a Gi-coupled receptor agonist can be quantified.

  • cAMP Detection: Highly sensitive immunoassays (e.g., HTRF, ELISA) are employed to accurately measure changes in intracellular cAMP levels.

Materials and Reagents:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT₁B).

  • Forskolin.

  • Reference agonist and antagonist for the target receptor.

  • This compound.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Cell culture reagents.

Experimental Workflow:

Caption: Workflow for cAMP Functional Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target receptor in appropriate media and seed them into 96-well plates.

  • Agonist Mode:

    • Treat cells with increasing concentrations of this compound.

    • Incubate for a specific time.

    • Lyse the cells and measure cAMP levels according to the assay kit instructions.

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate cells with increasing concentrations of this compound.

    • Add a fixed concentration of a known agonist for the target receptor.

    • Incubate and then lyse the cells to measure cAMP levels.

  • Inhibition of Forskolin-Stimulated cAMP Production (for Gi-coupled receptors):

    • Treat cells with increasing concentrations of this compound in the presence of a fixed concentration of forskolin.

    • Incubate, lyse, and measure cAMP levels.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the EC₅₀ (concentration for 50% of maximal response).

    • For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Data Presentation:

Receptor SubtypeFunctional ResponseEC₅₀ / IC₅₀ (nM) for this compound
e.g., 5-HT₁BInhibition of Forskolin-stimulated cAMPExperimental Value
e.g., D₂Inhibition of Forskolin-stimulated cAMPExperimental Value

Note: This table should be populated with experimentally determined values.

PART 3: Ion Channel Modulation

Some receptors, like the 5-HT₃ receptor, are ligand-gated ion channels. It is plausible that this compound could modulate such channels. Anpirtoline has been shown to act as a 5-HT₃ receptor antagonist.[8][9]

Protocol 3: Calcium Influx Assay for Ligand-Gated Ion Channels

This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to receptor activation, which is a hallmark of ion channel opening.

Causality Behind Experimental Choices:

  • Calcium-Sensitive Dyes: Fluorescent dyes that exhibit a change in fluorescence intensity upon binding to calcium are used to monitor real-time changes in intracellular calcium concentrations.

  • Agonist-Induced Influx: A known agonist for the ion channel is used to elicit a calcium influx, providing a signal that can be potentially modulated by the test compound.

Materials and Reagents:

  • Cells expressing the target ion channel (e.g., N1E-115 neuroblastoma cells for 5-HT₃ receptors).[8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Reference agonist and antagonist for the target receptor.

  • This compound.

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with an injection system.

Step-by-Step Methodology:

  • Cell Plating and Dye Loading:

    • Seed cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 to aid in dye solubilization.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Antagonist Mode: Inject varying concentrations of this compound into the wells and incubate. Then, inject a fixed concentration of a known agonist and record the fluorescence change over time.

    • Agonist Mode: Inject varying concentrations of this compound and record the fluorescence change.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • Plot ΔF against the log concentration of the compound to generate dose-response curves and determine EC₅₀ or IC₅₀ values.

Trustworthiness: A Self-Validating System

For every protocol, it is essential to include the following controls to ensure data integrity:

  • Positive Control: A known agonist or antagonist for the target receptor to validate the assay performance.

  • Negative Control: Vehicle (e.g., DMSO) to determine the baseline response.

  • Reference Compound: A structurally related compound with a known pharmacological profile (e.g., anpirtoline) can be run in parallel for comparison.

Conclusion and Future Directions

The protocols detailed in these application notes provide a comprehensive framework for the initial characterization of this compound as a receptor ligand. By systematically evaluating its binding affinity and functional activity at a panel of relevant receptors, researchers can elucidate its pharmacological profile. The trimethoxyphenyl and piperazine moieties are present in a variety of bioactive compounds, suggesting that this novel molecule could hold significant potential as a tool for studying neurotransmitter systems or as a lead compound for drug discovery. Further investigations, including selectivity profiling against a broader range of receptors and in vivo studies, will be crucial to fully understand its therapeutic potential.

References

  • Schlicker, E., et al. (1992). Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(4), 439-446. [Link]

  • Wikipedia. Anpirtoline. [Link]

  • Schlicker, E., et al. (1993). 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist. British Journal of Pharmacology, 108(4), 1128–1135. [Link]

  • Grokipedia. Anpirtoline. [Link]

  • De Vry, J., et al. (1991). D-16949 (anpirtoline): a novel serotonergic (5-HT1B) psychotherapeutic agent assessed by its discriminative effects in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(5), 451-458. [Link]

  • Schlicker, E., et al. (1993). 5-HT3 Receptor Antagonism by Anpirtoline, a Mixed 5-HT1 Receptor agonist/5-HT3 Receptor Antagonist. British Journal of Pharmacology, 108(4), 1128-1135. [Link]

  • Hofmann, K., et al. (2001). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 334(8-9), 275-280. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(19), 6266. [Link]

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • Patel, R., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(16), 4983. [Link]

  • Hwang, S. B., et al. (1985). trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor. Journal of Biological Chemistry, 260(29), 15639-15645. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Satała, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2354–2369. [Link]

  • Duchowicz, P. R., et al. (2014). Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. [Link]

  • Wang, M., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3894. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • Kulkarni, S., et al. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Kulkarni, S., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ResearchGate. [Link]

  • Ielo, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7311. [Link]

  • Department of Medicinal Chemistry. (2005). Publications 2005. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(11), 2004–2023. [Link]

  • Ruiu, S., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 15(12), 642–655. [Link]

  • Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1554. [Link]

  • ResearchGate. Receptor binding profiles of antipsychotic agents. [Link]

Sources

Application Note: Quantitative Analysis of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-(3,4,5-Trimethoxyphenyl)piperazine, a key intermediate and potential pharmacologically active molecule. Accurate quantification of this compound is critical for quality control in manufacturing, pharmacokinetic studies, and drug development. This document outlines detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering robust and validated approaches for precise and reliable measurements. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflows.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[1][2] The trimethoxyphenyl moiety is also present in several psychoactive and therapeutic compounds, suggesting that this compound could exhibit significant biological activity. Therefore, the development of reliable analytical methods for its quantification is paramount for both research and industrial applications.

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a widely accessible and robust technique suitable for routine quality control and quantification in simpler matrices.[3][4] GC-MS offers higher specificity and sensitivity, making it ideal for complex biological matrices and trace-level analysis.[5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a cornerstone of pharmaceutical analysis due to its versatility and reliability. For a compound like this compound, which possesses a UV-active phenyl group, this method offers a straightforward approach for quantification. The following protocol is based on established methods for substituted piperazines and is optimized for this specific analyte.[4][8]

Rationale for Method Design

A reversed-phase HPLC method is selected due to the moderate polarity of the target analyte. A C18 column is chosen for its excellent retention and separation of a wide range of organic molecules. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention time and peak shape. The acidic pH of the buffer ensures that the piperazine nitrogens are protonated, leading to better peak symmetry and avoiding interactions with residual silanols on the stationary phase. UV detection is set at a wavelength corresponding to the absorbance maximum of the trimethoxyphenyl chromophore to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a bulk drug substance or simple formulation.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

Procedure:

  • Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0):

    • Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample equivalent to approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (To be confirmed by UV scan of the standard)

  • Analysis and Quantification:

    • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of the analyte.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters (Illustrative)

The following table presents typical validation parameters that should be established for this method in accordance with ICH guidelines.

ParameterTypical Specification
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly selective and sensitive method for the quantification of this compound, particularly in complex matrices like biological fluids. The mass spectrometer provides structural information, which aids in unequivocal identification.

Rationale for Method Design

Due to the polarity and potential for thermal degradation of the piperazine moiety, derivatization is often employed to improve chromatographic performance and sensitivity. Acetylation of the secondary amine in the piperazine ring with acetic anhydride is a common and effective strategy. This derivatization increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved sensitivity. The use of an internal standard is crucial for accurate quantification in GC-MS to compensate for variations in sample preparation and injection. A structurally similar compound that is not present in the sample should be chosen. For this method, a deuterated analog would be ideal, but a commercially available, structurally similar piperazine derivative can also be used.

Experimental Protocol: GC-MS

Objective: To quantify this compound in a biological matrix (e.g., plasma) following solid-phase extraction (SPE) and derivatization.

Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., 1-Benzylpiperazine or a deuterated analog)

  • Acetic Anhydride

  • Pyridine

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., drug-free plasma)

Instrumentation:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Standard and IS Stock Solution Preparation (1000 µg/mL):

    • Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working Standard and Calibration Curve Preparation:

    • Spike drug-free plasma with appropriate volumes of the working standard solutions to create calibration standards ranging from 1 ng/mL to 500 ng/mL.

    • Add a fixed amount of the Internal Standard to each calibration standard and quality control sample.

  • Sample Preparation (Solid-Phase Extraction):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: To 1 mL of plasma sample (or standard), add 1 mL of water and vortex. Load the diluted sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

    • Elution: Elute the analyte and IS with 3 mL of methanol.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of acetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the derivatization reagents to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute

      • Ramp: 20 °C/min to 300 °C, hold for 5 minutes

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantifier ion for derivatized analyte: To be determined from the mass spectrum of the derivatized standard (likely the molecular ion or a major fragment).

      • Qualifier ion(s) for derivatized analyte: To be determined.

      • Quantifier ion for derivatized IS: To be determined.

  • Analysis and Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Analyze the prepared samples and calculate the concentration of this compound using the calibration curve.

Method Validation Parameters (Illustrative)
ParameterTypical Specification
Linearity (R²) > 0.995
Range 1 - 500 ng/mL
Limit of Detection (LOD) ~0.2 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization of Analytical Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Sample/ Standard P2 Dissolve in Methanol P1->P2 P3 Dilute to Working Concentration P2->P3 P4 Filter (0.45 µm) P3->P4 A1 Inject into HPLC System P4->A1 Prepared Sample/ Standard A2 Separation on C18 Column A1->A2 A3 UV Detection (270 nm) A2->A3 D2 Integrate Peak Areas A3->D2 Chromatogram D1 Generate Calibration Curve D3 Quantify Concentration D1->D3 D2->D3

Caption: Workflow for HPLC-UV quantification.

GC-MS Workflow

GCMS_Workflow cluster_extraction Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis GC-MS Analysis E1 Condition Cartridge E2 Load Sample E1->E2 E3 Wash E2->E3 E4 Elute E3->E4 E5 Evaporate E4->E5 DR1 Add Pyridine & Acetic Anhydride E5->DR1 DR2 Heat (60°C) DR1->DR2 DR3 Evaporate DR2->DR3 DR4 Reconstitute in Ethyl Acetate DR3->DR4 G1 Inject into GC-MS System DR4->G1 G2 Separation on DB-5ms Column G1->G2 G3 MS Detection (SIM Mode) G2->G3

Caption: Workflow for GC-MS quantification.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control of bulk materials and simple formulations, offering a balance of speed, simplicity, and accuracy. For more challenging applications requiring higher sensitivity and selectivity, such as analysis in biological matrices, the GC-MS method with prior derivatization is the recommended approach. It is imperative that any laboratory implementing these methods performs a full validation according to the relevant regulatory guidelines to ensure the accuracy and reliability of the generated data.

References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Al-Ghannam, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Stewart, C. D., & White, N. G. (2023).
  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6, 156-163.
  • Paw, B., et al. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(5), 331-338.
  • Reddy, T. S., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 93-98.
  • Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Zuba, D., & Byrska, B. (2012). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Analytical Toxicology, 36(4), 255-264.
  • ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. Retrieved from [Link]

  • Clark, C. R., et al. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
  • Reddy, T. S., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 93-98.
  • Dinis-Oliveira, R. J., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical & Bioanalytical Techniques, 6(4).
  • Rao, K. S., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 567-571.
  • El-Sayed, N. N. E., et al. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 24(18), 3249.
  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6, 156-163.
  • Singh, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.
  • De Rycker, M., et al. (2017). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Bioorganic & Medicinal Chemistry Letters, 27(22), 5030-5034.

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of Trimethoxyphenyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Trimethoxyphenyl Piperazines

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with distinct mechanisms of action.[1] Piperazine and its derivatives have emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The trimethoxyphenyl moiety, on the other hand, is a known pharmacophore present in several successful antimicrobial agents, such as trimethoprim. The hybridization of these two pharmacophores into a single molecular entity—trimethoxyphenyl piperazine—presents a compelling strategy for the development of new antimicrobial drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of trimethoxyphenyl piperazine derivatives for antimicrobial activity. The protocols detailed herein are designed to be robust, reproducible, and in alignment with internationally recognized standards, such as those set by the Clinical and Laboratory Standards Institute (CLSI).[3] We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and actionable data.

The primary objective of this guide is to provide a clear roadmap for:

  • Primary Screening: High-throughput determination of the minimum inhibitory concentration (MIC) of a library of trimethoxyphenyl piperazine compounds against a panel of clinically relevant microorganisms.

  • Secondary Screening: Confirmation of antimicrobial activity and determination of the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) for lead compounds.

  • Data Interpretation and Reporting: A systematic approach to analyzing, presenting, and interpreting the screening data to inform subsequent stages of drug development.

Understanding the Putative Mechanism of Action

While the precise mechanism of action for novel trimethoxyphenyl piperazine derivatives will require dedicated investigation, the existing literature on related compounds provides a rational basis for their anticipated antimicrobial effects. Piperazine-containing compounds have been shown to disrupt the bacterial cytoplasmic membrane, leading to the leakage of essential intracellular components and ultimately cell death.[4][5] The positively charged quaternary ammonium groups that can be a feature of piperazine derivatives can facilitate electrostatic interactions with the negatively charged microbial cell wall, leading to cell lysis.[4][5] Furthermore, some piperazine derivatives have been shown to inhibit bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis.[6] The trimethoxyphenyl moiety, famously, is a competitive inhibitor of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of many bacteria. The combination of these structural features in trimethoxyphenyl piperazines suggests the potential for a multi-targeted or synergistic antimicrobial effect, a highly desirable attribute in combating drug resistance.

Materials and Reagents

Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. It is crucial to use well-characterized strains from a reputable culture collection, such as the American Type Culture Collection (ATCC), to ensure reproducibility.[7]

Table 1: Recommended Microbial Strains for Initial Screening

Gram-Positive Bacteria ATCC Number Gram-Negative Bacteria ATCC Number Fungi ATCC Number
Staphylococcus aureus25923Escherichia coli25922Candida albicans10231
Enterococcus faecalis29212Pseudomonas aeruginosa27853Aspergillus niger16404
Streptococcus pneumoniae49619Klebsiella pneumoniae700603

Note: This is a foundational panel. Depending on the therapeutic indication, the panel can be expanded to include clinical isolates, multidrug-resistant strains, and other relevant pathogens.[8]

Culture Media
  • Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Fungi: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), and Sabouraud Dextrose Agar (SDA).

Reagents and Consumables
  • Trimethoxyphenyl piperazine compounds (dissolved in an appropriate solvent, typically dimethyl sulfoxide - DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (35 ± 2 °C for bacteria, 35 °C for Candida albicans, 28-30 °C for Aspergillus niger)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Resazurin sodium salt solution (for viability indication, optional)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for quantitative antimicrobial susceptibility testing and is amenable to high-throughput screening.[9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plates D Inoculate plates with diluted microbial suspension A->D B Prepare microbial inoculum (0.5 McFarland standard) C Dilute inoculum to final concentration in appropriate broth B->C C->D E Incubate plates under appropriate conditions D->E F Visually inspect for growth or measure absorbance E->F G Determine MIC (lowest concentration with no visible growth) F->G

Figure 1: General workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Plates: a. Dispense 50 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the highest concentration of the test compound (typically 2X the final desired highest concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture on an agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: a. Add 50 µL of the diluted microbial suspension to wells 1 through 11. The final volume in each well will be 100 µL. b. Cover the plates and incubate at 35 ± 2 °C for 16-20 hours for bacteria. For Candida albicans, incubate at 35 °C for 20-24 hours. For Aspergillus niger, incubate at 28-30 °C for 48-72 hours.

  • MIC Determination: a. Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Quality Control:

  • Include a known positive control antibiotic in each run.[13]

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show clear turbidity.

  • The MIC for the quality control strain against the reference antibiotic should fall within the established acceptable range.[14][15]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[12][16] This assay is a crucial follow-up for promising compounds identified in the MIC screen to determine if they are bacteriostatic (inhibit growth) or bactericidal (kill).

Workflow for MBC/MFC Determination

MBC_MFC_Workflow A Perform MIC assay as described in Protocol 1 B From wells showing no visible growth (at and above the MIC), subculture a fixed volume (e.g., 10 µL) onto antibiotic-free agar plates A->B C Incubate agar plates under appropriate conditions B->C D Count the number of colonies on each plate C->D E Determine MBC/MFC: the lowest concentration that shows ≥99.9% kill compared to the initial inoculum D->E

Figure 2: Workflow for determining the MBC or MFC.

Step-by-Step Methodology:

  • Perform MIC Assay: Set up the MIC assay as described in Protocol 1.

  • Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., the MIC well and wells with higher concentrations) and spot-plate it onto an antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the agar plates under the appropriate conditions until colonies are visible in the growth control.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 2: Example Data Presentation for Antimicrobial Screening Results

Compound ID MIC (µg/mL) MBC (µg/mL)
S. aureusE. coliP. aeruginosaC. albicansS. aureusE. coliP. aeruginosaC. albicans
TMP-Pip-00181632>64163264>64
TMP-Pip-00248163241632>64
Ciprofloxacin0.50.251NA10.52NA
Amphotericin BNANANA1NANANA2

NA: Not Applicable

Interpretation of Results:

  • Susceptible (S), Intermediate (I), or Resistant (R): For established antibiotics, the MIC values are compared to clinical breakpoints to categorize an organism as S, I, or R.[17][18] For novel compounds, these categories are not yet defined. Instead, the potency is compared to that of known drugs and other compounds in the series.

  • Bacteriostatic vs. Bactericidal: The relationship between the MBC and MIC is used to determine the nature of the antimicrobial activity.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Physicochemical Properties and Their Impact on Screening

The physicochemical properties of the trimethoxyphenyl piperazine derivatives can significantly influence the outcome of the screening assays.[19]

  • Solubility: Poor aqueous solubility can lead to compound precipitation in the assay medium, resulting in an overestimation of the MIC.[20][21] It is crucial to ensure that the compounds are fully dissolved in the stock solution (e.g., in DMSO) and that the final concentration of the solvent in the assay medium does not exceed a level that affects microbial growth (typically ≤1%).

  • Stability: The stability of the compounds under the assay conditions (e.g., in aqueous media at 37 °C) should be considered.[19] Degradation of the compound during incubation can lead to an inaccurate determination of its potency.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of novel trimethoxyphenyl piperazine derivatives. By systematically determining the MIC and MBC against a panel of relevant microorganisms, researchers can identify promising lead compounds for further development. Future studies on these lead compounds should focus on elucidating their precise mechanism of action, evaluating their toxicity against mammalian cells, and assessing their efficacy in in vivo models of infection. The ultimate goal is to leverage the unique chemical space of trimethoxyphenyl piperazines to develop new and effective treatments to combat the global threat of antimicrobial resistance.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • RSC Advances. (2021). Piperazine based antimicrobial polymers: a review. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

  • PMC - NIH. (2021). Piperazine based antimicrobial polymers: a review. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]

  • PubMed. (n.d.). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • ResearchGate. (2017). (PDF) Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • PMC - NIH. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. [Link]

  • ResearchGate. (n.d.). list of provided type strains of bacteria with their ATCC codes. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2024). Antimicrobial Activity of Novel Piperazine Molecules. [Link]

  • PMC - NIH. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • StatPearls - NCBI Bookshelf - NIH. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Accu-Gen. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • PubMed. (n.d.). Determination of minimum inhibitory concentrations. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe. [Link]

  • Dr.Oracle. (2025). How do you interpret antibiotic susceptibility test results?. [Link]

  • Jurnal Sains Farmasi & Klinis. (n.d.). Preparation and Characterization of Multicomponent Crystal Piperine-Caffeine. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • PubMed. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti- Trypanosoma cruzi activity. [Link]

  • Nottingham University Hospitals NHS Trust. (n.d.). Interpreting Sensitivity Results | NUH. [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • ASM Journals. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. [Link]

Sources

anticancer evaluation of 2-(3,4,5-Trimethoxyphenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical Anticancer Evaluation of 2-(3,4,5-Trimethoxyphenyl)piperazine Derivatives

Introduction: The Promise of a Privileged Scaffold

In the landscape of oncology drug discovery, certain chemical structures, often termed "privileged scaffolds," emerge as versatile frameworks capable of interacting with multiple biological targets. The piperazine ring is one such scaffold, found in a wide array of approved drugs and clinical candidates.[1][2] When combined with the 3,4,5-trimethoxyphenyl (TMP) moiety, a key pharmacophore known for its interaction with tubulin, the resulting this compound derivatives represent a promising class of potential anticancer agents.[3] The TMP group is a well-established tubulin inhibitor, mimicking the binding of natural products like colchicine to disrupt microtubule dynamics, a critical process for cell division.[3][4] This guide provides a comprehensive overview of the methodologies and protocols for the preclinical evaluation of these derivatives, offering insights into their mechanism of action and the critical steps required to validate their therapeutic potential.

Core Mechanism of Action: Microtubule Destabilization and Apoptotic Induction

The primary anticancer mechanism of compounds bearing the 3,4,5-trimethoxyphenyl moiety is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these derivatives prevent the assembly of α- and β-tubulin heterodimers into microtubules.[6] This disruption of the microtubule network has profound downstream consequences for the cancer cell:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which orchestrates chromosome segregation during cell division. Their disruption leads to a failure in spindle formation, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of effector caspases (e.g., caspase-3), leading to programmed cell death.[6][7]

While tubulin inhibition is the principal mechanism, the versatile piperazine scaffold allows for modifications that can introduce additional activities, such as kinase or topoisomerase II inhibition, potentially leading to multi-targeting agents.[3][8]

Mechanism_of_Action TMP_Piperazine This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) TMP_Piperazine->Tubulin Binds to Polymerization Tubulin Polymerization TMP_Piperazine->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Network Disruption Spindle Mitotic Spindle Malformation Microtubules->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to Bcl2 Bcl-2 Family Regulation Apoptosis->Bcl2 Caspases Caspase Activation Bcl2->Caspases CellDeath Programmed Cell Death Caspases->CellDeath

Anticancer mechanism via tubulin polymerization inhibition.

A Validated Workflow for Preclinical Evaluation

A systematic and logical workflow is essential to comprehensively evaluate the anticancer potential of novel this compound derivatives. This process begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic studies for the most promising candidates.

Experimental_Workflow Start Synthesis & Purification of Derivatives Screening Primary Screening: In Vitro Cytotoxicity Assay (MTT) (Panel of Cancer Cell Lines) Start->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Hit_ID->Screening Inactive Dose_Response Secondary Assay: Dose-Response & IC50 Determination Hit_ID->Dose_Response Potent Hits Mechanism Mechanism of Action Studies Dose_Response->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V / PI Staining) Mechanism->Apoptosis Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Cycle->In_Vivo Apoptosis->In_Vivo Tubulin_Assay->In_Vivo End Lead Candidate In_Vivo->End

General workflow for preclinical evaluation of novel compounds.

Data Presentation: Summarizing Cytotoxic Activity

Presenting cytotoxicity data in a clear, tabular format is crucial for comparing the potency and selectivity of different derivatives across various cancer cell lines.

Table 1: Example Cytotoxicity Data for Piperazine Derivatives

Compound ID Core Structure Modification Cancer Cell Line Activity (GI₅₀/IC₅₀ in µM) Reference
Derivative 23 Vindoline conjugate with N-[4-(trifluoromethyl)benzyl]piperazine MDA-MB-468 (Breast) 1.00 [9][10]
Derivative 25 Vindoline conjugate with N-[1-bis(4-fluorophenyl)methyl]piperazine HOP-92 (NSCLC) 1.35 [9][10]
Compound 4b Thiazole-pyrimidine with piperazine HOP-92 (NSCLC) >10 (86.28% GI at 10µM) [3][11]
Compound 22 Podophyllotoxin-piperazine hybrid MCF-7 (Breast) 2.78 [1]

| Compound 11 | 2,5-Diketopiperazine derivative | HeLa (Cervical) | 0.7 |[12] |

Note: GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) are common metrics for cytotoxicity.

Detailed Experimental Protocols

The following protocols are foundational for the in vitro evaluation of this compound derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), to quantify the DNA content of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. A G2/M arrest is a hallmark of tubulin-targeting agents.[4]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere. Treat the cells with the test derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M). Compare the treated samples to the vehicle control to identify any accumulation in a specific phase.

Protocol 3: In Vitro Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering or fluorescence of a reporter dye. This is the definitive assay to confirm the mechanism of action.

Step-by-Step Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which typically includes purified tubulin, GTP, and a fluorescence-based reporter.

  • Reaction Setup: In a 96-well plate, add tubulin solution to a reaction buffer containing GTP.

  • Compound Addition: Add the test derivative at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative/vehicle control (DMSO).

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity every minute for 60 minutes using a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau level compared to the vehicle control indicates inhibition of tubulin polymerization.[4][14]

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Available at: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). PubMed Central. Available at: [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2022). ResearchGate. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). PMC. Available at: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Available at: [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2022). ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. Available at: [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2023). MDPI. Available at: [Link]

  • (PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). ResearchGate. Available at: [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (2021). PubMed Central. Available at: [Link]

  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site | Request PDF. (2024). ResearchGate. Available at: [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2018). PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. Available at: [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][9]Oxazolo[4,5-D]Pyrimidines. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. (n.d.). National Institutes of Health. Available at: [Link]

  • Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors. (2019). PubMed. Available at: [Link]

  • Synthesis of 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][3][7][9]triazines. (n.d.). ResearchGate. Available at: [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (2022). ResearchGate. Available at: [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2012). PubMed Central. Available at: [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. (2020). ResearchGate. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to address the nuanced challenges of this specific synthesis, focusing on mechanistic reasoning and data-driven optimization to improve your yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, common problems encountered during the synthesis of this compound, particularly when following a reductive amination pathway with a protected piperazine intermediate.

Q1: I'm experiencing very low yields (<30%) in the reductive amination step. What are the likely causes and how can I fix it?

Low yield is a frequent issue stemming from several potential root causes, from reagent quality to suboptimal reaction conditions.

Causality Analysis: The core of this synthesis often involves the reductive amination between 3,4,5-trimethoxybenzaldehyde and N-Boc-piperazine. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The efficiency of both steps is critical for a high yield.

Troubleshooting Decision Tree

G Start Low Yield in Reductive Amination CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckReducer 3. Evaluate Reducing Agent Start->CheckReducer CheckWorkup 4. Review Workup & Purification Start->CheckWorkup Sol_Reagents Use fresh aldehyde. Ensure Boc-piperazine is pure. Use slight excess (1.1-1.2 eq) of amine. CheckReagents->Sol_Reagents Issues found Sol_Conditions Add catalytic acetic acid. Optimize temperature (RT to 50°C). Increase reaction time, monitor by TLC. CheckConditions->Sol_Conditions Issues found Sol_Reducer Use NaBH(OAc)3 (milder). Ensure anhydrous conditions for NaBH4. Add reducer portion-wise. CheckReducer->Sol_Reducer Issues found Sol_Workup Ensure complete extraction. Optimize chromatography solvent system. CheckWorkup->Sol_Workup Issues found

Caption: Troubleshooting workflow for low yield.

Detailed Solutions:

  • Reagent Quality: 3,4,5-trimethoxybenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Verify its purity by NMR or melting point. Use freshly sourced or purified aldehyde for best results.

  • Iminium Formation: The formation of the iminium ion can be slow. The addition of a catalytic amount of acetic acid can accelerate this step, thereby increasing the overall reaction rate and yield.[1]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium borohydride (NaBH₄) for reductive aminations.[2] It is milder, more selective for imines over aldehydes, and does not require acidic conditions for the reduction step, reducing potential side reactions.

  • Temperature and Time: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion, especially with sterically hindered substrates. Always monitor reaction progress by Thin Layer Chromatography (TLC) to avoid premature workup or decomposition from excessive heating.

Comparative Data for Reductive Amination Conditions

Reducing AgentSolventAdditiveTemperature (°C)Typical Yield (%)Reference Insight
NaBH(OAc)₃1,2-Dichloroethane (DCE)Acetic Acid (cat.)25 (RT)60-85Mild and selective conditions often lead to cleaner reactions and higher isolated yields.[2]
NaBH₄Methanol (MeOH)None0 to 2540-70Prone to reducing the starting aldehyde; requires careful temperature control and portion-wise addition.
H₂/Pd-CIsopropanol/TolueneAcetic Acid (cat.)80-8575-90+Effective but requires specialized hydrogenation equipment; gradual addition of aldehyde is key.[1]
Q2: My final deprotection step is incomplete or results in a complex mixture. How can I improve the Boc removal?

The deprotection of the N-Boc group is an acid-catalyzed hydrolysis. Incomplete reactions or side-product formation often relate to the choice of acid, solvent, and reaction time.

Causality Analysis: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and CO₂. The reaction's success depends on using an acid strong enough to effect cleavage without degrading other parts of the molecule.

Common Protocols and Troubleshooting:

  • Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a very common and effective method.[3]

    • Problem: Incomplete Reaction.

    • Solution: Increase the concentration of TFA (from 20% to 50% v/v) or the reaction time. Monitor by TLC until the N-Boc starting material spot disappears completely. Gentle warming (to 40°C) can also help.[3]

  • Method 2: HCl in an Organic Solvent (e.g., Dioxane, Methanol): Using a 4M solution of HCl in dioxane is another standard procedure.[3][4]

    • Problem: Formation of chlorinated byproducts or other impurities.

    • Solution: Ensure the reaction is run at a controlled temperature (0°C to room temperature). Using HCl in methanol can sometimes be a milder alternative. After deprotection, a careful basic workup is crucial to neutralize the resulting hydrochloride salt and isolate the free amine.[4]

Step-by-Step Deprotection Protocol (TFA/DCM)

  • Dissolve the N-Boc-2-(3,4,5-trimethoxyphenyl)piperazine (1.0 equiv) in DCM (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (3.0-5.0 equiv, or as a 25-50% v/v solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.[5]

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and carefully basify with a saturated NaHCO₃ or a 1M NaOH solution to pH > 9.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.[5]

Q3: I'm struggling with the purification of the final product. What's the best approach?

The final product is a relatively polar amine, which can make purification challenging.

Recommended Purification Strategy:

  • Acid-Base Extraction: After the deprotection step and before chromatography, an acid-base workup can remove many neutral impurities. Dissolve the crude product in ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. Wash the organic layer again. Then, combine the acidic aqueous layers, basify with NaOH to pH > 10, and re-extract the pure amine back into fresh ethyl acetate or DCM.

  • Column Chromatography: Silica gel chromatography is often necessary.

    • Challenge: The basic nature of the piperazine can cause streaking on standard silica gel.

    • Solution: Pre-treat the silica gel with a small amount of triethylamine (Et₃N) or ammonia. A common mobile phase is a gradient of methanol (0-10%) in dichloromethane (DCM). Adding 0.5-1% Et₃N or NH₄OH to the eluent system will sharpen the product peak and improve separation. A reported system for a similar compound is 3% methanol in dichloromethane.[5]

  • Recrystallization/Salt Formation: If the free base is an oil or difficult to crystallize, converting it to a hydrochloride salt can be an excellent purification strategy. Dissolve the purified free base in a minimal amount of a solvent like isopropanol or ether and add a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane). The resulting salt will often precipitate as a pure, crystalline solid that can be collected by filtration.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best overall synthetic strategy for this compound?

For lab-scale synthesis, a protected piperazine route is the most reliable for achieving mono-substitution.

G Piperazine Piperazine NBocPip N-Boc-Piperazine Piperazine->NBocPip Protection BocAnhydride Boc Anhydride (Boc)₂O BocAnhydride->NBocPip ProtectedProduct Protected Intermediate NBocPip->ProtectedProduct Reductive Amination Aldehyde 3,4,5-Trimethoxy- benzaldehyde Aldehyde->ProtectedProduct Reducer NaBH(OAc)₃ Reducer->ProtectedProduct FinalProduct Final Product ProtectedProduct->FinalProduct Deprotection Acid TFA or HCl Acid->FinalProduct

Caption: Recommended synthetic workflow.

Workflow Explanation:

  • Protection: Reacting piperazine with one equivalent of di-tert-butyl dicarbonate (Boc-anhydride) selectively protects one of the nitrogen atoms, yielding N-Boc-piperazine.[7] This step is crucial to prevent di-substitution in the subsequent step.

  • Coupling (Reductive Amination): The N-Boc-piperazine is then coupled with 3,4,5-trimethoxybenzaldehyde via reductive amination. This is the key C-N bond-forming step.

  • Deprotection: The final step is the removal of the Boc protecting group under acidic conditions to yield the target this compound.[3]

Q2: Are there alternative synthetic routes I should consider?

Yes, for certain applications or scale-up, other methods may be advantageous.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can form the C-N bond between N-Boc-piperazine and an aryl halide (e.g., 1-bromo-3,4,5-trimethoxybenzene).[8][9] This method is excellent for library synthesis and can be more efficient for electron-rich or sterically hindered aryl partners. However, it requires careful selection of the palladium catalyst and ligand, and reagents can be more expensive.[8][10]

  • Direct Alkylation: While seemingly simpler, reacting piperazine directly with a 3,4,5-trimethoxybenzyl halide is very difficult to control and typically yields a mixture of mono- and di-alkylated products, along with unreacted starting material, leading to significant purification challenges.

Q3: How do I properly monitor the reaction progress?

Effective reaction monitoring is key to maximizing yield and minimizing side products.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.

    • Mobile Phase: A good starting point is a 9:1 mixture of DCM:MeOH or Ethyl Acetate:Hexane. You may need to add a drop of triethylamine to the developing chamber to prevent tailing of the amine spots.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate (KMnO₄) or ninhydrin is also highly effective for visualizing the amine-containing spots, especially the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of starting materials and the formation of the product by checking for the expected molecular weights.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Klyuev, N. A., et al. (2005). Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride. Russian Patent RU2234501C1.
  • Reddy, P. P., et al. (2013). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 455-458. Retrieved from [Link]

  • Zhang, J. (2018). Synthesis method of N-Boc piperazine. Chinese Patent CN108033931B.
  • Dahan, I., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(23), 7123. Retrieved from [Link]

  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • D'Accolti, L., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(19), 11928. Retrieved from [Link]

  • Cihlář, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(19), 24-33. Retrieved from [Link]

  • European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use. EP 0251141 B1. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Retrieved from [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2019). RSC Advances, 9(29), 16485-16503. Retrieved from [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH Public Access. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(3,4,5-Trimethoxyphenyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter common yet complex hurdles in isolating this valuable scaffold. Our approach moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of substituted piperazines, you should anticipate the following:

  • Unreacted Starting Materials: Residual piperazine and 3,4,5-trimethoxybenzaldehyde or its corresponding acid are common.

  • Disubstituted Byproducts: Symmetrically disubstituted byproducts, such as 1,4-bis(3,4,5-trimethoxybenzyl)piperazine, can form, especially if the molar ratios are not carefully controlled[1].

  • Positional Isomers: If the starting trimethoxyphenyl precursor is not pure, you may carry over isomers (e.g., 2,3,4- or 2,4,5-substituted analogs) that can be very difficult to separate from the desired product[2][3].

  • Reaction Solvents and Reagents: Residual solvents and coupling agents (if used) may also be present in the crude mixture.

Q2: My crude product is a viscous oil or a waxy solid. What is the best initial purification approach?

A: An oily or non-crystalline crude product often indicates the presence of significant impurities that inhibit lattice formation. The most robust initial step is typically a workup that leverages the basicity of the piperazine moiety.

  • Acid-Base Extraction: Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and perform an extraction with an aqueous acid solution (e.g., 1M HCl). Your desired product, being a base, will be protonated and move into the aqueous layer, leaving many non-basic organic impurities behind[4].

  • Basification and Re-extraction: The acidic aqueous layer is then carefully basified (e.g., with NaOH or NaHCO₃) to deprotonate the piperazine salt, regenerating the free base.

  • Back Extraction: The free base is then extracted back into an organic solvent. This process effectively washes the product and is a powerful first-pass purification step.

Q3: How should I approach selecting a solvent system for crystallization?

A: Solvent selection is critical and often empirical. The goal is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Single Solvent: Start with polar protic solvents like isopropanol or ethanol. Many piperazine salts and free bases show good temperature-dependent solubility in these solvents[5].

  • Solvent/Anti-Solvent System: If a single solvent is not effective, use a solvent/anti-solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, dichloromethane) at an elevated temperature, and then slowly add a "poor" solvent (an "anti-solvent" like hexane, diethyl ether, or water) until turbidity persists. Cooling this mixture often yields high-quality crystals. Toluene is also frequently used in the crystallization of piperazine derivatives.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem: My final product purity by HPLC is stalled at 95-98%, and I can't improve it by recrystallization. What's the likely cause and solution?

A: This scenario strongly suggests the presence of a structurally similar impurity, such as a positional isomer, that co-crystallizes with your product.

  • Causality: Isomers often have very similar polarities and crystal packing properties, making them difficult to resolve by standard crystallization or normal-phase chromatography.

  • Troubleshooting Protocol:

    • Confirm Impurity Identity: Use LC-MS to determine the mass of the persistent impurity. If it has the same mass as your product, it is almost certainly an isomer.

    • Preparative HPLC: The most effective solution is often preparative reverse-phase HPLC. While analytical HPLC on a C18 column can be challenging for underivatized piperazines due to poor retention, it is often sufficient for separating substituted analogs[6][7]. A gradient elution with a mobile phase like acetonitrile/water with a TFA or formic acid modifier can effectively resolve isomers.

    • Salt Formation: Attempt to form a different salt (e.g., hydrobromide, tartrate, or salicylate). Different counter-ions can alter the crystal lattice energies of your product and the impurity, potentially leading to a significant difference in solubility that allows for separation via fractional crystallization.

Problem: I am seeing a significant amount of a high molecular weight byproduct in my mass spec data, likely the 1,4-disubstituted piperazine.

A: This is a common issue in reactions aiming for mono-substitution of piperazine. It arises from the second, unreacted nitrogen on the piperazine ring reacting with another equivalent of the electrophile.

  • Causality: The mono-substituted product still contains a reactive secondary amine. While its reactivity is somewhat lower than that of piperazine itself, it can still react to form the disubstituted product.

  • Troubleshooting Protocol:

    • Reaction Stoichiometry: The most straightforward preventative measure is to use a significant excess of piperazine relative to the trimethoxyphenyl electrophile (a 3 to 5-fold excess is common). This statistically favors the formation of the mono-substituted product.

    • Purification Strategy: The disubstituted product is significantly less polar and non-basic (it lacks the N-H proton for salt formation). This provides two clear avenues for removal:

      • Flash Column Chromatography: The polarity difference is usually large enough for easy separation on silica gel[8]. The disubstituted product will elute much earlier.

      • Acid-Base Extraction: The disubstituted byproduct will not be protonated and will remain in the organic layer during an acidic wash, providing an effective separation from your desired mono-substituted product.

Problem: My flash column chromatography is giving poor separation and significant tailing.

A: Tailing of basic compounds like piperazines on silica gel is a classic problem caused by strong interactions between the amine and acidic silanol groups on the silica surface.

  • Causality: The lone pair of electrons on the piperazine nitrogens forms strong hydrogen bonds with the Si-OH groups of the stationary phase, leading to slow, uneven elution and broad peaks.

  • Troubleshooting Protocol:

    • Mobile Phase Additive: Add a small amount of a basic modifier to your eluent to compete for the active sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol. This will neutralize the acidic sites and result in sharper peaks and better separation.

    • Solvent System Selection: Use a gradient elution. Start with a less polar solvent system (e.g., 98:2 Dichloromethane/Methanol) and gradually increase the polarity by increasing the methanol concentration. Adding the basic modifier to the more polar solvent is standard practice[8].

    • Alternative Stationary Phases: If silica still provides poor results, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reverse-phase flash chromatography (C18 silica) is also a powerful option if the polarity difference between your product and impurities is suitable for that technique.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Crystallization

This protocol is a robust method for initial bulk purification of the crude free base.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in dichloromethane (DCM, ~10-15 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL per gram). Combine the aqueous layers.

    • Scientist's Note: The product is now protonated and resides in the aqueous phase as the hydrochloride salt. Most non-basic organic impurities remain in the DCM layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is >12 (confirm with pH paper). A precipitate of the free base may form.

    • Scientist's Note: This step deprotonates the piperazinium salt, regenerating the water-insoluble free base, making it available for extraction.

  • Back-Extraction: Extract the basic aqueous solution with DCM (3 x 15 mL per gram). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified, amorphous free base.

  • Crystallization:

    • Dissolve the resulting solid/oil in a minimal amount of boiling isopropanol.

    • Slowly add hot toluene until the solution becomes slightly cloudy.

    • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight.

    • Scientist's Note: This solvent/anti-solvent method is highly effective. The slow cooling promotes the formation of large, well-defined crystals, which typically have higher purity[5].

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., 1:1 isopropanol/toluene), and dry under vacuum.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is ideal for separating the target compound from less polar byproducts like the disubstituted piperazine or more polar impurities.

  • Column Preparation: Pack a silica gel column appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Equilibrate the column with the starting eluent (e.g., 100% Dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel (~2-3x the weight of the product). Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder. Apply this powder evenly to the top of the prepared column.

    • Scientist's Note: Dry loading prevents solvent channeling and ensures a narrow, concentrated band at the start of the chromatography, leading to superior resolution.

  • Elution: Elute the column using a step gradient.

    • Mobile Phase A: Dichloromethane

    • Mobile Phase B: 99:1 Dichloromethane / Triethylamine

    • Mobile Phase C: 95:4:1 Dichloromethane / Methanol / Triethylamine

    • Begin elution with Mobile Phase B to wash out non-polar impurities.

    • Gradually increase the polarity by mixing in Mobile Phase C. A typical gradient might be from 0% to 100% C over 10-15 column volumes.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Data Presentation & Visual Workflows

Table 1: Common Solvents for Crystallization of Piperazine Derivatives

SolventTypeBoiling Point (°C)Use Case / Notes
IsopropanolPolar Protic82.6Good single solvent for many piperazine salts.
EthanolPolar Protic78.4Similar to isopropanol, often interchangeable.
TolueneAromatic111Excellent as an anti-solvent with alcohols[5].
Ethyl AcetatePolar Aprotic77.1Useful for dissolving the free base; often paired with hexane.
Hexane / HeptaneNon-polar~69 / ~98Common anti-solvents to precipitate the product from more polar solutions.
WaterPolar Protic100Used to crystallize highly polar salts (e.g., dihydrochlorides).

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude product.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS) check_impurities Major Impurities Identified? start->check_impurities non_basic Non-basic / Non-polar Impurities (e.g., disubstituted byproduct) check_impurities->non_basic Yes polar_or_isomer Polar Starting Materials or Isomers check_impurities->polar_or_isomer No / Unsure acid_base Perform Acid-Base Extraction non_basic->acid_base column Flash Column Chromatography polar_or_isomer->column crystallize Crystallize Purified Material acid_base->crystallize column->crystallize check_purity Purity > 98%? crystallize->check_purity final_product Pure Product (>99%) check_purity->final_product Yes prep_hplc Consider Preparative HPLC or Salt Screening check_purity->prep_hplc No prep_hplc->final_product

Caption: Decision workflow for purifying this compound.

Diagram 2: Acid-Base Extraction Process

This diagram illustrates the separation of the basic product from neutral impurities.

AcidBase_Extraction cluster_step1 Step 1: Acidic Wash cluster_step2 Step 2: Basify & Re-extract step1_funnel Separatory Funnel Organic Layer (DCM) Neutral Impurities Aqueous Layer (1M HCl) Product-HCl Salt step2_funnel step2_funnel step1_funnel:f2->step2_funnel:f0 discard_org Discard Organic Layer step1_funnel:f1->discard_org collect_org Collect & Dry Organic Layer step2_funnel:f1->collect_org start Crude Product in DCM start->step1_funnel:f0

Caption: Visualizing the separation of basic product from neutral impurities.

Section 5: References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations. [Link]

  • Gorbunov, A. A., et al. (n.d.). Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride. Google Patents. (RU2234501C1).

  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Bagle, S. D., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

  • Bagle, S. D., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(9), 118-126. [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. [Link]

  • Arshad, M., et al. (2021). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]

  • De Rycker, M., et al. (2019). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Journal of Medicinal Chemistry, 62(6), 3124–3139. [Link]

  • Riyadh, S. M., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2963. [Link]

  • Voelkel, A., & Janas, K. (1999). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • PubChem. 1-(2,4,5-Trimethoxy-benzyl)-piperazine. [Link]

  • Bang-Andersen, B., et al. (2013). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. Google Patents. (US8598348B2).

  • Johnston, J. N. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

Sources

Technical Support Center: Purifying 2-(3,4,5-Trimethoxyphenyl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3,4,5-Trimethoxyphenyl)piperazine. This document provides a detailed protocol, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity material. The basic nature of the piperazine moiety presents unique challenges in silica gel chromatography, which this guide is designed to address directly.

Understanding the Challenge: The Piperazine Problem

This compound is a heterocyclic amine. Amines, particularly basic ones like piperazines, are notoriously difficult to purify using standard silica gel column chromatography.[1] The root cause of this difficulty lies in the interaction between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1]

This acid-base interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute, resulting in significant yield loss.[1]

  • Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound "tails" or "streaks" down the column. This leads to broad fractions and poor separation from impurities.

  • Compound Degradation: The acidic nature of silica gel can sometimes cause acid-sensitive compounds to decompose during the purification process.[2][3]

To overcome these challenges, the protocol must be adapted to minimize these unwanted interactions. The most common and effective strategy is to "neutralize" the acidic silica gel by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[1][2][4][5]

Detailed Purification Protocol

This protocol is a comprehensive guide for purifying this compound on a laboratory scale (50-500 mg).

Before packing the column, it is critical to determine the optimal mobile phase using Thin-Layer Chromatography (TLC).

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Prepare several potential eluent systems. Good starting points for polar amines are mixtures of a non-polar solvent with a polar solvent, plus a basic additive.

    • Spot the crude mixture on a TLC plate.

    • Develop the plates in chambers pre-saturated with the chosen eluent systems.

    • The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 . This provides the best balance for separation on a column.

Table 1: Suggested TLC Solvent Systems (v/v/v)
System A: 90:10:1 Dichloromethane / Methanol / Triethylamine
System B: 80:20:1 Ethyl Acetate / Hexanes / Triethylamine
System C: 95:5:0.5 Chloroform / Methanol / Ammonium Hydroxide (conc.)
System D: 98:2 Dichloromethane / Methanol (with 1% TEA in the final mixture)

Note: The addition of ~1% triethylamine (TEA) or another volatile base to the eluent is crucial to prevent tailing.[1][4]

The following diagram outlines the complete workflow for the purification process.

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Post-Purification TLC 1. TLC Analysis (Find Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (with Eluent + TEA) TLC->Slurry Pack 3. Pack Column (Wet Packing) Slurry->Pack Equilibrate 4. Equilibrate Column (2-3 column volumes) Pack->Equilibrate Load 5. Load Sample (Dry or Wet Loading) Equilibrate->Load Elute 6. Elute Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions (by TLC) Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Dry 11. Dry Product (High Vacuum) Evaporate->Dry Analyze 12. Purity Analysis (NMR, LC-MS) Dry->Analyze

Caption: Column Chromatography Workflow for Amine Purification

  • Column Preparation (Wet Packing):

    • Secure a glass column vertically with a clamp.[6] Place a small plug of cotton or glass wool at the bottom to support the packing.[6] Add a thin layer (~1 cm) of sand.

    • In a beaker, weigh out silica gel (typically 30-50 times the weight of the crude sample).

    • Add the chosen eluent (containing the basic additive) to the silica gel to form a consistent slurry.[6] Swirl to remove air bubbles.

    • Pour the slurry into the column.[7] Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air pockets.[6][7]

    • Once the silica has settled, add another layer of sand (~1 cm) on top to protect the surface.

    • Crucially, never let the column run dry. The solvent level should always remain above the top layer of sand.[8]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often provides sharper bands and better resolution.

    • Wet Loading: Dissolve the crude sample in the absolute minimum amount of the eluent.[9] Using a pipette, carefully apply the solution to the top of the column.[7] Allow the sample to adsorb fully onto the silica before adding more eluent.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes. The volume of each fraction should be consistent (e.g., 10-20 mL).

    • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or bulb.

  • Monitoring and Analysis:

    • Systematically spot every few fractions on a TLC plate to track the elution of the product.

    • Visualize the TLC plates (e.g., using a UV lamp and/or a potassium permanganate stain).

    • Once the desired product has fully eluted, you can increase the solvent polarity (e.g., increase the percentage of methanol) to flush out any remaining highly polar impurities.[3]

  • Work-up:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator. The triethylamine will also be removed during this process.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

    • Confirm the purity and identity of the final product using techniques like NMR spectroscopy and mass spectrometry.

Troubleshooting Guide (Q&A Format)

Q: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. What's wrong?

A: This is the classic sign of interaction between your basic amine and the acidic silica gel.[10] The primary solution is to add a basic modifier to your eluent. Triethylamine (TEA) at 0.5-2% (v/v) is the most common choice.[2][4][5] This TEA competes with your compound for the acidic silanol sites, allowing your product to travel through the column more cleanly. Ensure you are pre-treating your TLC plates by running them in the solvent with TEA before spotting your compound.[4]

Q: My product isn't coming off the column at all, or the yield is extremely low.

A: This suggests your compound is irreversibly binding to the silica gel.[1] This can happen if the amine is particularly basic or if the eluent is not polar enough.

  • Solution 1: Increase Basicity. Ensure you have an adequate amount of TEA or another base in your eluent. You can try preparing a slurry of silica in your eluent containing 5% TEA, packing the column, and then running it with 1-2% TEA in the mobile phase.[4]

  • Solution 2: Increase Polarity. Gradually increase the polarity of your eluent (e.g., increase the percentage of methanol in a DCM/MeOH system). This will help to desorb the compound from the stationary phase.

  • Solution 3: Change Stationary Phase. If the problem persists, silica may not be the right choice. Consider using a more inert stationary phase like neutral alumina, which is more suitable for basic compounds.[10]

Q: I see a new spot on my TLC plate after running the column that wasn't in my crude mixture.

A: This indicates that your compound may be decomposing on the silica gel.[3]

  • Solution 1: Deactivate the Silica. Besides adding TEA to the eluent, you can pre-treat the silica itself. Before packing, wash the silica gel with a solution of your eluent containing a higher concentration of TEA (e.g., 5-10%), then re-equilibrate with your running eluent.[4]

  • Solution 2: Work Quickly. Minimize the time your compound spends on the column. Using flash chromatography (applying pressure to speed up the flow rate) is preferable to slow gravity chromatography.

  • Solution 3: Consider Reverse-Phase. If the compound is highly sensitive, reverse-phase chromatography on a C18-functionalized silica support might be a better option, though this requires different solvent systems (e.g., water/acetonitrile).[11]

Q: I can't separate my product from an impurity with a very similar Rf value.

A: This is a resolution problem.

  • Solution 1: Optimize the Solvent System. Test a wider range of solvent systems with different selectivities. For example, try replacing methanol with ethanol or isopropanol, or replacing dichloromethane with chloroform or ethyl acetate.

  • Solution 2: Use a Longer Column. A longer, narrower column provides more surface area and can improve the separation of closely eluting compounds.

  • Solution 3: Use a Gradient Elution. Start with a less polar solvent system to allow the faster-moving impurity to separate out. Then, gradually increase the polarity of the eluent over time to elute your desired product. This can significantly improve resolution compared to an isocratic (constant solvent composition) elution.

Frequently Asked Questions (FAQs)

  • Why is triethylamine (TEA) used instead of other bases? TEA is effective at neutralizing silica, and it is volatile (boiling point ~89 °C), which makes it easy to remove from the final product under vacuum.

  • Can I use alumina instead of silica gel? Yes, neutral or basic alumina can be an excellent alternative for purifying basic compounds like piperazines as it lacks the acidic silanol groups of silica.[10] However, you should always test the separation on an alumina TLC plate first.

  • What is the best way to visualize the compound on a TLC plate? this compound contains an aromatic ring and should be visible under a UV lamp (254 nm). For more sensitive detection, or if impurities are not UV-active, staining with potassium permanganate (KMnO₄) dip is effective for most organic compounds.

  • How much silica gel should I use? A general rule of thumb is a silica-to-crude-sample weight ratio of 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or more.

  • What safety precautions should I take? Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The solvents used (e.g., dichloromethane, methanol) are volatile and hazardous. Triethylamine has a strong, unpleasant odor and is corrosive.

References

  • Amine purification - Chemistry - Science Forums. (2011). Available at: [Link]

  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. (2023). Available at: [Link]

  • How to run column chromatography. (n.d.). Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Deactivation of silica gel? - ResearchGate. (2019). Available at: [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019). Available at: [Link]

  • Column chromatography. (n.d.). University of Toronto. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Piperazine N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine N-Arylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of N-arylpiperazines. This resource combines theoretical principles with practical, field-proven advice to help you optimize your reactions and achieve your desired products with high yield and purity.

Introduction to Piperazine N-Arylation

The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The Buchwald-Hartwig amination has become a cornerstone for the synthesis of these compounds, offering a versatile and high-yielding method for forming the crucial C-N bond. However, the symmetrical nature of piperazine and the intricacies of palladium-catalyzed cross-coupling can lead to challenging side reactions, primarily the formation of the undesired bis-arylated product and hydrodehalogenation of the aryl halide. This guide will provide a structured approach to diagnosing and resolving these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your piperazine N-arylation experiments in a question-and-answer format, providing a clear path to a solution.

Issue 1: Low Yield of the Desired Mono-Arylated Product and Significant Formation of Bis-Arylated Byproduct

Question: My reaction is producing a mixture of mono- and bis-arylated piperazine, with the bis-arylated product being a major component. How can I improve the selectivity for the mono-arylated product?

Answer: This is the most common challenge in the N-arylation of unprotected piperazine. The two secondary amine groups have similar reactivity, leading to a statistical mixture of products. Here’s a systematic approach to favor mono-arylation:

1. The Protecting Group Strategy (The Most Robust Method):

The most reliable method to ensure mono-arylation is to use a mono-protected piperazine derivative, with N-Boc-piperazine being the most common choice.[1] The Boc (tert-butyloxycarbonyl) group effectively blocks one of the nitrogen atoms, preventing it from reacting. After the arylation reaction, the Boc group can be easily removed under acidic conditions.[1]

  • Experimental Protocol: Synthesis of N-Boc-1-arylpiperazine

    • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperazine (1.2-1.5 equivalents), your aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.5-2.0 equivalents).

    • Add anhydrous solvent (e.g., toluene, dioxane).

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Experimental Protocol: Boc Deprotection

    • Dissolve the purified N-Boc-1-arylpiperazine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane or ether).[2][3]

    • Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • The resulting product is the salt of the desired mono-arylated piperazine. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.

2. Stoichiometry Control:

If using a protecting group is not feasible, adjusting the stoichiometry is a crucial parameter. Using a large excess of piperazine can statistically favor the formation of the mono-arylated product.[1]

  • Recommendation: Use 3 to 5 equivalents of piperazine relative to the aryl halide. In some cases, piperazine itself can be used as the solvent.[1]

3. Slow Addition of the Aryl Halide:

Maintaining a high concentration of piperazine relative to the aryl halide throughout the reaction can also improve selectivity. This can be achieved by slowly adding the aryl halide to the reaction mixture.

Issue 2: Hydrodehalogenation of the Aryl Halide

Question: My reaction is resulting in a significant amount of the arene byproduct (hydrodehalogenation) instead of the desired N-arylpiperazine. What is causing this and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.[4] This can occur through several mechanisms, often involving β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water or other protic impurities.[4][5]

Troubleshooting Steps:

  • Choice of Base: The base can play a critical role. While strong bases like NaOtBu are often necessary for high reactivity, they can sometimes promote hydrodehalogenation. If you observe significant hydrodehalogenation, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, SPhos), are designed to promote the desired reductive elimination over side reactions like β-hydride elimination.[5] Ensure you are using an appropriate ligand for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.[1] Monitor your reaction closely to find the optimal temperature that allows for a reasonable reaction rate while minimizing this side reaction.

  • Anhydrous Conditions: Ensure that your solvent and reagents are strictly anhydrous. Water can be a proton source for the hydrodehalogenation process.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is best for piperazine N-arylation: Buchwald-Hartwig, Ullmann, or Chan-Lam?

A1: The choice of catalytic system depends on your specific substrates, scale, and available resources.

  • Buchwald-Hartwig (Palladium-catalyzed): This is generally the most versatile and widely used method due to its broad substrate scope (aryl chlorides, bromides, iodides, and triflates), high yields, and tolerance for a wide range of functional groups.[1] Modern bulky phosphine ligands have made this reaction highly efficient even for challenging substrates.[5]

  • Ullmann Condensation (Copper-catalyzed): A classic method that has seen a resurgence with the development of new ligand systems.[7] It can be a good alternative if palladium-catalyzed methods fail, particularly for electron-deficient aryl halides. However, traditional Ullmann conditions often require high temperatures.[7]

  • Chan-Lam Coupling (Copper-catalyzed): This method utilizes arylboronic acids instead of aryl halides and can often be performed under milder conditions, sometimes even open to the air.[8][9] It offers a different reactivity profile and can be a good option for substrates that are incompatible with the other methods.

Q2: How do I choose the right ligand for my Buchwald-Hartwig reaction?

A2: Ligand choice is critical for a successful reaction. The steric and electronic properties of the phosphine ligand influence the stability and reactivity of the palladium catalyst.

  • For electron-rich or sterically hindered aryl halides: Bulky, electron-rich biarylphosphine ligands like XPhos , RuPhos , or SPhos are generally the best choice. Their steric bulk promotes the formation of the active monoligated palladium species and accelerates the rate-limiting oxidative addition and reductive elimination steps.[5][10]

  • For less challenging substrates: Older generation ligands like BINAP or dppf may be sufficient, but the newer generation ligands often provide better results with lower catalyst loadings and under milder conditions.

Q3: What is the role of the base in the Buchwald-Hartwig reaction?

A3: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine, forming the palladium-amido intermediate which then undergoes reductive elimination to form the C-N bond.[11]

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often necessary for the coupling of less reactive aryl chlorides.

  • Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with more reactive aryl bromides and iodides, and may help to suppress side reactions like hydrodehalogenation.

Visualizing the Process: Diagrams and Workflows

Diagram 1: The Buchwald-Hartwig Catalytic Cycle and Common Side Reactions

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_side_reactions Common Side Reactions Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Piperazine, Base) Pd(II)_Complex->Ligand_Exchange Piperazine, Base Hydrodehalogenation Hydrodehalogenation Pd(II)_Complex->Hydrodehalogenation β-Hydride Elimination or Protonolysis Amido_Complex L-Pd(II)(Ar)(NR2) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Bis-Arylation Bis-Arylation Amido_Complex->Bis-Arylation Reacts with another Ar-Pd(II)-L complex Reductive_Elimination->Pd(0)L Regeneration Product Mono-arylpiperazine Reductive_Elimination->Product caption Buchwald-Hartwig cycle and side reactions.

Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps and the points at which common side reactions such as bis-arylation and hydrodehalogenation can occur.

Diagram 2: The Protecting Group Strategy for Selective Mono-Arylation

Protecting_Group_Strategy Piperazine Piperazine Protection Protection (e.g., (Boc)₂O) Piperazine->Protection N-Boc-Piperazine N-Boc-Piperazine Protection->N-Boc-Piperazine Arylation N-Arylation (Buchwald-Hartwig) N-Boc-Piperazine->Arylation Protected_Product N-Boc-1-arylpiperazine Arylation->Protected_Product Deprotection Deprotection (e.g., TFA) Protected_Product->Deprotection Final_Product Mono-arylpiperazine Deprotection->Final_Product caption Workflow for selective mono-arylation.

Caption: A workflow diagram illustrating the use of a protecting group (e.g., Boc) to achieve selective mono-N-arylation of piperazine.

Quantitative Data Summary

The following table provides a comparative overview of typical reaction conditions and outcomes for the mono-arylation of piperazine using different strategies. Note that yields are highly substrate-dependent and these values should be considered as a general guide.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (Mono-arylated)Reference
4-ChlorotoluenePiperazine (2.5 eq)Pd₂(dba)₃ / RuPhosNaOtBuToluene1000.17~70-80%[1]
1-Bromo-4-nitrobenzeneN-Boc-piperazinePdCl₂(dppf)K₂CO₃DMF120690%[6]
Aryl IodideN-Boc-piperazineCuBr / rac-BINOLK₃PO₄Dioxane11024Moderate to Good[12]

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 1(4), 643–648. Available from: [Link]

  • Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Yong, F. F., Teo, Y. C., & Tan, K. N. (2013). Efficient copper-catalyzed cross-coupling of 1-Boc-piperazine with aryl iodides and its application in the synthesis of trazodone.Tetrahedron Letters, 54(35), 4764-4767.
  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Retrieved January 23, 2026, from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved January 23, 2026, from [Link]

  • Troubleshooting Ullmann Couplint. Reddit. Retrieved January 23, 2026, from [Link]

  • Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.Current Organic Synthesis, 15(6), 771-793.
  • Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Lai, L. L., Wang, E., & Luh, B. J. (2001).
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved January 23, 2026, from [Link]

  • Chowdhury, S., & Vedejs, E. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.Synthesis, 51(13), 2678-2686.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved January 23, 2026, from [Link]

  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Hydrogenolysis and Selective Reduction (Dehalogenation). WordPress. Retrieved January 23, 2026, from [Link]

  • Ullmann coupling-An overview. OperaChem. Retrieved January 23, 2026, from [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. Retrieved January 23, 2026, from [Link]

  • Ullmann condensation. In Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimizing Condensation Reactions of Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to optimizing condensation reactions involving trimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and validated protocols for common challenges encountered in the laboratory. We will focus primarily on the widely used Claisen-Schmidt and Knoevenagel condensations, which are pivotal for synthesizing valuable intermediates like chalcones and other α,β-unsaturated compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your experimental design.

Q1: What are the primary types of condensation reactions for trimethoxybenzaldehyde?

A1: Trimethoxybenzaldehyde isomers (most commonly 3,4,5- and 2,4,5-) are excellent substrates for base- or acid-catalyzed condensation reactions. The two most relevant classes are:

  • Claisen-Schmidt Condensation: This is a crossed aldol condensation between trimethoxybenzaldehyde (an aromatic aldehyde with no α-hydrogens) and an enolizable ketone (e.g., acetophenone) or aliphatic aldehyde.[1][2] It is the cornerstone reaction for synthesizing chalcones, which are precursors to flavonoids and other bioactive molecules.[3][4]

  • Knoevenagel Condensation: This reaction involves the condensation of trimethoxybenzaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, malonic acid), typically catalyzed by a weak base.[5][6] The resulting products are critical building blocks in medicinal chemistry.

Q2: How does the substitution pattern (e.g., 2,4,5- vs. 3,4,5-) of trimethoxybenzaldehyde affect the reaction?

A2: The position of the three methoxy groups significantly influences the electrophilicity of the aldehyde's carbonyl carbon due to electronic effects.

  • 3,4,5-Trimethoxybenzaldehyde: The methoxy groups provide moderate electron-donating effects, making the aldehyde slightly less reactive than unsubstituted benzaldehyde. However, it readily participates in condensation reactions.

  • 2,4,5-Trimethoxybenzaldehyde: The presence of a methoxy group at the ortho position (C2) can introduce steric hindrance, potentially slowing the reaction rate compared to the 3,4,5-isomer. Furthermore, the electronic effects are distributed differently, which can subtly alter reactivity. Experimental conditions may need slight adjustments to compensate for these differences.

Q3: How do I select the appropriate catalyst for my condensation reaction?

A3: Catalyst choice is critical and depends on the specific reaction type and the reactivity of your substrates.

  • For Claisen-Schmidt Condensations: Strong bases like aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the ketone and initiate the reaction.[3][7]

  • For Knoevenagel Condensations: The catalyst must be basic enough to deprotonate the active methylene compound but not so strong as to promote side reactions. Weak bases are ideal.[8] Common choices include:

    • Primary/Secondary Amines: Piperidine and pyridine are classic choices.

    • Ammonium Salts: Ammonium acetate or bicarbonate can be effective, especially in solvent-free conditions.[9]

    • Heterogeneous Catalysts: Porous metal phosphates and other solid-supported bases are gaining traction for their efficiency and ease of recycling.[10]

Q4: What is the role of the solvent, and how do I choose the best one?

A4: The solvent must solubilize the reactants and plays a direct role in the reaction mechanism and rate.

  • Protic Solvents (e.g., Ethanol, Methanol): These are excellent for Claisen-Schmidt reactions using NaOH or KOH, as they effectively dissolve both the organic substrates and the inorganic base.[3]

  • Aprotic Solvents (e.g., DMF, Toluene): Polar aprotic solvents can be effective for stubborn reactions.[5] Non-polar solvents like toluene are particularly useful when water removal is necessary, often in conjunction with a Dean-Stark apparatus to drive the reaction equilibrium forward.[8]

  • Solvent-Free Conditions: For certain Knoevenagel condensations, running the reaction neat (solvent-free) can be a highly efficient and environmentally friendly option, often requiring only gentle heating.[9][11] The choice depends on the physical state of your reactants.

Q5: How can I effectively monitor the progress of the condensation?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting trimethoxybenzaldehyde, the other reactant, and the more non-polar product. The disappearance of the limiting reactant (usually the aldehyde) and the appearance of a new, typically lower Rf spot, indicates reaction progress. For some reactions, the formation of a precipitate also serves as a visual cue of product formation.[3]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is low, or no product is forming. What are the common causes?

A1: Low or no yield is a frequent issue stemming from several potential factors. A systematic approach is best for diagnosis.

  • Potential Cause 1: Inactive or Inappropriate Catalyst

    • Diagnosis: The catalyst may be old, hydrated, or simply not strong/weak enough for the specific transformation. For instance, a base that is too weak will not deprotonate the active methylene compound in a Knoevenagel reaction sufficiently.[12]

    • Solution:

      • Use a fresh or recently purified catalyst.

      • For base-catalyzed reactions, ensure the base is not carbonated (for NaOH/KOH) or degraded.

      • Verify the catalyst loading. For weak bases like piperidine, 5-20 mol% is a typical starting point.[5]

      • If using a weak base, consider switching to a slightly stronger one or vice-versa if side reactions are suspected.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Diagnosis: The reaction may have a significant activation energy that is not being overcome at room temperature. The electron-donating methoxy groups can slightly deactivate the aldehyde, sometimes requiring more energy.[8]

    • Solution: Gentle heating (e.g., 40–80 °C) can dramatically increase the reaction rate and yield.[5] Monitor the reaction closely by TLC, as excessive heat can promote side reactions.

  • Potential Cause 3: Presence of Water

    • Diagnosis: Condensation reactions produce water. According to Le Châtelier's principle, this water can inhibit the reaction by shifting the equilibrium back toward the starting materials.

    • Solution:

      • Use anhydrous solvents and reagents where possible.

      • For reactions run in solvents like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.[8]

  • Potential Cause 4: Poor Reagent Purity

    • Diagnosis: Impurities in either the trimethoxybenzaldehyde or the active methylene/ketone compound can inhibit the catalyst or participate in side reactions. Aldehydes are particularly susceptible to oxidation to carboxylic acids upon prolonged storage.

    • Solution:

      • Assess the purity of your starting materials using techniques like NMR or GC.

      • If necessary, purify the trimethoxybenzaldehyde by recrystallization or distillation.[13] Purify the active methylene compound or ketone by distillation or recrystallization.

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Yield Observed cat_check Is the Catalyst Active & Appropriate? start->cat_check temp_check Is the Temperature Optimal? cat_check->temp_check  Yes cat_sol Solution: - Use fresh catalyst - Adjust catalyst type/loading cat_check->cat_sol No water_check Is Water Inhibiting the Reaction? temp_check->water_check  Yes temp_sol Solution: - Apply gentle heating (40-80°C) - Monitor by TLC temp_check->temp_sol No purity_check Are Reagents Pure? water_check->purity_check  Yes water_sol Solution: - Use dry solvents - Employ Dean-Stark trap water_check->water_sol No purity_sol Solution: - Check purity (NMR, GC) - Purify starting materials purity_check->purity_sol No

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC shows multiple spots, indicating side reactions. How can I improve selectivity?

A2: The formation of byproducts is common if conditions are not optimized.

  • Potential Cause 1: Michael Addition

    • Diagnosis: This is a primary side reaction in Knoevenagel condensations, where a second molecule of the active methylene nucleophile attacks the α,β-unsaturated product.[8] It is more common with highly reactive methylene compounds like malononitrile.

    • Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio of aldehyde to the active methylene compound. A slight excess of the aldehyde can sometimes help.

      • Milder Conditions: Lower the reaction temperature and use a weaker base to reduce the rate of the Michael addition relative to the initial condensation.

  • Potential Cause 2: Self-Condensation of the Ketone Partner

    • Diagnosis: In a Claisen-Schmidt reaction, the enolizable ketone can react with itself. While the crossed condensation with the more electrophilic aldehyde is generally faster, self-condensation can occur, especially if the base is added too quickly or the temperature is too high.[2]

    • Solution:

      • Slow Addition: Add the base slowly to a cooled solution of the aldehyde and ketone. This keeps the instantaneous concentration of the enolate low, favoring the reaction with the highly concentrated aldehyde.

      • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.

  • Potential Cause 3: Cannizzaro Reaction

    • Diagnosis: Although trimethoxybenzaldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) under very strong basic conditions and high temperatures, especially if the desired condensation is slow.

    • Solution: Avoid excessively harsh conditions. Use the mildest base and lowest temperature that afford a reasonable reaction rate. This is generally more of a concern in failed reactions than in successful condensations.

Q3: The crude product is an oil or tar that is difficult to purify. What should I do?

A3: Oily products can be challenging but are often manageable with the right workup procedure.

  • Potential Cause 1: Presence of Impurities

    • Diagnosis: The oil may be a mixture of the product and various byproducts or unreacted starting materials that depress the melting point.

    • Solution:

      • Trituration: Try stirring the crude oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ethanol, hexane, or ether). This can often induce crystallization of the desired product.

      • Column Chromatography: If trituration fails, flash column chromatography is the most reliable method for purification. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity (e.g., with ethyl acetate) to separate the components.

  • Potential Cause 2: Product is Inherently Low-Melting

    • Diagnosis: Some condensation products, particularly those with certain substitution patterns, are naturally oils or low-melting solids at room temperature.

    • Solution: In this case, purification by column chromatography is the standard approach. After chromatography and solvent removal, drying the product under high vacuum can remove residual solvent and potentially yield a solid.

Data Summary Table: Reaction Parameters
ParameterClaisen-Schmidt CondensationKnoevenagel CondensationRationale & Key Considerations
Aldehyde TrimethoxybenzaldehydeTrimethoxybenzaldehydeAn aromatic aldehyde with no α-hydrogens, preventing self-condensation.
Nucleophile Enolizable Ketone (e.g., Acetophenone)Active Methylene Cmpd. (e.g., Malononitrile)The nucleophile must possess acidic α-hydrogens.[2]
Catalyst Strong Base (e.g., 10% aq. NaOH)Weak Base (e.g., Piperidine, NH₄OAc)Catalyst strength must match the pKa of the nucleophile. Strong bases can cause side reactions in Knoevenagel reactions.[5][8]
Solvent Protic (e.g., Ethanol)Protic, Aprotic, or Solvent-freeEthanol is common for both. Toluene with a Dean-Stark trap is useful for removing water.[3][5]
Temperature Room Temp. to RefluxRoom Temp. to 80 °CGentle heating often improves rates, but high temperatures can reduce selectivity.[5]

Section 3: Optimized Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Claisen-Schmidt Synthesis of a Chalcone

Synthesis of (E)-1-(phenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

This protocol is adapted from established procedures for chalcone synthesis.[3]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde (1 equivalent)

  • Acetophenone (1 equivalent)

  • Ethanol (95%)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Cold Water & Dilute HCl

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol.

  • Condensation: While stirring the solution vigorously at room temperature, slowly add the 10% aqueous NaOH solution dropwise. A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Continue stirring for 8-10 hours at room temperature. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

  • Isolation: Pour the reaction mixture into a beaker of cold water. Acidify the mixture with dilute HCl until it is acidic to litmus paper. This will precipitate the crude chalcone product.

  • Purification: Filter the crude product using vacuum filtration and wash the solid thoroughly with cold water to remove inorganic salts. The pure chalcone can be obtained by recrystallization from ethanol.[3]

Protocol 2: Knoevenagel Condensation

Synthesis of 2-(3,4,5-trimethoxybenzylidene)malononitrile

This protocol is a generalized procedure based on common Knoevenagel reaction conditions.[5][12]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Ethanol or Toluene

  • Piperidine (0.1 equivalents, catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash it with a small amount of cold ethanol.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography.

Section 4: Mechanistic Overview

Understanding the underlying mechanism is key to troubleshooting. The following diagram illustrates a generalized base-catalyzed condensation pathway.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Nuc_H Nucleophile (e.g., Ketone, Active Methylene) Enolate Enolate (Nucleophilic) Nuc_H->Enolate Deprotonation Base Base (B:) Base->Nuc_H Enolate_2 Enolate Aldehyde Trimethoxybenzaldehyde (Electrophile) Intermediate Tetrahedral Intermediate (Alkoxide) Aldehyde->Intermediate Intermediate_2 Tetrahedral Intermediate Enolate_2->Aldehyde Product α,β-Unsaturated Product + H₂O Intermediate_2->Product Elimination of H₂O

Caption: Generalized mechanism of base-catalyzed condensation.

References

  • Benchchem. (2025). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.
  • Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Google Patents. (2013). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction.
  • MDPI. (2019). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
  • Benchchem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation with 3-(Trifluoromethyl)benzaldehyde.
  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF ZN - CATALYZED SUBSTITUTED -3-(3, 4, 5- TRIMETHOXYPHENYL) PROP-2-EN-1-KETO-TRIAZOLES AND THEIR BIOLOGICAL EVALUATIO.
  • Benchchem. (2025). Troubleshooting low yields in Knoevenagel condensation.
  • Benchchem. (2025). Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde.
  • MDPI. (2022). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.
  • NIH Public Access. (2010). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products.
  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • JETIR. (2019). SYNTHESIS OF CHALCONES. Available at: [Link]

  • Cambridge University Press. (2008). Claisen-Schmidt Condensation. Available at: [Link]

Sources

Technical Support Center: Stability of 2-(3,4,5-Trimethoxyphenyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4,5-Trimethoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability of Substituted Piperazines

The piperazine moiety is a common scaffold in pharmacologically active compounds.[1] However, like many amine-containing structures, piperazine derivatives can be susceptible to degradation in solution, impacting experimental outcomes. The stability of this compound is influenced by several factors, including pH, solvent, temperature, light, and the presence of oxidizing agents.[2][3] This guide will walk you through identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound degradation.[2] If you observe a progressive loss of potency, unexpected biological effects, or changes in the physical appearance of your stock solutions (e.g., color change), it is critical to evaluate the stability of the compound under your specific experimental conditions. For optimal reproducibility, it is always best practice to use freshly prepared solutions.

Q2: What are the most common causes of degradation for piperazine-containing compounds in solution?

A2: The two most common degradation pathways for piperazine derivatives are oxidation and pH-mediated hydrolysis.

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.[2][4] This can lead to the formation of N-oxides or other oxidative degradation products.

  • pH-Dependent Degradation: As a weak base, the stability of this compound can be highly dependent on the pH of the solution.[2] Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the molecule, particularly if there are other susceptible functional groups.

Q3: I've noticed a yellowing of my this compound solution over time. What does this indicate?

A3: A color change in a solution is a strong visual cue for chemical degradation.[2] For compounds with a trimethoxyphenyl group, this can be indicative of oxidation or photodegradation. Exposure to light, especially UV light, can induce photochemical reactions leading to colored degradants.[2] It is recommended to store solutions of this compound in amber vials or otherwise protected from light.[3][5]

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: To maximize the shelf-life of your stock solutions, consider the following recommendations:

  • Solvent Selection: Use high-purity, anhydrous solvents. For initial solubilization, dimethyl sulfoxide (DMSO) is a common choice. For aqueous experiments, subsequent dilution into a buffered solution is recommended.

  • pH Control: If using aqueous solutions, maintain a stable pH using a suitable buffer system. The optimal pH will need to be determined experimentally, but a near-neutral pH is often a good starting point.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store the compound in small, single-use aliquots.[2]

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide: Addressing Stability Issues

If you suspect that the stability of this compound is affecting your experiments, a systematic approach to troubleshooting is essential.

Initial Assessment Workflow

A Inconsistent Experimental Results B Prepare Fresh Solution vs. Aged Solution A->B C Compare Experimental Outcomes B->C D Results are Consistent C->D Yes E Results are Inconsistent C->E No F Issue is Not Compound Stability D->F G Proceed to Stability Investigation E->G

Caption: Initial troubleshooting workflow for stability issues.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Loss of biological activity over time Compound degradationPrepare fresh solutions for each experiment. If solutions must be stored, conduct a time-course experiment to determine the window of stability.
Appearance of new peaks in HPLC analysis Formation of degradation productsPerform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.[7][8]
Precipitation of the compound in aqueous buffer Poor solubility at the working pHCheck the pKa of the compound and adjust the buffer pH accordingly. Consider using a co-solvent if compatible with your experimental system.
Color change in solution Oxidation or photodegradationStore solutions protected from light in amber vials.[2][3] Consider de-gassing solvents and storing under an inert atmosphere.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study is highly recommended.[7][8] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV system (a mass spectrometer detector is recommended for peak identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.[9]

    • Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or direct sunlight) for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method, such as HPLC-UV/MS.[10][11]

    • Compare the chromatograms to identify new peaks corresponding to degradation products and quantify the loss of the parent compound.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting Point for Method Development:

  • Column: A C18 reversed-phase column is a good starting point.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[9]

  • pH of Mobile Phase: The pH of the aqueous component can significantly affect the retention and peak shape of basic compounds like piperazines. Experiment with a pH range of 3-7.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

Workflow for Method Development:

A Inject Forced Degradation Samples B Assess Peak Separation A->B C Are Parent and Degradant Peaks Resolved? B->C D Optimize Mobile Phase (pH, Organic %) C->D No F Validated Stability-Indicating Method C->F Yes D->B E Try Different Column Chemistry (e.g., Phenyl, Cyano) D->E E->B

Caption: Workflow for developing a stability-indicating HPLC method.

Data Summary and Interpretation

Condition Expected Stability Potential Degradation Products Reference
Acidic (pH < 3) Potentially UnstableHydrolysis products[2]
Neutral (pH 6-8) Generally More Stable-[2]
Alkaline (pH > 9) Potentially UnstableHydrolysis products[4]
Oxidizing (e.g., H₂O₂) UnstableN-oxides, ring-opened products[4][9]
Elevated Temperature (>40°C) Degradation Rate IncreasesN-formylpiperazine, ring-opened products[12][13]
Light Exposure (UV) UnstablePhotodegradation products[2]

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
  • SAFETY DATA SHEET - Piperazine. (2010). Fisher Scientific.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin.
  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2018). ResearchGate.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (n.d.). ResearchGate.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). BenchChem.
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET - Piperazine Anhydrous. (2025). TCI Chemicals.
  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (n.d.). Der Pharma Chemica.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.GOV.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (2015). ResearchGate.
  • Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride). (2025). Cayman Chemical.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Analytical Methods for the identification and determination of piperazines. (n.d.). Royal Society of Chemistry.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025). MDPI.
  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). ScienceDirect.
  • Crystal Structure of 4,5-bis-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate. (2014). UKnowledge.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv.
  • 1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine(5011-34-7). (n.d.). ChemicalBook.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2012). ResearchGate.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.

Sources

how to avoid byproduct formation in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize piperazine synthesis, with a specific focus on minimizing and avoiding byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

General Troubleshooting Workflow

When encountering purity issues in your piperazine synthesis, a systematic approach is crucial. The following workflow provides a logical sequence from problem identification to resolution.

G cluster_0 A Low Yield or Impurity Detected B Identify Byproduct(s) (GC-MS, LC-MS, NMR) A->B Characterize C Consult Specific Troubleshooting Guide Below B->C Research D Formulate Hypothesis (e.g., Temp too high, wrong catalyst) C->D Analyze E Design & Execute Optimization Experiment D->E Mitigate F Analyze Results & Verify Purity E->F Validate F->D Unsuccessful? G Implement Optimized Conditions F->G Successful? H Problem Resolved G->H

Caption: General troubleshooting workflow for piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in piperazine synthesis starting from ethanolamines?

A1: The most prevalent byproducts depend on the specific starting materials (MEA, DEA) and conditions, but typically fall into three categories:

  • Alternative Cyclic Amines: Triethylenediamine (TEDA) is a common byproduct, especially in reactions involving ethylenediamine (EDA) intermediates at high temperatures. Pyrazines can also form via dehydrogenation side reactions[1].

  • Linear and Branched Ethyleneamines: Unreacted intermediates or products of side-reactions such as Ethylenediamine (EDA), Aminoethylethanolamine (AEEA), and Diethylenetriamine (DETA) are very common[1][2].

  • N-Substituted Piperazines: If the starting material is an N-substituted ethanolamine, or if other reactants are present, you can form N-substituted piperazines. For instance, ethoxylation of piperazine can lead to di-hydroxyethyl piperazine[3].

Q2: How can I identify the byproducts in my crude reaction mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and common technique. It separates the components of your mixture and provides a mass spectrum for each, allowing for structural identification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also highly effective for quantification and structural elucidation. For a starting point, refer to our protocol on GC-MS analysis below.

Q3: What is the most critical parameter to control for improving selectivity towards piperazine?

A3: While it is a multiparametric problem, the catalyst system is arguably the most critical factor. The catalyst's composition (e.g., Raney Ni, Co/H-ZSM-5, Ni-Cu/SiO₂) and its support material dictate the reaction pathway.[1] For example, shape-selective zeolite catalysts can either promote or inhibit the formation of bulky byproducts like TEDA depending on their pore structure.[1] After catalyst selection, temperature is the next most crucial parameter, as it governs the activation energy barrier for desired versus undesired reaction pathways.[4]

In-Depth Troubleshooting Guide: Byproduct-Specific Issues

Issue 1: High Levels of Triethylenediamine (TEDA)

Probable Cause: TEDA (1,4-diazabicyclo[2.2.2]octane) formation is favored at higher temperatures and is often a result of the dimerization of a piperazine precursor or the reaction of piperazine with other intermediates. Syntheses involving ethylenediamine (EDA) as a starting material or intermediate are particularly susceptible to TEDA formation[1].

Mechanism of TEDA Formation

The formation of TEDA often proceeds from an ethylenediamine (EDA) or aminoethylethanolamine (AEEA) intermediate. High temperatures provide the necessary activation energy for this subsequent cyclization, which competes directly with piperazine formation.

G cluster_main Main Pathway cluster_side TEDA Byproduct Pathway MEA 2x Monoethanolamine (MEA) AEEA Aminoethylethanolamine (AEEA) MEA->AEEA Condensation PIP Piperazine (Desired) AEEA->PIP Intramolecular Cyclization EDA Ethylenediamine (EDA) AEEA->EDA Dehydroxylation/ Amination TEDA_Intermediate Piperazine-like Intermediate EDA->TEDA_Intermediate + AEEA or EDA (High Temp) TEDA TEDA (Byproduct) TEDA_Intermediate->TEDA Second Cyclization

Caption: Competing pathways for Piperazine and TEDA formation.

Mitigation Strategies
ParameterRecommended ActionScientific Rationale
Temperature Decrease reaction temperature, typically into the 180-230°C range.[1][4]The subsequent reactions forming TEDA often have a higher activation energy than the primary piperazine cyclization. Lowering the temperature disproportionately slows the byproduct formation.
Catalyst Switch to a catalyst with higher selectivity. Avoid strongly acidic zeolites if TEDA is an issue. Systems like Ni-Cu/SiO₂ have shown good piperazine selectivity.[1]The catalyst's surface chemistry and pore size can sterically hinder the formation of the bulkier TEDA molecule, favoring the planar transition state leading to piperazine.
Pressure Maintain adequate hydrogen pressure (e.g., 2-12 MPa) if using a hydrogenation/dehydrogenation catalyst like Raney Ni.[1]Hydrogen helps maintain catalyst activity and can suppress dehydrogenation pathways that may lead to reactive intermediates which can subsequently form TEDA.
Reactant Feed If using a flow reactor, optimize the residence time. Shorter residence times can limit the extent of subsequent reactions.This minimizes the time the newly formed piperazine or its immediate precursors are exposed to high temperatures, reducing the probability of them reacting further to form TEDA.
Issue 2: High Levels of Linear Ethyleneamines (EDA, AEEA, DETA)

Probable Cause: The presence of these compounds often indicates an incomplete reaction or a reaction equilibrium that favors the intermediates. AEEA is a direct precursor to piperazine via intramolecular cyclization, while EDA and DETA can be both precursors and byproducts of parallel reaction pathways.

Causality and Control

The balance between these linear amines and the desired cyclic piperazine is a classic example of kinetic vs. thermodynamic control.

  • Low Conversion: Insufficient reaction time, temperature, or poor catalyst activity will result in high levels of unreacted AEEA.

  • Ammonia/Hydrogen Imbalance: The reaction of ethanolamines is often conducted in the presence of ammonia and hydrogen. An improper ratio can shift the equilibrium. Ammonia helps prevent deamination, while hydrogen prevents catalyst deactivation[1].

  • High Reactant Conversion: Interestingly, at very high conversions of monoethanolamine (MEA), the formation of piperazine is favored over ethylenediamine (EDA)[4].

Mitigation Strategies
ParameterRecommended ActionScientific Rationale
Reaction Time / Conversion Increase reaction time or temperature moderately to drive the reaction to completion. Aim for an amine conversion of >65%.[4]This pushes the equilibrium from the AEEA intermediate towards the cyclized piperazine product.
Ammonia Concentration Ensure a sufficient molar excess of ammonia, especially when starting from ethanolamines.According to Le Chatelier's principle, excess ammonia drives the amination reactions forward and prevents deamination side reactions that can consume intermediates.
Catalyst Activity Check for catalyst deactivation. If activity drops over time, consider regeneration or replacement. Catalyst deactivation can be caused by coking or poisoning.[1]An active catalyst is essential for the dehydrogenation/hydrogenation and condensation steps required for cyclization. A decline in active sites will stall the reaction at the intermediate stage.
Water Removal If feasible for the reactor type, implement a method for water removal (e.g., a Dean-Stark trap in batch processes).The cyclization of ethanolamines is a condensation reaction that produces water. Removing water from the reaction mixture shifts the equilibrium towards the product side, favoring piperazine formation.

Key Experimental Protocols

Protocol 1: GC-MS Method for Byproduct Identification

This protocol provides a general method for the separation and identification of piperazine and its common byproducts.

1. Sample Preparation: a. Dilute 10 µL of the crude reaction mixture in 990 µL of a suitable solvent (e.g., Methanol or Dichloromethane). b. If necessary, derivatize the sample to improve the volatility of non-volatile components. Trifluoroacetic anhydride (TFAA) is commonly used for aminic compounds.

2. GC-MS Instrument Conditions:

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (Split mode, e.g., 50:1).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Scan Range: 35-500 m/z.

3. Data Analysis: a. Identify the piperazine peak based on its retention time and mass spectrum by comparing it to a known standard. b. For unknown peaks, analyze the mass spectrum. The molecular ion peak and fragmentation pattern can be used to deduce the structure. Compare spectra against a library (e.g., NIST) for tentative identification. c. Quantify byproducts by integrating the peak areas and using a relative response factor or by creating a calibration curve with authentic standards if available.

Protocol 2: Optimizing Temperature to Maximize Piperazine Selectivity

This protocol uses a parallel reactor system to efficiently screen for the optimal temperature.

1. Experimental Setup: a. Prepare identical reactant mixtures (e.g., Diethanolamine, ammonia, catalyst, solvent) for each reactor vessel. b. Set up a parallel reactor system with at least 4-6 vessels, each with independent temperature control.

2. Execution: a. Program each reactor to a different temperature setpoint (e.g., 180°C, 200°C, 220°C, 240°C). Ensure all other parameters (pressure, stirring speed, reactant ratios) are identical. b. Run the reactions for a fixed period (e.g., 5 hours). c. After completion, cool the reactors and carefully collect a sample from each.

3. Analysis and Interpretation: a. Analyze each sample using the GC-MS method described in Protocol 1. b. For each temperature point, calculate the conversion of the starting material and the selectivity for piperazine and major byproducts. c. Plot Selectivity (%) vs. Temperature (°C) for piperazine and key byproducts (e.g., TEDA). d. The optimal temperature is the one that provides the highest piperazine selectivity at an acceptable level of conversion.

Reference Data: Catalyst Systems in Piperazine Synthesis

The following table summarizes various catalytic systems used in the synthesis of piperazine from Monoethanolamine (MEA), highlighting the impact on selectivity and byproduct formation.

Catalyst SystemTemp (°C)Pressure (MPa)MEA Conversion (%)Piperazine Selectivity (%)Major Byproducts NotedReference
20% Co/γ-Al₂O₃2009-12 (H₂)High~55-60EDA, AEEA, DETA[1]
Ni-Cu/SiO₂ + H₃PW₁₂O₄₀200-2200.4-0.6 (H₂)65-78~60-61Not specified[1]
20% Co/H-ZSM-52306 (H₂)76.845.7EDA, AEEA, DETA[1]
KCl-NiO-ZSM-5360Atmospheric66.830.2TEDA (6.3% selectivity)[1]
Ni-MgO200-275>10>65Favored over EDAEDA[4]

References

  • Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-233. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Jefferson Chemical Company. (1972). US Patent 3,682,919A: Process for the preparation of piperazine.
  • Taber, G. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5539. [Link]

  • Talsi, E., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex. ResearchGate. [Link]

  • Fumagalli, G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Parks, C., et al. (2022). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research, 61(48), 17393–17404. [Link]

  • Dow Global Technologies LLC. (2020). EP 3322696 B1: PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS. European Patent Office. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges that may arise during laboratory-scale experiments and the critical phase of process scale-up. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the successful and efficient production of this important compound.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing a reductive amination route, a common and efficient method for preparing N-aryl piperazines.[1][2]

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower yields than expected for our synthesis of this compound. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the reductive amination process for synthesizing this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Optimization Strategies:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or iminium ion from the reaction between 3,4,5-trimethoxybenzaldehyde and piperazine (or a mono-protected piperazine). This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Water Removal: If your reaction conditions allow, use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the imine.

      • Drying Agents: The addition of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can effectively sequester water from the reaction mixture.

      • pH Control: The pH of the reaction medium is critical. A slightly acidic environment (pH 4-6) is often optimal for imine formation. You can achieve this by adding a catalytic amount of a mild acid like acetic acid.

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are paramount for a successful reductive amination.

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is mild, selective, and tolerant of a wide range of functional groups.[1] Ensure your STAB is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

      • Alternative Reducing Agents: While STAB is preferred, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used. However, NaBH₃CN is highly toxic and requires careful handling. Catalytic hydrogenation is another option, though it may not be suitable for all substrates.[3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of your desired product.

    • Troubleshooting:

      • Over-alkylation: If you are using unprotected piperazine, you may be forming a significant amount of the 1,4-disubstituted piperazine. To avoid this, use a mono-protected piperazine, such as N-Boc-piperazine, and deprotect in a subsequent step.

      • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (3,4,5-trimethoxybenzyl alcohol). This is more likely to occur if the imine formation is slow. To mitigate this, consider adding the reducing agent after allowing the aldehyde and amine to stir together for a period to facilitate imine formation.

Issue 2: Formation of Impurities and Purification Challenges

Question: Our crude product shows multiple spots on TLC, and we are struggling to isolate pure this compound. What are the likely impurities and what purification strategies do you recommend?

Answer:

Impurity profiles in the synthesis of this compound can be complex. Identifying the nature of the impurities is the first step toward developing an effective purification strategy.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: Residual 3,4,5-trimethoxybenzaldehyde and the piperazine starting material are common impurities.

    • Purification:

      • Acid-Base Extraction: An aqueous acid wash (e.g., 1M HCl) will protonate the basic piperazine starting material and the product, pulling them into the aqueous layer, while the neutral aldehyde remains in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the amines.

      • Column Chromatography: Silica gel chromatography can effectively separate the product from the starting materials. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Over-alkylated Piperazine: As mentioned previously, the 1,4-bis(3,4,5-trimethoxybenzyl)piperazine is a common byproduct when using unprotected piperazine.

    • Purification: This byproduct is significantly less polar than the mono-substituted product and can typically be separated by column chromatography.

  • N-Oxide Formation: Piperazines can be susceptible to oxidation, leading to the formation of N-oxides, especially during work-up or if the reaction is exposed to air for extended periods at elevated temperatures.

    • Purification: N-oxides are highly polar and may be difficult to remove by standard chromatography. Specialized purification techniques or conversion of the N-oxide back to the parent amine may be necessary.

  • Salt Formation and Crystallization: For final purification, converting the product to a salt can be a highly effective method.

    • Procedure: Dissolving the crude product in a suitable solvent (e.g., isopropanol, ethanol) and adding an acid (e.g., HCl in isopropanol, acetic acid) can induce the crystallization of the corresponding salt in high purity.[4]

Issue 3: Challenges in Scaling Up the Synthesis

Question: We have a reliable lab-scale procedure, but we are facing issues with consistency and safety upon scaling up the synthesis. What are the key parameters to consider for a successful scale-up?

Answer:

Scaling up a chemical synthesis is not merely about increasing the quantities of reagents. It introduces new challenges related to heat and mass transfer, reaction kinetics, and safety that must be carefully managed.[5][6][7]

Key Scale-Up Considerations:

  • Heat Management:

    • Exothermic Reactions: Reductive aminations can be exothermic. What is easily controlled in a small flask can lead to a dangerous temperature runaway in a large reactor.[5]

    • Mitigation:

      • Controlled Addition: Add reagents, particularly the reducing agent, in portions or via a syringe pump to control the rate of reaction and heat generation.

      • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to dissipate the heat generated.

      • Process Safety Analysis: Conduct a thorough thermal hazard assessment before performing the reaction at scale.

  • Mixing Efficiency:

    • Homogeneity: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased byproduct formation and lower yields.[8]

    • Mitigation:

      • Mechanical Stirring: Use an appropriate overhead stirrer with a suitable impeller design to ensure efficient mixing of the reaction mixture.

      • Stirring Rate: The optimal stirring rate will depend on the reactor geometry and the viscosity of the reaction medium. This should be determined during process development.

  • Work-up and Isolation:

    • Phase Splits: Liquid-liquid extractions that are straightforward on a lab scale can be complicated at a larger scale due to the formation of emulsions.

    • Mitigation:

      • Anti-emulsion Agents: The addition of a small amount of brine or a change in solvent may help to break up emulsions.

      • Centrifugation: For persistent emulsions, centrifugation may be a viable option at an industrial scale.

    • Filtration and Drying: Filtering and drying large quantities of product require appropriate equipment to ensure efficiency and to avoid product degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor for this synthesis?

A1: The critical process parameters to monitor include:

  • Temperature: To control reaction kinetics and prevent thermal runaway.

  • pH: To ensure optimal imine formation.

  • Rate of addition of reagents: To manage exotherms and minimize side reactions.

  • Stirring speed: To ensure homogeneity of the reaction mixture.

  • Reaction time: To ensure complete conversion and minimize byproduct formation.

Q2: How can I improve the purity of my final product?

A2: To improve the purity of your final product, consider the following:

  • Use high-purity starting materials.

  • Optimize the reaction conditions to minimize byproduct formation.

  • Employ a multi-step purification strategy, such as a combination of acid-base extraction, column chromatography, and final crystallization as a salt.[4]

Q3: Are there any specific safety precautions I should take when running this reaction?

A3: Yes, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents or toxic reagents like sodium cyanoborohydride.

  • Quenching: Be cautious when quenching the reaction, especially with water, as it may react with any unreacted reducing agent to produce hydrogen gas. It is advisable to quench with a mild acid or a saturated solution of sodium bicarbonate.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on the reaction progress and the formation of impurities.

III. Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for the Reductive Amination of 3,4,5-Trimethoxybenzaldehyde with N-Boc-piperazine
ParameterRecommended Value/ConditionRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and inert under reaction conditions.
Stoichiometry 1.0 eq. 3,4,5-Trimethoxybenzaldehyde, 1.1 eq. N-Boc-piperazine, 1.5 eq. Sodium TriacetoxyborohydrideA slight excess of the amine and reducing agent ensures complete conversion of the aldehyde.
Temperature Room Temperature (20-25 °C)Provides a good balance between reaction rate and minimizing side reactions.
Reaction Time 12-24 hoursTypically sufficient for complete reaction, but should be monitored by TLC or HPLC.
Work-up Quench with saturated NaHCO₃, separate layers, wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.Standard procedure to neutralize any remaining acid and remove water-soluble components.
Step-by-Step Protocol for the Synthesis of N-Boc-2-(3,4,5-Trimethoxyphenyl)piperazine
  • To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq.) in dichloromethane (DCM), add N-Boc-piperazine (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Visualizations

Diagram 1: Synthesis Workflow for this compound

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) 3,4,5-Trimethoxybenzaldehyde->Reductive_Amination N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Reductive_Amination N-Boc-2-(3,4,5-Trimethoxyphenyl)piperazine N-Boc-2-(3,4,5-Trimethoxyphenyl)piperazine Reductive_Amination->N-Boc-2-(3,4,5-Trimethoxyphenyl)piperazine Deprotection Deprotection (e.g., TFA in DCM) N-Boc-2-(3,4,5-Trimethoxyphenyl)piperazine->Deprotection This compound This compound Deprotection->this compound

Caption: A two-step synthesis of this compound.

V. References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(4), 3114–3123. [Link]

  • Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329–332. [Link]

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162. [Link]

  • Haddad, G. L. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. [Link]

  • Nugent, T. C. (Ed.). (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

  • Ristroph, K. D. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release, 373, 962–966. [Link]

  • Unroe, J. (2023, November 29). Pharmaceutical Scale-Up Challenges and How to Overcome Them. [Link]

  • Vankawala, P. J. (2018, February 28). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development and Delivery. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • Valera, M. A., & Jones, M. (2010). Anticipation of scale up issues in pharmaceutical development. Organic Process Research & Development, 14(4), 843-850. [Link]

  • Zhang, X., & Li, Y. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9038-9043. [Link]

  • Pelliccia, S., Di Pietro, O., & Montanari, S. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 245. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

Sources

Technical Support Center: Resolving Impurities in 2-(3,4,5-Trimethoxyphenyl)piperazine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 23, 2026

Introduction

Welcome to the technical support center for 2-(3,4,5-Trimethoxyphenyl)piperazine. This molecule is a key intermediate and structural motif in medicinal chemistry and drug development. Achieving high purity is critical for the reliability and reproducibility of downstream applications. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve common impurities encountered during the synthesis and handling of this compound. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide - A Systematic Workflow

The effective resolution of impurities begins with a logical, systematic approach. This section is designed as a question-and-answer workflow to guide you from initial observation to a final, purified product.

Workflow for Impurity Identification and Resolution

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Identification & Strategy cluster_2 Phase 3: Execution & Confirmation A Initial Analysis: HPLC / UPLC shows multiple peaks B Characterize Impurities: Run LC-MS to get Molecular Weights A->B First Step C Obtain Structural Clues: Use 1H NMR to identify structural motifs B->C Deeper Dive D Consult Impurity Table: Match MW and NMR data to known impurities C->D E Identify Impurity Class: Starting Material, By-product, or Degradant? D->E Categorize F Select Purification Strategy: Based on impurity's physicochemical properties E->F Strategize G Execute Purification: Chromatography, Recrystallization, Salt Formation, or Extraction F->G H Confirm Purity: Re-run HPLC/UPLC and NMR G->H Verify I Purity Confirmed: >98% by HPLC H->I Final Check

Caption: A systematic workflow for identifying and resolving impurities.

Q1: My initial HPLC analysis shows a main peak for my product but also several smaller peaks. What is my first step?

A1: Your first action is to gather more data to begin characterizing the unknown peaks. An HPLC chromatogram only tells you that components with different retention times are present; it doesn't tell you what they are.

  • Causality: Relying on a single analytical method can be misleading. An impurity might co-elute with your main peak in one system or may not be visible by UV detection. Using orthogonal methods—techniques that separate based on different chemical properties—is crucial for a comprehensive purity assessment.

  • Recommended Action: The most efficient next step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the species corresponding to each peak in your chromatogram, which is the first key piece of information for identification. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent complementary technique.[1][2]

Q2: I have the mass spectrometry data. How do I identify the impurities?

A2: With the molecular weights of the impurities, you can now deduce their likely structures by considering the reaction pathway used for synthesis. Most impurities are unreacted starting materials, reaction by-products, or degradation products.

  • Expert Insight: The most common impurities are often predictable. For a typical synthesis of this compound, which may involve the reaction of a 3,4,5-trimethoxyphenyl precursor with piperazine, you should specifically look for the masses corresponding to these reactants.[3][4]

  • Recommended Action: Compare the observed molecular weights with the masses of the compounds listed in the table below. Further confirmation should be obtained using ¹H NMR spectroscopy, which can provide structural information to distinguish between isomers that have the same mass.[5][6]

Table 1: Common Impurities in this compound Synthesis
Impurity NamePotential SourceTypical Analytical Signature (LC-MS / NMR)Recommended Resolution Method
Piperazine Unreacted Starting MaterialMW: 86.14. Highly polar, elutes very early in RP-HPLC. Characteristic signals in NMR.[7]Acidic wash (liquid-liquid extraction) or silica gel chromatography.
3,4,5-Trimethoxybenzaldehyde Unreacted Starting MaterialMW: 196.19. Less polar than the product. Will show a characteristic aldehyde proton (~9-10 ppm) in ¹H NMR.Silica gel chromatography.
1,4-bis(3,4,5-Trimethoxyphenyl)piperazine Reaction By-productMW: 418.48. Significantly less polar than the desired product. Symmetrical structure will be evident in NMR.Silica gel chromatography.
N-Oxide derivatives Degradation/OxidationMW: +16 amu relative to the parent peak. May see changes in the piperazine ring protons in NMR.Fresh purification by column chromatography. Store product under inert gas.
Residual Solvents (e.g., DCM, Triethylamine)Synthesis/WorkupNot typically seen by LC-MS. Identified by ¹H NMR or GC-MS.High-vacuum drying. Refer to ICH Q3C guidelines for acceptable limits.[8]

Q3: My product is an oil and difficult to purify by standard column chromatography due to peak tailing. What should I do?

A3: This is a classic issue when purifying basic compounds like piperazines on standard silica gel. The acidic nature of silanol groups on the silica surface interacts ionically with the basic nitrogen atoms of your compound, causing tailing and poor separation.[9]

  • Expert Insight & Causality: To prevent this interaction, you can either neutralize the silica gel or use a different stationary phase. A common and effective field-proven technique is to add a small amount of a basic modifier to the mobile phase.

  • Recommended Actions:

    • Modify the Mobile Phase: Add 0.5-1% triethylamine or ammonia to your eluent (e.g., hexane/ethyl acetate). This base will competitively bind to the acidic sites on the silica, allowing your product to elute symmetrically.[10]

    • Use an Alternative Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica gel for purifying basic compounds.

    • Purify via Salt Formation: Convert your oily free-base into a salt (e.g., a hydrochloride or fumarate salt). Salts are often highly crystalline solids that can be easily purified by recrystallization. The pure free base can then be regenerated by neutralization.[9] See Protocol 3 for a detailed methodology.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the best way to store this compound to ensure its stability? A4: As a secondary amine, the piperazine moiety can be susceptible to aerial oxidation over time. For long-term storage, it is recommended to store the compound as a solid (preferably as a salt) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.

Q5: Which analytical technique is most suitable for routine, quantitative purity checks? A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for quantitative purity analysis.[11] It is highly reproducible, sensitive, and can provide accurate quantification of purity (e.g., area percent). A validated HPLC method is essential for quality control in drug development.[12]

Q6: I see an unexpected singlet around δ 7.26 ppm in my ¹H NMR spectrum. What could it be? A6: A singlet at this chemical shift in a deuterated chloroform (CDCl₃) solvent is often indicative of residual, non-deuterated chloroform (CHCl₃). While other impurities could appear here, this is a very common artifact and should be the first suspicion. Confirm by checking the NMR spectrum of the pure solvent or by acquiring the spectrum in a different deuterated solvent like DMSO-d₆.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Purity Analysis

This protocol provides a robust starting point for the analysis of this compound.

  • Instrumentation: HPLC or UPLC system with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of ~1 mg/mL.

  • System Suitability:

    • Precision: Five replicate injections of the same standard should yield a Relative Standard Deviation (RSD) of <2.0% for the peak area.

    • Tailing Factor: The tailing factor for the main peak should be between 0.9 and 1.5.

  • Causality: The acidic modifier (formic acid) helps to protonate the piperazine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the C18 stationary phase.[13][14]

Protocol 2: Purification via HCl Salt Formation and Recrystallization

This method is highly effective for purifying oily or difficult-to-crystallize piperazine free bases.

  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent in which the resulting salt will be sparingly soluble (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base at 0°C.

  • Precipitation: Monitor the pH with moist litmus paper. Continue adding the acid until the solution is acidic. The hydrochloride salt should begin to precipitate as a solid. If no solid forms, try adding a non-polar co-solvent like hexane or diethyl ether to induce precipitation.

  • Isolation: Stir the resulting slurry at 0°C for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or another non-polar solvent to remove any remaining soluble, non-basic impurities.

  • Drying: Dry the purified salt under high vacuum.

  • Confirmation: Confirm the purity of the salt using the HPLC method in Protocol 1 and by NMR.

  • (Optional) Regeneration of Free Base: To regenerate the free base, dissolve the salt in water, basify the solution to pH >10 with a base like NaOH or Na₂CO₃, and extract the pure free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Decision Tree for Purification Method Selection

G A Is the crude product a solid? B Attempt Recrystallization A->B Yes C Is the product an oil or does recrystallization fail? A->C No D Are impurities non-basic (e.g., starting aldehyde)? C->D E Perform Acid/Base Liquid-Liquid Extraction D->E Yes F Are impurities basic or of similar polarity? D->F No G Perform Column Chromatography (with modified eluent) F->G Yes H Does chromatography fail or is it impractical? F->H No / Ineffective I Perform Purification via Salt Formation H->I

Caption: A decision tree to guide the selection of an appropriate purification technique.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Al-Janabi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Reddy, P. R., Kumar, A., & Reddy, G. O. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Padmashali, B., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(13), 262-268. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 21(10), 1373. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Padmashali, B., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

  • Zeividaky, P. E., & Panderi, I. E. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 575-584. [Link]

  • Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • John Wiley & Sons, Inc. (2024). 2-(3,4,5-trimethoxyphenyl)prop-2-enenitrile. Wiley Online Library. [Link]

  • Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]

  • European Medicines Agency (EMA). (2020). Q3C (R8) Step 5 - impurities: guideline for residual solvents. EMA. [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. [Link]

  • Campos, M. G., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

  • Chen, Y., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 644-653. [Link]

  • International Council for Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. [Link]

  • Avcı, D., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • CAS.org. (n.d.). 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(3,4,5-trimethoxyphenoxy)methyl]-, hydrochloride (1:2). Common Chemistry. [Link]

Sources

Validation & Comparative

Introduction: The Piperazine Scaffold as a "Privileged" Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-(3,4,5-Trimethoxyphenyl)piperazine and Other Piperazine Derivatives for Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold."[2][3] This is due to a unique combination of properties: the two nitrogen atoms provide a rigid structure with a large polar surface area, offering multiple points for hydrogen bond interactions.[4][5] This inherent structure allows for precise modification, enabling chemists to fine-tune physicochemical properties such as aqueous solubility, oral bioavailability, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics to improve target affinity and specificity.[4][5]

The versatility of the piperazine core is evident in its presence across diverse therapeutic areas, including antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone).[6] This guide provides a comparative analysis of piperazine derivatives, with a focus on the 3,4,5-trimethoxyphenyl substitution pattern, to arm researchers and drug development professionals with the insights needed to strategically leverage this powerful scaffold.

The 3,4,5-Trimethoxyphenyl Moiety: A Key Pharmacophore

While direct and extensive pharmacological data on this compound is limited in publicly accessible literature, the focus of this guide will be on the more widely synthesized and studied 1-substituted analogs, such as piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives. The 3,4,5-trimethoxyphenyl group itself is a significant pharmacophore, notably found in compounds known to interact with microtubules. The strategic placement of these methoxy groups can profoundly influence a molecule's interaction with biological targets. Research into derivatives based on this structure has revealed promising antibacterial and antifungal activities, highlighting the therapeutic potential of combining the piperazine core with this specific phenyl substitution.[7][8]

Comparative Analysis: Phenylpiperazine Derivatives

The true power of the piperazine scaffold is revealed through the diverse pharmacological profiles that emerge from different substitutions on the phenyl ring. A comparative look at several well-characterized arylpiperazine derivatives illustrates the critical role of structure-activity relationships (SAR).

Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

BZP and TFMPP are among the most studied recreational piperazine derivatives and serve as excellent models for understanding monoaminergic activity.[9]

  • Benzylpiperazine (BZP): Primarily acts as a dopamine and norepinephrine releasing agent, resulting in potent stimulant effects.[10] Its rewarding properties are often accompanied by adverse effects like nausea and prolonged hangovers.[10]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): In contrast, TFMPP acts more directly as a serotonin (5-HT) receptor agonist.[10] It is often used in combination with BZP to mimic the effects of MDMA.[9][11]

The combination of these two compounds can lead to complex and sometimes severe sympathomimetic and dissociative toxicity, characterized by symptoms such as agitation, confusion, seizures, and hyperthermia.[11][12]

Methoxyphenylpiperazine Isomers: The Importance of Positional Chemistry

The position of a single methoxy group on the phenyl ring dramatically alters the pharmacological profile, particularly concerning serotonin receptor subtypes.

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): This derivative is a notable ligand for serotonin receptors.[13] It often serves as a key intermediate in the synthesis of pharmaceuticals, including the antipsychotic agent fluanisone.[13] Its derivatives have been explored as potent 5-HT1A receptor antagonists.[14]

  • 1-(4-Methoxyphenyl)piperazine (pMeOPP): Also known as MeOPP, this compound is a versatile building block for several active pharmaceutical ingredients, including the anticancer drug lapatinib and the antihypertensive naftopidil.[15]

The difference in the substitution pattern (ortho vs. para) influences the molecule's conformation and electronic distribution, leading to differential affinities for various receptor subtypes.

Logical Relationship: Phenylpiperazine SAR

The following diagram illustrates the general structure-activity relationships for phenylpiperazine derivatives, showcasing how different substituents modulate their primary pharmacological targets.

SAR_Piperazine cluster_core Core Structure cluster_substituents Phenyl Ring Substitutions (R) cluster_activity Primary Pharmacological Activity Core Phenylpiperazine Scaffold R_H R = H (Benzylpiperazine - BZP) Core->R_H R_CF3 R = 3-CF3 (TFMPP) Core->R_CF3 R_OCH3 R = 2-OCH3 or 4-OCH3 (oMeOPP, pMeOPP) Core->R_OCH3 Dopamine Dopamine/Norepinephrine Release R_H->Dopamine Stimulant Serotonin Serotonin (5-HT) Receptor Agonism R_CF3->Serotonin Serotonergic Mixed Mixed/Complex Receptor Interactions (e.g., 5-HT1A) R_OCH3->Mixed Modulatory Piperazine_vs_Piperidine cluster_piperazine Piperazine cluster_piperidine Piperidine PZ_Node Piperazine (1,4-Diazacyclohexane) PZ_Sol Higher Solubility PZ_Node->PZ_Sol PZ_Meta More Metabolic Sites PZ_Node->PZ_Meta PZ_pKa Two pKa Values PZ_Node->PZ_pKa PD_Perm Higher Permeability PZ_Sol->PD_Perm Solubility vs. Permeability PD_Meta Simpler Metabolism PZ_Meta->PD_Meta Metabolic Stability Trade-off PD_Node Piperidine (Azacyclohexane) PD_Node->PD_Perm PD_Node->PD_Meta PD_pKa Stronger Base (One pKa) PD_Node->PD_pKa

Caption: Key physicochemical and ADME property comparison between piperazine and piperidine.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, rigorous and well-documented experimental protocols are essential. Below are standardized methodologies for the synthesis and evaluation of piperazine derivatives.

Protocol 1: General Synthesis of 1-Arylpiperazine Derivatives

This protocol describes a standard Buchwald-Hartwig amination, a robust cross-coupling method for forming the C-N bond between an aryl halide and piperazine.

Objective: To synthesize a 1-Arylpiperazine derivative.

Materials:

  • Aryl bromide (1.0 eq)

  • Piperazine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, piperazine, and sodium tert-butoxide.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd2(dba)3 and XPhos ligand.

  • Initiation: Add the catalyst/ligand mixture to the Schlenk flask, followed by anhydrous toluene.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the phosphine ligand stabilizes the palladium complex and promotes the reductive elimination step that forms the desired C-N bond. NaOtBu acts as the base required to deprotonate the piperazine.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Radioligand Receptor Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the binding affinity of a piperazine derivative to a target receptor (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Test compound (piperazine derivative) at various concentrations

  • Non-specific binding control (e.g., high concentration of serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at serial dilutions, and the cell membrane preparation.

  • Radioligand Addition: Add the radioligand to each well to initiate the binding reaction. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration that inhibits 50% of specific binding) from the resulting curve.

  • Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Self-Validation: The inclusion of total and non-specific binding controls is critical for ensuring the validity of the specific binding data. The Cheng-Prusoff correction normalizes the results based on the specific radioligand used.

Workflow Diagram: Piperazine Derivative Drug Discovery Cascade

Drug_Discovery_Workflow start Scaffold Selection (e.g., Phenylpiperazine) synthesis Synthesis of Derivatives (Protocol 1) start->synthesis binding Primary Screening: Receptor Binding Assay (Protocol 2) synthesis->binding functional Secondary Screening: Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux) binding->functional High Affinity Hits adme In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) functional->adme Potent & Efficacious Hits invivo In Vivo Efficacy & Toxicology Studies adme->invivo Good Drug-like Properties lead_opt Lead Optimization invivo->lead_opt Promising Lead Compound

Caption: A typical workflow for the discovery and development of novel piperazine-based drug candidates.

Conclusion

The piperazine scaffold remains a highly valuable and versatile core in drug discovery. The subtle yet powerful influence of substitutions, as seen in the comparison of various phenylpiperazine derivatives, allows for the precise tuning of pharmacological activity to achieve desired therapeutic effects. The choice between a piperazine and a piperidine ring is a strategic decision that profoundly impacts a compound's entire ADME-Tox profile. By understanding these structure-activity relationships and employing rigorous, self-validating experimental protocols, researchers can effectively navigate the complexities of medicinal chemistry to develop safer and more effective piperazine-based therapeutics.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Preprints.org.
  • Reddy, et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)
  • Reddy, et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives.
  • Wikipedia contributors. (n.d.). Piperidine. Wikipedia.
  • de Oliveira, et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Khan, et al. (2024).
  • Arbo, et al. (2025). Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market.
  • Khan, et al. (2024).
  • Sree, N. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry.
  • Latacz, G., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride. (n.d.).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.).
  • ortho -Methoxyphenylpiperazine. (n.d.). Grokipedia.
  • para -Methoxyphenylpiperazine. (n.d.). Grokipedia.
  • Gee, et al. (n.d.). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). NIH.
  • Wood, et al. (n.d.). 1-Benzylpiperazine and other piperazine-based stimulants.

Sources

A Comparative Guide to 2-(3,4,5-Trimethoxyphenyl)piperazine and Trimetazidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the well-characterized anti-anginal agent trimetazidine and its structural isomer, 2-(3,4,5-Trimethoxyphenyl)piperazine. While trimetazidine has a clearly defined mechanism of action and clinical application, this compound remains a poorly characterized compound. This document will delve into the established pharmacology of trimetazidine, explore the known synthetic routes for both molecules, and propose a comprehensive experimental framework for the elucidation of the pharmacological profile of this compound.

Introduction: A Tale of Two Isomers

In the vast landscape of medicinal chemistry, even subtle changes in molecular structure can lead to profound differences in pharmacological activity. This principle is vividly illustrated when comparing trimetazidine with its structural isomer, this compound. Both molecules share the same molecular formula (C14H22N2O3) and a common piperazine core linked to a trimethoxy-substituted phenyl ring. However, the arrangement of these functional groups dictates their interaction with biological targets and, consequently, their therapeutic potential.

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a clinically established anti-anginal drug.[1] Its efficacy stems from a unique metabolic mechanism that optimizes cardiac energy metabolism under ischemic conditions. In contrast, this compound is a lesser-known compound, primarily documented in the context of chemical synthesis and as part of broader libraries of piperazine derivatives.[1][2] The piperazine scaffold is a versatile pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and central nervous system effects.[3][4][5] This guide will navigate the known and the unknown, providing a comprehensive resource for researchers interested in these compounds.

Chemical and Physical Properties

A fundamental aspect of any comparative analysis is the examination of the chemical and physical properties of the compounds . These properties influence their synthesis, formulation, and pharmacokinetic profiles.

PropertyThis compoundTrimetazidine
IUPAC Name This compound1-(2,3,4-Trimethoxybenzyl)piperazine
CAS Number 65709-47-95011-34-7
Molecular Formula C14H22N2O3C14H22N2O3
Molecular Weight 266.34 g/mol 266.34 g/mol
Predicted Boiling Point 378.1±42.0 °CNot readily available
Predicted Density 1.074±0.06 g/cm3 Not readily available
Predicted pKa 8.59±0.40Not readily available

Data for this compound sourced from ChemicalBook.[6]

Synthesis of this compound and Trimetazidine

The synthetic pathways to these isomers, while both starting from substituted benzaldehydes and piperazine, differ in their specifics, reflecting the different substitution patterns.

Synthesis of this compound

The synthesis of this compound can be approached through multi-step sequences, often involving the preparation of a piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone intermediate.[2]

Workflow for the Synthesis of a this compound Precursor

A 3,4,5-Trimethoxybenzoic Acid C HATU, DIPEA A->C B Boc-piperazine B->C D tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate C->D Coupling E Trifluoroacetic Acid D->E F Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone E->F Boc Deprotection A 2,3,4-Trimethoxybenzaldehyde C Catalytic Hydrogenation (H2, Pd/C) A->C B Piperazine B->C D Trimetazidine C->D Reductive Amination

Caption: A common synthetic route to Trimetazidine.

Pharmacological Profile and Mechanism of Action

This section highlights the significant disparity in our understanding of these two molecules.

Trimetazidine: A Well-Defined Metabolic Modulator

Trimetazidine is recognized as a cytoprotective anti-ischemic agent. [1]Its primary mechanism of action is the inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the mitochondrial β-oxidation of fatty acids. [7][8] Under normal physiological conditions, the heart derives most of its energy from the oxidation of fatty acids. However, during ischemia (a lack of oxygen), fatty acid oxidation becomes less efficient and can lead to the accumulation of toxic byproducts. Trimetazidine shifts the heart's energy metabolism from fatty acid oxidation towards glucose oxidation. [7]Glucose oxidation requires less oxygen to produce the same amount of ATP, making it a more efficient energy source in an oxygen-deprived environment. This metabolic switch helps to preserve intracellular ATP levels, reduce cellular acidosis, and protect cardiac cells from ischemic injury. [7] Signaling Pathway of Trimetazidine's Action

Trimetazidine Trimetazidine Three_KAT Long-chain 3-ketoacyl-CoA thiolase Trimetazidine->Three_KAT Inhibits Glucose_Oxidation Glucose Oxidation Trimetazidine->Glucose_Oxidation Promotes (indirectly) Fatty_Acid_Oxidation Fatty Acid Oxidation Three_KAT->Fatty_Acid_Oxidation Catalyzes ATP_Production ATP Production Fatty_Acid_Oxidation->ATP_Production Less Efficient in Ischemia Glucose_Oxidation->ATP_Production More Efficient in Ischemia Ischemic_Cell_Injury Ischemic Cell Injury ATP_Production->Ischemic_Cell_Injury Prevents

Caption: Trimetazidine's mechanism of action in cardiac cells.

This compound: An Uncharted Territory

In stark contrast to trimetazidine, there is a significant lack of published data on the specific pharmacological activities of this compound. The broader class of piperazine derivatives has been shown to possess a wide range of biological activities, including:

  • Central Nervous System Effects: Many piperazine derivatives act on the central nervous system, with some used as antipsychotic, antidepressant, and anxiolytic agents. [3]* Cardiovascular Effects: Some piperazine-containing compounds have demonstrated cardiovascular effects. [5][9]For instance, the parent compound, piperazine, has been shown to depress both the rate and force of contraction in cardiac muscle. [9]A positional isomer, 1-(3,4,5-Trimethoxybenzyl)piperazine, has been associated with antiarrhythmic and calcium channel inhibiting properties. [10]* Antimicrobial and Anticancer Activities: Various synthetic schemes have produced libraries of piperazine derivatives that have been screened for and have shown potential as antimicrobial and anticancer agents. [1][2][4] Given the structural similarity to trimetazidine, it is plausible that this compound could also modulate metabolic pathways. However, without experimental evidence, this remains speculative. It is equally possible that the different substitution pattern on the phenyl ring and the piperazine nitrogen could lead to a completely different pharmacological profile.

Proposed Experimental Protocols for Characterizing this compound

To bridge the knowledge gap, a systematic pharmacological evaluation of this compound is necessary. The following experimental protocols provide a roadmap for such an investigation.

In Vitro Assays

1. Fatty Acid Oxidation Inhibition Assay

This assay is crucial to determine if this compound shares trimetazidine's mechanism of action.

  • Objective: To quantify the inhibitory effect of the compound on fatty acid oxidation in isolated mitochondria or cultured cardiomyocytes.

  • Methodology:

    • Isolate mitochondria from rat hearts or use a relevant cardiomyocyte cell line.

    • Prepare a reaction mixture containing the mitochondrial suspension or cells, a radiolabeled fatty acid substrate (e.g., [1-14C]palmitate), and other necessary cofactors.

    • Add varying concentrations of this compound or trimetazidine (as a positive control).

    • Incubate the mixture and measure the production of radiolabeled CO2 or other metabolic intermediates.

    • Calculate the IC50 value to determine the potency of inhibition.

2. Receptor Binding Assays

Given the prevalence of CNS activity among piperazine derivatives, screening against a panel of CNS receptors is warranted.

  • Objective: To identify potential interactions with key neurotransmitter receptors.

  • Methodology:

    • Utilize commercially available receptor binding assay services or in-house capabilities.

    • Screen this compound against a panel of receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.

    • Determine the binding affinity (Ki) for any identified targets.

Ex Vivo Model

Langendorff Isolated Perfused Heart Model

This model allows for the assessment of direct cardiac effects in the absence of systemic physiological influences. [11][12]

  • Objective: To evaluate the effects of the compound on cardiac function, including contractility, heart rate, and coronary flow.

  • Methodology:

    • Isolate the heart from a small mammal (e.g., rat or guinea pig).

    • Mount the heart on a Langendorff apparatus and perfuse retrogradely with an oxygenated physiological salt solution.

    • After a stabilization period, introduce this compound into the perfusate at various concentrations.

    • Continuously monitor left ventricular developed pressure, heart rate, and coronary flow.

    • To assess effects under ischemic conditions, induce a period of global ischemia followed by reperfusion and evaluate the compound's ability to improve functional recovery.

Workflow for Langendorff Heart Experiment

A Heart Isolation B Mounting on Langendorff Apparatus A->B C Stabilization Period B->C D Drug Administration C->D E Induction of Ischemia (optional) D->E G Data Acquisition (LVDP, HR, Coronary Flow) D->G F Reperfusion (optional) E->F F->G

Caption: Experimental workflow for the Langendorff isolated heart model.

In Vivo Models

Models of Myocardial Ischemia/Angina

To assess the therapeutic potential in a whole-animal system, models of myocardial ischemia are employed. [13][14][15]

  • Objective: To determine if the compound has anti-anginal or cardioprotective effects in vivo.

  • Methodology:

    • Use an established animal model of angina, such as coronary artery ligation-induced myocardial infarction in rodents. [13][14] 2. Administer this compound or a vehicle control prior to or after the induction of ischemia.

    • Monitor electrocardiogram (ECG) for changes indicative of ischemia (e.g., ST-segment deviation).

    • At the end of the study, assess infarct size using histological staining (e.g., triphenyltetrazolium chloride).

    • Evaluate cardiac function using echocardiography.

Conclusion

The comparison between this compound and trimetazidine underscores the importance of rigorous pharmacological characterization. Trimetazidine stands as a well-understood therapeutic agent with a clear metabolic mechanism of action. In contrast, this compound represents an intriguing but largely unexplored chemical entity. Its structural relationship to trimetazidine and its membership in the pharmacologically rich piperazine family suggest a potential for biological activity that warrants investigation. The proposed experimental framework provides a clear path forward for elucidating the pharmacological profile of this compound, which may reveal novel therapeutic applications or simply serve to highlight the remarkable specificity of structure-activity relationships in drug action. For researchers in drug discovery and development, the story of these two isomers serves as a compelling reminder that even minor structural modifications can lead to vastly different biological outcomes.

References

  • Basavaraj Padmashali, et al. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. 2016;8(13):262-268.
  • Smolecule. 1-(3,4,5-Trimethoxybenzyl)piperazine. Smolecule. Published August 15, 2023.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. 2022;27(7):2266.
  • Padmashali, B., et al. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives.
  • A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. Journal of Visualized Experiments. 2021;(172).
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2020;25(2):332.
  • Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. 2021;321(6):H1149-H1172.
  • Kantor, P. F., et al. The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase.
  • Antos, J. L., et al. Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. 2009;61(10):1349-1356.
  • Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. 2021;321(6):H1149-H1172.
  • Trimetazidine selectively inhibits fatty acid oxidation in vitro in a cell- and concentration-dependent manner.
  • Antos, J. L., et al. Metabolic interactions with piperazine-based 'party pill' drugs.
  • 2-(3,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE. ChemicalBook. Published December 30, 2022.
  • Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis. 2011;3(7-8):409-417.
  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. 1995;38(8):1273-1277.
  • Reactive Oxygen Species Cause Exercise-Induced Angina in a Myocardial Ischaemia-Reperfusion Injury Model. International Journal of Molecular Sciences. 2022;23(5):2804.
  • Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy. 1968;34(2):209-218.
  • RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
  • Langendorff heart. Wikipedia.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2018;32(5):457-467.
  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis. 2019;16(2):294-302.
  • Langendorff's isolated perfused rat heart technique: a review. International Journal of Basic & Clinical Pharmacology. 2015;4(6):1044-1053.
  • Effect of partial inhibition of fatty acid oxidation by trimetazidine on whole body energy metabolism in patients with chronic heart failure. Clinical Science. 2011;121(1):27-35.
  • Multi-Omics Research on Angina Pectoris: A Novel Perspective. Aging and Disease. 2023;14(4):1127-1144.
  • Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides. Journal of Medicinal Chemistry. 1982;25(3):227-231.
  • Experimental animal models of coronary microvascular dysfunction. Cardiovascular Research. 2021;117(13):2601-2618.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. 2024;29(18):4309.
  • Beneficial Effects of Trimetazidine in Ex Vivo Working Ischemic Hearts Are Due to a Stimulation of Glucose Oxidation Secondary to Inhibition of Long-Chain 3-Ketoacyl Coenzyme A Thiolase.
  • Limitations of the isolated perfused heart and alternative models. REPROCELL. Published May 24, 2022.
  • Comprehensive review of cardiovascular toxicity of drugs and related agents. Med-Science. 2018;7(3):619-630.
  • Langendorff's isolated perfused rat heart technique: a review.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Piperazine protects the rat heart against sudden cardiac death from barium chloride-induced ventricular fibrillation. American Journal of Therapeutics. 2008;15(2):119-125.
  • Piperazine. Wikipedia.
  • The role of trimetazidine in cardiovascular disease: beyond an anti-anginal agent. European Heart Journal - Cardiovascular Pharmacotherapy. 2016;2(4):266-272.
  • Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition. 2007;35(5):823-830.

Sources

A Comparative Guide to the Structure-Activity Relationship of Trimethoxyphenyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The trimethoxyphenyl piperazine scaffold is a versatile pharmacophore that forms the basis of numerous biologically active compounds. Its unique structural features, characterized by a trimethoxyaniline or benzyl group linked to a piperazine ring, have been extensively explored in medicinal chemistry, leading to the discovery of potent agents targeting a range of biological entities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trimethoxyphenyl piperazine derivatives, focusing on their interactions with key therapeutic targets: tubulin , serotonin receptors , and α1-adrenergic receptors . By synthesizing experimental data and mechanistic insights, this document aims to serve as a valuable resource for the rational design and development of novel therapeutics based on this privileged scaffold.

Targeting Microtubule Dynamics: Trimethoxyphenyl Piperazines as Tubulin Polymerization Inhibitors

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore that interacts with the colchicine binding site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis.[1] This mechanism has been a cornerstone in the development of anticancer agents. The piperazine ring in this context often serves as a linker to a second aromatic or heterocyclic ring, influencing the overall conformation and binding affinity of the molecule.

Core Structure-Activity Relationships

The foundational SAR for TMP-based tubulin inhibitors revolves around the optimal positioning of the TMP ring and the nature of the second aryl group. The piperazine core provides a flexible yet constrained linkage that can be modified to fine-tune the molecule's properties.

Comparative Analysis of Cytotoxicity and Tubulin Polymerization Inhibition

The following table summarizes the in vitro activity of representative trimethoxyphenyl derivatives, highlighting the impact of structural modifications on their anticancer effects.

Compound IDB-Ring MoietyCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
VI Pyridine3.25 (HepG-2), 4.83 (HCT-116), 6.11 (MCF-7)0.00892[2]
St. 61 Thiazole< 2 (MCF-7, HeLa, Ht29, A549)1.20[3]
St. 62 Thiazole-thione1.14 (µg/mL) (MCF-7)5.14 (µg/mL)[3]
St. 63 Thiazole-thione2.41 (µg/mL) (MCF-7)9.97 (µg/mL)[3]
VERU-111 2-Aryl-4-benzoyl-imidazole0.0052 (average)Not specified[1]
13f 3-Methoxybenzo[4][5]-dioxene0.0011 - 0.0033 (melanoma cell lines)Not specified[1]

Key Insights:

  • The nature of the second aromatic ring (B-ring) significantly impacts both cytotoxicity and tubulin polymerization inhibition. For instance, a pyridine moiety in compound VI leads to potent, nanomolar inhibition of tubulin polymerization.[2]

  • Heterocyclic B-rings like thiazole and thiazole-thione also confer significant activity.[3]

  • Modification of the TMP ring itself, as seen in compound 13f with a 3-methoxybenzo[4][5]-dioxene moiety, can lead to a substantial increase in antiproliferative activity compared to the parent compound VERU-111.[1] This highlights that while the TMP group is crucial, its isosteric replacement can be a successful strategy for optimization.

Mechanistic Insights from Molecular Docking

Molecular docking studies have consistently shown that the TMP moiety of these inhibitors binds within the colchicine binding site of β-tubulin. The methoxy groups of the TMP ring are often involved in hydrogen bonding with residues such as Cys241, while the rest of the molecule establishes hydrophobic and van der Waals interactions within the binding pocket.[2]

cluster_SAR SAR of TMP Piperazines as Tubulin Inhibitors cluster_Effects Biological Effects TMP_Ring 3,4,5-Trimethoxyphenyl Ring (Key for Tubulin Binding) Piperazine_Linker Piperazine Linker (Modulates Conformation & Solubility) TMP_Ring->Piperazine_Linker Connects to B_Ring Second Aromatic/Heterocyclic Ring (Influences Potency & Selectivity) Piperazine_Linker->B_Ring Connects to Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization B_Ring->Tubulin_Polymerization_Inhibition Determines Potency of Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Key structural elements and their biological consequences in TMP piperazine tubulin inhibitors.

Modulating Neurological Pathways: Trimethoxyphenyl Piperazines at Serotonin Receptors

Arylpiperazines are a well-known class of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, with many approved drugs for psychiatric disorders containing this scaffold. The methoxyphenyl piperazine moiety, in particular, has been a focus for developing ligands with high affinity and selectivity for various 5-HT receptor subtypes, especially the 5-HT1A receptor.

Structure-Activity Relationships at the 5-HT1A Receptor

The SAR for 5-HT1A receptor ligands is often characterized by an arylpiperazine core, a flexible alkyl linker, and a terminal amide or imide group. The substitution pattern on the phenyl ring of the piperazine is a critical determinant of affinity and selectivity.

Comparative Analysis of 5-HT1A Receptor Binding Affinity

The following table presents the binding affinities (Ki) of several methoxyphenyl piperazine derivatives for the 5-HT1A receptor, illustrating the impact of structural modifications on receptor interaction.

Compound IDArylpiperazine MoietyTerminal Group5-HT1A Ki (nM)α1-Adrenergic Ki (nM)Selectivity (α1/5-HT1A)Reference
NAN-190 1-(2-Methoxyphenyl)piperazine4-(2-Phthalimido)butyl0.60.81.3[6]
2j 1-(2-Methoxyphenyl)piperazine4-(1-Adamantanecarboxamido)butyl0.464160[6]
8 1-(2-Methoxyphenyl)piperazineN-(1-Adamantyl)propylamine1.2Not specifiedNot specified[4]
10 1-(2-Methoxyphenyl)piperazineN-(3,5-Dimethyl-1-adamantyl)propylamine21.3Not specifiedNot specified[4]
DF-100 Not specifiedNot specified22>20~1[7]
DF-300 Not specifiedNot specified7.7>20>2.6[7]
DF-400 Not specifiedNot specified5.8>20>3.4[7]

Key Insights:

  • The 2-methoxyphenylpiperazine moiety is a highly potent pharmacophore for the 5-HT1A receptor, with several derivatives exhibiting nanomolar binding affinities.[4]

  • A key challenge in this class of compounds is achieving selectivity over α1-adrenergic receptors, as many arylpiperazines bind to both.[6]

  • Modification of the terminal group is a successful strategy to enhance selectivity. Replacing the phthalimide group of NAN-190 with a bulky adamantane carboxamide (compound 2j ) retains high 5-HT1A affinity while significantly reducing affinity for the α1-adrenergic receptor, resulting in a 160-fold increase in selectivity.[6]

  • The nature of the terminal amine substituent also influences potency, with the unsubstituted adamantyl group in compound 8 showing higher affinity than the dimethyl-substituted analog 10 .[4]

Targeting the Sympathetic Nervous System: Trimethoxyphenyl Piperazines as α1-Adrenergic Receptor Antagonists

α1-Adrenergic receptor antagonists are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[8][9] The arylpiperazine scaffold is a common feature in many selective α1-adrenoceptor antagonists.

Core Structure-Activity Relationships

The SAR of arylpiperazine-based α1-antagonists is influenced by the nature of the aryl group attached to the piperazine, the linker, and the terminal moiety. The 2-methoxyphenyl group is a common feature that contributes to high affinity.

Comparative Analysis of α1-Adrenergic Receptor Antagonist Activity

The following table summarizes the α1-adrenoceptor affinities of various arylpiperazine derivatives.

Compound IDArylpiperazine MoietyTerminal Groupα1-Adrenoceptor Affinity (Ki or pA2)Reference
NAN-190 1-(2-Methoxyphenyl)piperazine4-(2-Phthalimido)butylKi = 0.8 nM[6]
2f ArylpiperazineNot specifiedpA2 = 7.5[10]
General Trend 2-AlkoxyphenylpiperazineHydantoin with methyl or 2-methylpropionate at N3Nanomolar to submicromolar Ki[11]

Key Insights:

  • 2-Alkoxyphenylpiperazine moieties are generally associated with high affinity for α1-adrenoceptors.[11]

  • The terminal portion of the molecule can be varied to modulate activity. For instance, hydantoin derivatives with specific alkyl or ester substituents at the N3 position exhibit potent α1-antagonism.[11]

  • Replacing the 2-alkoxyphenyl group with other aromatic systems like 2-furoyl or 2-pyridyl generally leads to a significant decrease in α1-adrenoceptor affinity.[11]

cluster_SAR_Adrenergic SAR of Arylpiperazines as α1-Adrenergic Antagonists cluster_Effects_Adrenergic Pharmacological Effect Aryl_Moiety Aryl Group on Piperazine (e.g., 2-Methoxyphenyl) Piperazine_Core Piperazine Core Aryl_Moiety->Piperazine_Core Linker Alkyl Linker Piperazine_Core->Linker Terminal_Group Terminal Moiety (e.g., Hydantoin, Amide) Linker->Terminal_Group Alpha1_Antagonism α1-Adrenergic Receptor Antagonism Terminal_Group->Alpha1_Antagonism Modulates Potency of

Caption: Structural components influencing the α1-adrenergic antagonist activity of arylpiperazines.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Tubulin Polymerization Assay

This assay turbidimetrically measures the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Test compounds dissolved in DMSO

  • Colchicine (positive control)

  • Paclitaxel (positive control for polymerization promotion)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Keep all reagents on ice until use.

  • Reaction Mixture: In each well of a pre-chilled 96-well plate, add the following on ice:

    • 93 µL of GTB containing 2 mg/mL tubulin.

    • 5 µL of the test compound at various concentrations (or DMSO for control).

    • 2 µL of 100 mM GTP solution.

  • Initiation of Polymerization: Place the plate in the pre-warmed 37°C microplate reader.

  • Measurement: Immediately begin recording the absorbance at 340 nm every minute for at least 60 minutes.

  • Data Analysis: The increase in absorbance over time reflects the rate of tubulin polymerization. Plot absorbance versus time. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to the DMSO control.

cluster_Workflow Tubulin Polymerization Assay Workflow Prepare_Reagents Prepare Reagents on Ice (Tubulin, GTP, Buffers, Compounds) Mix_in_Plate Mix Reagents in a 96-well Plate on Ice Prepare_Reagents->Mix_in_Plate Incubate_and_Read Incubate at 37°C in a Plate Reader and Read Absorbance at 340 nm Mix_in_Plate->Incubate_and_Read Analyze_Data Plot Absorbance vs. Time and Calculate IC50 Incubate_and_Read->Analyze_Data

Caption: Workflow for the in vitro tubulin polymerization assay.

Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing human 5-HT1A receptors

  • Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Non-specific binding control: Serotonin (10 µM)

  • Test compounds at various concentrations

  • 96-well microplate

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer.

    • 50 µL of test compound at various concentrations (or buffer for total binding, or serotonin for non-specific binding).

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The trimethoxyphenyl piperazine scaffold is a remarkably fruitful starting point for the design of potent and selective ligands for a variety of important biological targets. The SAR data compiled in this guide demonstrate that subtle modifications to the trimethoxyphenyl ring, the piperazine core, and the terminal substituents can lead to dramatic changes in biological activity and target selectivity. A thorough understanding of these relationships, coupled with robust experimental validation using the protocols outlined herein, is essential for the continued development of novel therapeutics based on this versatile chemical framework. The insights provided are intended to empower researchers to make informed decisions in the design of next-generation trimethoxyphenyl piperazine derivatives with improved efficacy and safety profiles.

References

  • Malawska, B., Kulig, K., & Cios, A. (2006). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Bioorganic & medicinal chemistry, 14(16), 5597–5607.
  • Penjisevic, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1272, 134177.
  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(13), 2345–2353.
  • Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1765.
  • Li, L., et al. (2018). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry, 151, 60-79.
  • (2025). MODELING INTERACTIONS OF ALPHA-1A ADRENERGIC RECEPTOR AND DIFFERENT ARYLPIPERAZINE LIGANDS.
  • Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI.
  • Wang, D., et al. (2021). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of medicinal chemistry, 64(15), 11347–11360.
  • Chierrito, T. P., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12513.
  • Khatuya, H., et al. (2002). Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists. Bioorganic & medicinal chemistry letters, 12(17), 2443–2446.
  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277.
  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 67(9), 7224–7244.
  • Al-Warhi, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843.
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Journal of enzyme inhibition and medicinal chemistry, 37(1), 389–403.
  • Dahl, K., et al. (2019). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition...
  • Lunkad, A. (2022). Structure activity Relationship (SAR) of alpha 1 receptor antagonist. YouTube.
  • Stroth, N., et al. (2015). Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. ACS chemical neuroscience, 6(8), 1365–1375.
  • Kim, J., et al. (2003). Dual-acting agents with alpha1-adrenoceptor antagonistic and steroid 5alpha-reductase inhibitory activities. Synthesis and evaluation of arylpiperazine derivatives. Bioorganic & medicinal chemistry, 11(21), 4585–4595.
  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers.
  • Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 26(11), 1281–1286.
  • Murali, S., et al. (2001). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of medicinal chemistry, 44(2), 175–184.

Sources

A Comparative Guide to the Biological Activity of 2- vs. 1-Substituted Phenylpiperazines: A Structural Perspective on Receptor Engagement

Author: BenchChem Technical Support Team. Date: February 2026

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] Its rigid, yet conformationally aware, structure provides an ideal anchor for designing ligands that can precisely modulate the function of key neurotransmitter receptors. A subtle shift in the substitution pattern on the phenyl ring—specifically, the distinction between placing a substituent at the ortho (2-) position versus other positions—can dramatically alter a compound's affinity, selectivity, and functional output.

This guide provides an in-depth comparison of 1-substituted (where the phenyl ring is attached at the 1-position of piperazine, with substitutions elsewhere on the phenyl ring) and 2-substituted (specifically, ortho-substituted) phenylpiperazines. We will explore the fundamental structure-activity relationships (SAR) that govern their interactions with serotonin, dopamine, and adrenergic receptors, supported by experimental data and protocols for their characterization.

The Structural Blueprint: Why Position Matters

The core phenylpiperazine structure consists of a phenyl group connected to a piperazine ring at the N1 position. The biological activity is profoundly influenced by the nature and position of substituents on the phenyl ring and the group attached to the N4 nitrogen of the piperazine. The critical distinction for this guide lies in the placement of substituents on the phenyl ring.

Caption: General structure of the 1-phenylpiperazine scaffold.

Substitution at the 2-position (ortho) introduces significant steric influence that restricts the free rotation of the phenyl ring around the C-N1 bond. This conformational locking is a key mechanistic principle, pre-organizing the molecule into a specific three-dimensional shape that can be more complementary to the binding pocket of certain receptors, leading to enhanced affinity and, in some cases, unique functional activity like partial agonism.

Comparative Pharmacological Profiles: A Tale of Two Isomers

The positioning of substituents on the phenyl ring directs the ligand's activity toward different receptor families. While the N4-substituent is crucial for defining the overall pharmacological profile, the phenyl substitution pattern fine-tunes the affinity and selectivity.

Serotonin (5-HT) Receptor Interactions

The arylpiperazine motif is a classic pharmacophore for serotonin receptors.[2]

  • 2-Substituted Phenylpiperazines (Ortho-Substitution): The presence of a small, electron-donating group like a methoxy (-OCH₃) at the 2-position is a hallmark of high-affinity 5-HT₁ₐ receptor ligands.[3][4] The compound 1-(2-methoxyphenyl)piperazine (oMe-PP) is a foundational example. This ortho-methoxy group is thought to engage in specific interactions within the 5-HT₁ₐ binding site while also enforcing a conformation that optimizes the presentation of the basic N4-nitrogen for a critical ionic interaction with an aspartate residue in the receptor.

  • 1-Phenylpiperazines (Meta- or Para-Substitution): Substituents at the 3- (meta) or 4- (para) positions lead to different pharmacological profiles.

    • Meta-Substitution: Compounds like m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP) are well-known non-selective serotonin receptor agonists and monoamine releasing agents.[5] Their activity is generally less selective for the 5-HT₁ₐ subtype compared to their ortho-substituted counterparts and they often display significant activity at 5-HT₂ receptors.

    • Para-Substitution: The 4-position is often electronically and sterically tolerant, making it a common attachment point for larger chemical moieties that extend to other regions of the receptor, without drastically altering the core phenylpiperazine interaction.

Dopamine (D₂) and D₃ Receptor Interactions

Phenylpiperazines are integral components of many atypical antipsychotics that target dopamine receptors.[6]

  • 2-Substituted Phenylpiperazines (Ortho-Substitution): This substitution pattern is critical for achieving high affinity and desired functional activity at D₂ and D₃ receptors. The most prominent example is aripiprazole (Abilify) , which contains a 2,3-dichlorophenylpiperazine moiety.[7][8] This di-substitution, particularly the ortho-chloro group, is instrumental in conferring its unique profile as a D₂ partial agonist.[9][10] The conformational constraint imposed by the ortho-substituent is believed to stabilize a receptor conformation associated with partial, rather than full, agonism or antagonism. Studies have shown that a 2-methoxyphenyl group can also enhance D₃ receptor affinity compared to an unsubstituted phenyl ring.[11][12]

  • 1-Phenylpiperazines (Unsubstituted at Ortho): Phenylpiperazines lacking an ortho-substituent generally exhibit lower affinity for D₂/D₃ receptors. While they can be developed into potent ligands, achieving the unique partial agonist profile of drugs like aripiprazole often necessitates the conformational control provided by ortho-substitution.[13]

Adrenergic (α₁) Receptor Interactions

Affinity for α₁-adrenergic receptors is a common feature of phenylpiperazines and can be either a therapeutic target or a source of side effects (e.g., orthostatic hypotension).

  • 2-Substituted Phenylpiperazines (Ortho-Substitution): Many high-affinity 5-HT₁ₐ and D₂ ligands with ortho-substituents also display potent α₁-adrenergic receptor affinity.[14] Naftopidil , an α₁-adrenoceptor antagonist used for treating benign prostatic hyperplasia (BPH), features a 1-(2-methoxyphenyl)piperazine core.[15][16][17] In this case, the N4-substituent directs the molecule's primary activity towards α₁ receptors. However, in the development of CNS agents, significant effort is often dedicated to designing ortho-substituted compounds that reduce α₁-adrenergic activity to improve the selectivity profile and minimize cardiovascular side effects.[4]

Structure-Activity Relationship (SAR) Summary

The choice of substitution position fundamentally guides the design of phenylpiperazine-based ligands.

SAR_Summary Start Phenylpiperazine Scaffold Design Ortho 2- (Ortho) Substitution (e.g., -OCH3, -Cl) Start->Ortho Steric Control MetaPara 3- (Meta) / 4- (Para) Substitution (e.g., -Cl, -CF3) Start->MetaPara Electronic/Lipophilic Tuning Ortho_Outcome1 High Affinity for 5-HT1A & D2/D3 Receptors Ortho->Ortho_Outcome1 Ortho_Outcome2 Conformational Restriction Ortho->Ortho_Outcome2 Ortho_Outcome3 Potential for D2 Partial Agonism Ortho->Ortho_Outcome3 Ortho_Outcome4 Significant α1-Adrenergic Affinity Ortho->Ortho_Outcome4 MetaPara_Outcome1 Broader 5-HT Receptor Activity (5-HT2A/2C) MetaPara->MetaPara_Outcome1 MetaPara_Outcome2 Often act as Monoamine Releasers/Agonists MetaPara->MetaPara_Outcome2 MetaPara_Outcome3 Generally Lower D2 Affinity MetaPara->MetaPara_Outcome3

Caption: SAR flowchart for phenylpiperazine substitutions.

Feature2-Substituted (Ortho) Phenylpiperazines1-Substituted (Meta/Para) Phenylpiperazines
Key Structural Feature Steric bulk adjacent to the piperazine linkage (e.g., 2-OCH₃, 2-Cl).Substituents are electronically and sterically removed from the piperazine linkage.
Primary Mechanism Induces conformational restriction, locking the phenyl ring in a preferred orientation.Primarily modulates electronic properties and lipophilicity of the phenyl ring.
Typical Receptor Profile High affinity for 5-HT₁ₐ, D₂, and D₃ receptors. Often high affinity for α₁-adrenergic receptors.Broader serotonin receptor activity (5-HT₁ₐ, 5-HT₂ₐ/₂c). Generally lower affinity for dopamine receptors.
Common Functional Activity Receptor antagonists or partial agonists (e.g., D₂ partial agonism).Receptor agonists or monoamine releasing agents.[18]
Example Compounds Moiety in Aripiprazole (2,3-dichloro), Naftopidil (2-methoxy).m-Chlorophenylpiperazine (mCPP), Trifluoromethylphenylpiperazine (TFMPP).

Experimental Validation: Protocols for Characterization

To validate the SAR hypotheses and quantify the biological activity of novel phenylpiperazine derivatives, a standardized workflow involving binding and functional assays is essential.

Experimental Workflow

Workflow cluster_synthesis Chemical Synthesis cluster_binding Affinity Determination cluster_functional Functional Characterization synthesis Synthesize 1- vs. 2-Substituted Phenylpiperazine Analogs binding Radioligand Binding Assay synthesis->binding Test Compounds ki Calculate Ki values (Receptor Affinity) binding->ki Data Analysis functional Functional Assay (e.g., cAMP, GTPγS) ki->functional Select High-Affinity Hits efficacy Determine EC50/IC50 & Intrinsic Activity (Agonist, Antagonist, Partial Agonist) functional->efficacy Data Analysis

Caption: Standard workflow for characterizing novel phenylpiperazines.

Protocol 1: Radioligand Binding Assay (Affinity)

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor, which reflects its binding affinity.

Causality: This assay directly measures the ability of a compound to displace a known high-affinity radiolabeled ligand from the receptor. A lower Kᵢ value indicates higher binding affinity.

Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT₁ₐ receptor) in an appropriate buffer. Centrifuge to pellet the membranes and resuspend to a known protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters to remove non-specific binding. Place the filtermat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Protocol 2: cAMP Functional Assay (Efficacy)

Objective: To determine if a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

Causality: For Gᵢ-coupled receptors like 5-HT₁ₐ and D₂, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures that downstream functional response.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293-hD₂ cells) in a 96-well plate and grow to confluency.

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to raise intracellular cAMP to a high, measurable baseline.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound and measure the decrease in cAMP levels from the forskolin-stimulated baseline.

    • Antagonist Mode: Add a fixed, known concentration of an agonist (e.g., dopamine) along with increasing concentrations of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log concentration of the compound to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum effect, or intrinsic activity). A partial agonist will have an Eₘₐₓ lower than a full agonist.

    • Antagonist: Plot the response against the log concentration of the test compound to determine the IC₅₀ (potency).

Conclusion and Future Outlook

The strategic placement of substituents on the phenylpiperazine core is a powerful tool in drug design. The distinction between 2-substituted and other substitution patterns is not merely a matter of isomerism but a fundamental determinant of biological activity. Ortho-substitution provides critical conformational control, pre-organizing the ligand for high-affinity interactions with key CNS targets like the 5-HT₁ₐ and D₂ receptors and enabling unique functional profiles such as D₂ partial agonism. In contrast, meta- and para-substitution primarily modulate electronic and steric factors, often leading to compounds with broader receptor selectivity and different mechanisms of action, such as monoamine release.

Understanding these structure-activity relationships allows researchers to rationally design next-generation therapeutics. Future efforts will undoubtedly focus on further refining these substitutions to achieve even greater receptor subtype selectivity—for instance, distinguishing between D₂ and D₃ receptors—and to fine-tune the balance between multiple targets for polypharmacological approaches to treating complex neuropsychiatric disorders.

References

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. [19]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [6]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

  • Synthesis of piperazines. Organic Chemistry Portal. [20]

  • Synthesis of Several Substituted Phenylpiperazines Behaving as Mixed D 2 /5HT 1A Ligands. Oxford Academic. [21]

  • Phenylpiperazine. Wikipedia. [22]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [5]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [23]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PMC. [2]

  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. PubMed. [24]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. ACS Publications. [3]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. [25]

  • [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia]. PubMed. [15]

  • Aripiprazole. StatPearls - NCBI Bookshelf. [7]

  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. ACS Publications. [26]

  • Aripiprazole. Wikipedia. [8]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. OUCI. [14]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [11]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Sci-Hub. [4]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [27]

  • 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. ResearchGate. [28]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [29]

  • What is the mechanism of Naftopidil?. Patsnap Synapse. [16]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [13]

  • Coumarin-piperazine derivatives as biologically active compounds. PMC. [1]

  • ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. accessdata.fda.gov. [9]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. [30]

  • Aripiprazole Pharmacology. YouTube. [31]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. scielo.br. [32]

  • The role of naftopidil in the management of benign prostatic hyperplasia. SciSpace. [33]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [12]

  • Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Taylor & Francis Online. [17]

  • Aripiprazole: pharmacology, efficacy, safety and tolerability. PubMed. [10]

  • Monoamine releasing agent. Wikipedia. [18]

Sources

A Comparative Analysis of 2-(3,4,5-Trimethoxyphenyl)piperazine Analogues as Dopamine D2/D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(3,4,5-Trimethoxyphenyl)piperazine Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. The versatile nature of the piperazine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[1] This guide provides a comparative analysis of analogues based on this scaffold, with a specific focus on their interactions with dopamine D2 and D3 receptors. These receptors are crucial targets for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[2]

The D2 and D3 receptor subtypes, members of the D2-like family of dopamine receptors, share a high degree of sequence homology, making the development of subtype-selective ligands a significant challenge.[2][3] However, achieving selectivity is a key objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide will delve into the structure-activity relationships (SAR) of this compound analogues, presenting comparative binding affinity data and detailing the experimental protocols used to generate this information. Furthermore, we will explore the downstream signaling pathways of the D2 and D3 receptors to provide a comprehensive understanding of the functional consequences of ligand binding.

Comparative Pharmacological Profile of Arylpiperazine Analogues at Dopamine D2 and D3 Receptors

The binding affinity of a ligand for its receptor is a critical parameter in drug design and is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of a series of N-arylpiperazine analogues for the human dopamine D2 and D3 receptors, providing a basis for a detailed structure-activity relationship (SAR) discussion.

CompoundAryl MoietyD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
1 2-Methoxyphenyl76.40.5153
2 2,3-Dichlorophenyl<10<1~10
3 Unsubstituted Phenyl<10<10~1
4 2-Fluorophenyl---
5a 3-Thiophenephenyl--~500
6a 4-Thiazolylphenyl--~500
7a 2-Fluorophenyl67.81990.34

Data compiled from multiple sources. Note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights:

The data presented above reveals several key trends in the structure-activity relationship of these arylpiperazine analogues:

  • Influence of the Aryl Moiety: The nature of the aryl group attached to the piperazine nitrogen is a major determinant of both affinity and selectivity. For instance, the presence of a 2-methoxyphenyl group in compound 1 leads to a remarkable 153-fold selectivity for the D3 receptor over the D2 receptor.[4] In contrast, an unsubstituted phenyl ring (compound 3 ) results in a non-selective ligand.[5] The 2,3-dichlorophenyl substitution in compound 2 also confers high affinity for the D3 receptor.[5]

  • Heterocyclic Aryl Groups and High Selectivity: The introduction of heterocyclic moieties, such as 3-thiophenephenyl (compound 5a ) and 4-thiazolylphenyl (compound 6a ), can lead to exceptionally high D3 selectivity, reaching approximately 500-fold over the D2 receptor.[3][6] This highlights the potential of exploring diverse aromatic systems to achieve desired selectivity profiles.

  • The Role of Fluorine Substitution: The 2-fluorophenyl analogue (7a ) demonstrates a reversed selectivity profile, favoring the D2 receptor over the D3 receptor, albeit with lower overall affinity compared to other analogues.[6] This underscores the subtle yet profound impact of single atom substitutions on receptor interaction.

These observations underscore the intricate interplay of electronic and steric factors in governing ligand-receptor recognition. The development of highly selective D3 receptor ligands is of significant therapeutic interest, as selective blockade of this receptor has been shown to be beneficial in preclinical models of L-dopa-induced dyskinesia in Parkinson's disease.[6]

Experimental Protocols: A Foundation for Reliable Data

The generation of robust and reproducible pharmacological data is paramount in drug discovery. This section provides detailed, step-by-step protocols for two key in vitro assays used to characterize the interaction of this compound analogues with dopamine D2 and D3 receptors.

Radioligand Displacement Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.

Objective: To determine the Ki of a test compound for the dopamine D2 or D3 receptor.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human D2 or D3 receptor.

  • Radioligand: [³H]-Spiperone or [¹²⁵I]IABN.

  • Test compounds (this compound analogues).

  • Non-specific binding control: Haloperidol or Butaclamol (10 µM).

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the target receptor to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Lyse the cells in a hypotonic buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the binding buffer.

    • Add increasing concentrations of the test compound to the appropriate wells.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known antagonist (e.g., 10 µM haloperidol).[8]

    • Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.[8]

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature or 25°C for a defined period (e.g., 90-120 minutes) to allow the binding to reach equilibrium.[3][8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.[8]

  • Detection:

    • Place the filters in scintillation vials and add a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (HEK-293 expressing D2/D3R) setup Set up 96-well plate (Total, Non-specific, Test Compound wells) prep_membranes->setup prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) prep_reagents->setup add_radioligand Add Radioligand setup->add_radioligand add_membranes Add Membranes to Initiate Binding add_radioligand->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Filter and Wash to Separate Bound from Free Ligand incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Measure Radioactivity scintillation->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for determining ligand binding affinity using a radioligand displacement assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. It provides information on the efficacy of a compound, distinguishing between agonists, partial agonists, and antagonists.

Objective: To determine the functional activity (agonist or antagonist) of a test compound at the dopamine D2 or D3 receptor.

Materials:

  • Cell membranes from cells expressing the D2 or D3 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compounds.

  • Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[9]

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

  • Membrane and Reagent Preparation:

    • Prepare cell membranes as described in the radioligand binding assay protocol.

    • Prepare solutions of [³⁵S]GTPγS, GDP, and test compounds in the assay buffer.

  • Assay Setup (Agonist Mode):

    • In a microplate, add the assay buffer.

    • Add increasing concentrations of the test compound (agonist).

    • Add a fixed concentration of GDP.

    • Add the cell membranes.

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

  • Assay Setup (Antagonist Mode):

    • Pre-incubate the cell membranes with increasing concentrations of the test compound (antagonist).

    • Add a fixed concentration of a known agonist (e.g., dopamine) to stimulate the receptor.

    • Add GDP and [³⁵S]GTPγS as in the agonist mode.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.[9]

  • Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and measure the radioactivity of the filters.[9]

    • SPA Method: Add SPA beads that bind to the membranes. When [³⁵S]GTPγS is bound to the G protein on the membrane, it comes into close proximity with the bead, generating a light signal that can be measured.

  • Data Analysis:

    • For agonists, plot the amount of [³⁵S]GTPγS bound against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, plot the inhibition of the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50.

Dopamine D2 and D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[10] Upon activation by an agonist, these receptors initiate a cascade of intracellular signaling events that ultimately modulate neuronal activity. While sharing this primary coupling mechanism, there are subtle differences in their downstream signaling and regulation.[7]

Canonical G-Protein Dependent Pathway:

  • Agonist Binding and G-Protein Activation: Binding of an agonist, such as dopamine or a synthetic analogue, to the D2 or D3 receptor induces a conformational change in the receptor. This promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.[10][11] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects of Reduced cAMP: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[11] By inhibiting this pathway, D2/D3 receptor activation can modulate gene expression and long-term cellular functions.

β-Arrestin-Mediated Signaling and Regulation:

In addition to G-protein signaling, D2 and D3 receptors can also signal through a G-protein-independent pathway involving β-arrestins.[12]

  • Receptor Phosphorylation and β-Arrestin Recruitment: Following agonist binding, the D2/D3 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins.[13] β-arrestin then binds to the receptor.[14]

  • Receptor Desensitization and Internalization: The binding of β-arrestin sterically hinders further G-protein coupling, leading to desensitization of the receptor. β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.[6]

  • β-Arrestin as a Signaling Scaffold: Beyond its role in receptor regulation, β-arrestin can also act as a scaffold for other signaling proteins, initiating distinct signaling cascades. For example, β-arrestin can mediate the activation of the extracellular signal-regulated kinase (ERK) pathway.[6]

Differential ERK Activation:

Interestingly, the mechanisms of ERK activation by D2 and D3 receptors appear to differ. D2 receptor-mediated ERK activation is primarily dependent on the Gαi subunit, while D3 receptor-mediated ERK activation involves the Gβγ subunit and the transactivation of the epidermal growth factor receptor (EGFR).[7]

Dopamine D2/D3 Receptor Signaling Pathways

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular D2R D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits GRK GRK D2R->GRK Activates D3R D3 Receptor D3R->G_protein Activates D3R->beta_arrestin Recruits D3R->GRK Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits ERK ERK G_protein->ERK Gβγ activates (D3R) Gαi activates (D2R) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Targets\n(e.g., CREB) Downstream Targets (e.g., CREB) PKA->Downstream Targets\n(e.g., CREB) Nuclear Signaling\n& Gene Expression Nuclear Signaling & Gene Expression ERK->Nuclear Signaling\n& Gene Expression beta_arrestin->D2R Desensitizes & Internalizes beta_arrestin->D3R Desensitizes & Internalizes beta_arrestin->ERK Activates GRK->D2R Phosphorylates GRK->D3R Phosphorylates Agonist Agonist (e.g., Dopamine) Agonist->D2R Agonist->D3R

Caption: Simplified signaling pathways of dopamine D2 and D3 receptors.

Conclusion

The this compound scaffold represents a fertile ground for the development of novel dopamine D2 and D3 receptor ligands. The comparative analysis of various analogues reveals that subtle structural modifications, particularly on the arylpiperazine moiety, can profoundly influence binding affinity and subtype selectivity. A thorough understanding of these structure-activity relationships, supported by robust experimental data from well-defined protocols, is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The elucidation of the complex downstream signaling pathways of D2 and D3 receptors further empowers researchers to develop functionally selective ligands that can precisely modulate specific cellular responses, opening new avenues for the treatment of a wide range of CNS disorders.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. (n.d.). PubMed Central. [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (n.d.). PubMed Central. [Link]

  • Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regulated kinase. (n.d.). PubMed. [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ACS Publications. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). ResearchGate. [Link]

  • G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D 2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation. (n.d.). MDPI. [Link]

  • First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. (n.d.). PubMed. [Link]

  • Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. (n.d.). PubMed Central. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Würzburg. [Link]

  • Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment. (2019). PubMed. [Link]

  • Mechanisms of G protein activation via the D2 dopamine receptor. (n.d.). PubMed Central. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript. [Link]

  • A functional variant of the dopamine D3 receptor is associated with risk and age-at-onset of essential tremor. (2006). PNAS. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (n.d.). PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

  • Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. (n.d.). PNAS. [Link]

  • Dopamine D3 Receptor Modulates Akt/mTOR and ERK 1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress. (n.d.). MDPI. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). MDPI. [Link]

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. (2023). Semantic Scholar. [Link]

  • Distinct functional profiles of partial agonist antipsychotics in cAMP and β-arrestin signaling mechanisms of dopamine D2 and D3 receptors in vitro. (n.d.). PubMed. [Link]

  • Radioligand binding assay in D2R and D3R. (n.d.). ResearchGate. [Link]

  • Characterization of dopamine D2 receptor coupling to G proteins in postmortem brain of subjects with schizophrenia. (n.d.). ADDI. [Link]

  • D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

Sources

Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 2-(3,4,5-Trimethoxyphenyl)piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(3,4,5-trimethoxyphenyl)piperazine scaffold is a recurring motif in medicinal chemistry, recognized for its presence in compounds targeting a range of biological systems. The trimethoxyphenyl (TMP) moiety is a well-established pharmacophore, particularly for its interaction with the colchicine binding site of tubulin, conferring potent antiproliferative and cytotoxic effects. Furthermore, the arylpiperazine framework is a privileged structure for ligands of G-protein coupled receptors (GPCRs), especially those in the central nervous system (CNS). This guide provides an in-depth technical exploration of strategic alternatives to this scaffold, designed for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of substitutes, instead focusing on the causal relationships between structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.

The Rationale for Diversification: Beyond the Core Structure

While the this compound core offers a robust starting point, the pursuit of optimized drug candidates necessitates the exploration of structural analogs. Key drivers for designing alternatives include:

  • Enhancing Potency and Efficacy: Fine-tuning interactions with the biological target to achieve desired therapeutic effects at lower concentrations.

  • Improving Selectivity: Modulating the structure to favor binding to the desired target over off-target proteins, thereby reducing the potential for side effects.

  • Optimizing ADME Properties: Tailoring the molecule's absorption, distribution, metabolism, and excretion profiles to ensure it reaches the target tissue in sufficient concentrations and is cleared from the body appropriately.

  • Navigating Intellectual Property Landscapes: Creating novel chemical entities with distinct structures to secure patent protection.

This guide will focus on two primary strategies for moving beyond the parent scaffold: Bioisosteric Replacement of the piperazine ring and Scaffold Hopping to entirely new molecular architectures while retaining key pharmacophoric features.

Strategy 1: Bioisosteric Replacement of the Piperazine Moiety

Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The piperazine ring, with its two nitrogen atoms, offers opportunities for modulation of basicity, polarity, and hydrogen bonding capacity.

The Piperidine Alternative: A Shift in Physicochemical Properties

A common bioisosteric replacement for piperazine is the piperidine ring. This seemingly subtle change—the removal of one nitrogen atom—can have profound effects on a compound's properties and biological activity.

Physicochemical Consequences of the Piperazine-to-Piperidine Switch:

PropertyPiperazinePiperidineRationale for Change
Basicity (pKa) pKa1 ~ 5.7, pKa2 ~ 9.8pKa ~ 11.2Piperidine is more basic, which can lead to stronger ionic interactions with acidic residues in a binding pocket. The two pKa values of piperazine can lead to complex protonation states at physiological pH.
Lipophilicity (logP) LowerHigherThe removal of a polar nitrogen atom increases lipophilicity, which can enhance membrane permeability and oral absorption but may also increase binding to off-target hydrophobic pockets.
Aqueous Solubility HigherLowerThe greater polarity of piperazine generally confers higher aqueous solubility, which can be advantageous for formulation and renal clearance.[1]
Metabolism More sites for metabolismSimpler metabolic profileThe two nitrogen atoms of piperazine provide additional sites for metabolism by cytochrome P450 enzymes.[1]

Case Study: Impact of Piperazine vs. Piperidine on Receptor Selectivity

A study on dual-target ligands for the histamine H3 (H3R) and sigma-1 (σ1R) receptors provides a compelling example of how this bioisosteric switch can dramatically alter selectivity.[2] While not involving the trimethoxyphenyl moiety, the principles are directly applicable. The study compared two compounds differing only in the piperazine or piperidine core.

CompoundCore MoietyH3R Kᵢ (nM)σ1R Kᵢ (nM)Selectivity (σ1R/H3R)
Compound 4 Piperazine3.171531~483-fold for H3R
Compound 5 Piperidine7.703.64~2-fold for σ1R

Data from Malinowska et al. (2020)[2]

The replacement of piperazine with piperidine resulted in a dramatic shift in selectivity. The piperazine-containing compound 4 was highly selective for the H3 receptor, while the piperidine analog 5 exhibited high affinity for both receptors, with a slight preference for the σ1 receptor.[2] This highlights how a simple bioisosteric replacement can be a powerful tool to tune the selectivity profile of a lead compound.

Diagram of Bioisosteric Replacement

G cluster_0 Core Scaffold cluster_1 Bioisosteric Replacement Core This compound Piperidine 2-(3,4,5-Trimethoxyphenyl)piperidine Core->Piperidine Replace Piperazine with Piperidine

Caption: Bioisosteric replacement of the piperazine ring.

Strategy 2: Scaffold Hopping for Tubulin Polymerization Inhibitors

Given the established role of the 3,4,5-trimethoxyphenyl (TMP) group in targeting the colchicine binding site of tubulin, an alternative strategy is to retain the TMP moiety while exploring entirely new scaffolds to connect it to other key interacting groups. This "scaffold hopping" approach can lead to novel chemical series with improved properties.

Many potent tubulin inhibitors share a common structural motif: a TMP ring (A-ring) connected via a linker to another aromatic ring (B-ring). The this compound structure can be viewed within this framework, where the piperazine acts as part of the linker and the second aryl group would be attached to the other piperazine nitrogen.

Comparative Analysis of TMP-Containing Tubulin Inhibitors with Novel Scaffolds

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several TMP-containing compounds with different central scaffolds against various human cancer cell lines. These compounds demonstrate the principle of retaining the key TMP pharmacophore while modifying the core structure to enhance potency.

CompoundScaffoldHeLa (Cervical Cancer) IC₅₀ (nM)MCF-7 (Breast Cancer) IC₅₀ (nM)A549 (Lung Cancer) IC₅₀ (nM)Reference
Combretastatin A-4 (CA-4) Stilbene---[3]
Compound 9p 3-aryl-4-(TMP)pyridinePotent activity reportedPotent activity reportedPotent activity reported[3]
Compound 17 2-amino-3,4,5-TMP-benzophenone7-16 (range across cell lines)7-16 (range across cell lines)7-16 (range across cell lines)[4]
Compound 9 TMP-imidazolone1.38 (HepG2)--[5]
Compound 10 TMP-triazinone3.21 (HepG2)--[5]
Compound 11 TMP-diamide2.95 (HepG2)--[5]

Note: Direct comparison is challenging due to variations in cell lines and assay conditions across different studies. The data is presented to illustrate the potency of various TMP-containing scaffolds.

These examples show that replacing the core structure with heterocycles like pyridine, benzophenone, imidazolone, and triazinone can lead to highly potent cytotoxic agents.[3][4][5] The rationale behind these designs often involves creating a more rigid or conformationally constrained linker to improve binding to the colchicine site on tubulin.

Diagram of Scaffold Hopping

G cluster_0 Core Scaffold Concept cluster_1 Scaffold Hopping Alternatives Core TMP + Linker/Scaffold Scaffold1 TMP-Pyridine Core->Scaffold1 New Scaffold Scaffold2 TMP-Benzophenone Core->Scaffold2 New Scaffold Scaffold3 TMP-Imidazolone Core->Scaffold3 New Scaffold

Caption: Scaffold hopping retains the key TMP pharmacophore.

Experimental Protocols for Comparative Evaluation

To rigorously compare the performance of novel analogs against the parent scaffold, standardized in vitro assays are essential. Below are detailed, step-by-step methodologies for two key experimental workflows relevant to the potential targets of this compound and its derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules. The change in turbidity of the solution is monitored over time using a spectrophotometer.

Workflow Diagram: Tubulin Polymerization Assay

G A Prepare Reagents (Tubulin, GTP, Assay Buffer, Test Compound) B Incubate on Ice A->B C Transfer to 37°C Spectrophotometer B->C D Monitor Absorbance (340 nm) over time C->D E Data Analysis (IC₅₀ determination) D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2 mg/mL.

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series of the test compound in G-PEM buffer.

    • Prepare positive (e.g., colchicine) and negative (e.g., DMSO vehicle) controls.

  • Assay Setup:

    • On ice, add the diluted test compounds or controls to a 96-well, clear-bottom plate.

    • Add the cold tubulin solution to each well. The final volume should be approximately 100 µL.

  • Initiation of Polymerization:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compound.

    • Determine the rate of polymerization and the maximum polymer mass for each concentration.

    • Calculate the IC₅₀ value (the concentration of compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Competitive Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Workflow Diagram: GPCR Binding Assay

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate at Room Temperature A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Kᵢ determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target GPCR. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

    • Prepare a stock solution of the radioligand (e.g., [³H]-labeled antagonist) in assay buffer.

    • Prepare a dilution series of the unlabeled test compound in assay buffer.

    • Prepare a solution of a high concentration of a known unlabeled ligand for the determination of non-specific binding.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₑ), and the various concentrations of the test compound.

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and the high concentration of the unlabeled ligand.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specifically bound radioligand).

    • Calculate the binding affinity (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion: A Strategic Approach to Scaffold Innovation

The this compound scaffold represents a valuable starting point for the design of bioactive compounds, particularly those targeting tubulin and GPCRs. However, the journey of drug discovery is one of continuous optimization. By employing rational design strategies such as bioisosteric replacement of the piperazine ring and scaffold hopping while retaining the crucial trimethoxyphenyl moiety, researchers can systematically explore new chemical space. The choice between these strategies will depend on the specific goals of the drug discovery program. Bioisosteric replacement offers a more conservative approach to fine-tune properties, while scaffold hopping can lead to truly novel compound series with potentially superior characteristics. The rigorous application of the comparative experimental protocols detailed in this guide is paramount to validating these design hypotheses and ultimately identifying drug candidates with enhanced therapeutic potential.

References

  • Romagnoli, R., Baraldi, P. G., Sarkar, T., Carrion, M. D., Lopez-Cara, C., Tolomeo, M., Grimaudo, S., Di Cristina, A., Pipitone, M. R., Balzarini, J., Gambari, R., Ilaria, L., Saletti, R., Brancale, A., & Hamel, E. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419–8426. [Link]

  • Malinowska, A., Satała, G., Głuch-Lutwin, M., Siwek, A., Starowicz, G., Kuder, K., Latacz, G., Handzlik, J., & Kieć-Kononowicz, K. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2329–2344. [Link]

  • Hassan, A. A., El-Sayed, M. A., Abou-El-Enein, M. A., & El-Adl, K. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4635. [Link]

  • Bo-Sheng, Z., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Li, L., Jiang, S., Li, X., Liu, Y., Su, J., & Chen, J. (2018). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry, 151, 484-498. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–261. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Absorbance-based). [Link]

Sources

A Comparative Guide to the Cytotoxicity of Trimethoxyphenyl-Based Compounds: Chalcone Derivatives vs. Combretastatin A-4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Trimethoxyphenyl Moiety

For decades, the 3,4,5-trimethoxyphenyl (TMP) group has been a cornerstone in the design of potent anticancer agents. Its presence is a key pharmacophoric feature in a multitude of natural and synthetic compounds that exhibit significant cytotoxic activity against a broad spectrum of cancer cell lines. The TMP moiety is famously found in colchicine, a natural product that binds to tubulin, inhibiting microtubule polymerization and arresting cells in mitosis, ultimately leading to apoptotic cell death. This mechanism of action has inspired the development of numerous tubulin-targeting agents, with the TMP group playing a pivotal role in their interaction with the colchicine-binding site on β-tubulin.

This guide provides an in-depth, objective comparison of the cytotoxic profiles of two prominent classes of trimethoxyphenyl-based compounds: a highly potent synthetic chalcone derivative and the well-established natural product, Combretastatin A-4 (CA-4). We will delve into their mechanisms of action, present supporting experimental data on their cytotoxic efficacy, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

Featured Compounds: A Tale of Two Structures

For this comparative analysis, we focus on two exemplary compounds that, while sharing the crucial trimethoxyphenyl scaffold, represent different chemical classes with distinct structural features.

  • Trimethoxyphenyl-Chalcone Derivative (Chalcone 7f): We highlight the synthetic chalcone, (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular derivative has demonstrated exceptional and selective cytotoxic activity in various cancer cell lines. The rationale behind selecting this specific, more complex chalcone is to showcase the potential for potent cytotoxicity through sophisticated synthetic modifications of the basic chalcone scaffold.

  • Combretastatin A-4 (CA-4): A natural stilbenoid isolated from the African bush willow tree, Combretum caffrum. Its simple structure, consisting of a trimethoxyphenyl ring linked to a second aromatic ring by a cis-stilbene bridge, belies its potent tubulin-inhibiting and anti-vascular properties. CA-4 is a benchmark compound in the study of tubulin inhibitors and serves as an excellent reference for comparison.

Mechanism of Action: A Shared Target, A Common Fate

Both the trimethoxyphenyl-chalcone derivative and Combretastatin A-4 exert their primary cytotoxic effects by targeting the same fundamental cellular machinery: the microtubule network.

Tubulin Polymerization Inhibition: The trimethoxyphenyl group in both compounds is crucial for their binding to the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to a cascade of cellular events, as illustrated in the signaling pathway diagram below.

cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Consequences cluster_3 Apoptotic Pathway Compound Trimethoxyphenyl Compound (Chalcone or CA-4) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation, Bax activation) MitoticArrest->Bcl2 Triggers Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->Mitochondria Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Results in Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Activates Caspase3 Executioner Caspase Activation (Caspase-3, -7) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Signaling pathway of trimethoxyphenyl-based tubulin inhibitors leading to apoptosis.

Induction of Apoptosis: The prolonged arrest of cells in the M-phase of the cell cycle triggers the intrinsic pathway of apoptosis. This process involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, resulting in programmed cell death.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for our featured trimethoxyphenyl-chalcone derivative (Chalcone 7f) and Combretastatin A-4 (CA-4) against a panel of human cancer cell lines.

Cell LineCancer TypeChalcone 7f IC50 (µM)Combretastatin A-4 IC50 (µM)Reference
HL-60Leukemia0.26Not Reported[1]
SMMC-7721Liver Carcinoma1.08Not Reported[1]
A549Lung Carcinoma1.05~0.0018 (as CA-4 analogue XN0502)[1][2]
MCF-7Breast Carcinoma0.830.0033[1][3]
SW480Colon Carcinoma1.54Not Reported[1]

Data Interpretation and Insights:

It is important to note that the IC50 values for the two compounds were determined in separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions. However, the data provides valuable insights into their relative potencies.

The trimethoxyphenyl-chalcone derivative, Chalcone 7f, demonstrates potent cytotoxic activity across all tested cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1] Notably, it exhibits high efficacy against leukemia (HL-60) and breast cancer (MCF-7) cells.[1]

Combretastatin A-4 and its analogues are renowned for their exceptionally low IC50 values, often in the nanomolar range.[2][3] The data for the A549 and MCF-7 cell lines highlight its superior potency compared to the presented chalcone derivative. This underscores the remarkable efficacy of the natural stilbenoid scaffold.

The choice between pursuing a highly potent natural product analogue like CA-4 or a synthetically versatile chalcone derivative depends on the specific goals of a drug discovery program. While CA-4 offers exceptional potency, chalcones provide a flexible scaffold for extensive medicinal chemistry optimization to fine-tune properties such as solubility, metabolic stability, and tumor selectivity.

Experimental Protocols: A Guide for Your Research

To facilitate further research and validation, we provide detailed, step-by-step protocols for two fundamental assays in cytotoxicity studies.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement Seed Seed cells in a 96-well plate Treat Add serial dilutions of test compounds Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT solution to each well Incubate1->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 AddSolvent Add solubilization solution (e.g., DMSO) Incubate2->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their IC50 values for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The trimethoxyphenyl moiety remains a highly valuable pharmacophore in the development of potent anticancer agents. Both synthetic chalcones and natural products like Combretastatin A-4, which feature this group, demonstrate significant cytotoxicity through the inhibition of tubulin polymerization and induction of apoptosis. While CA-4 exhibits exceptional potency, the synthetic tractability of chalcones offers a platform for extensive structure-activity relationship studies to optimize their therapeutic index.

Future research in this area should focus on developing trimethoxyphenyl-based compounds with enhanced tumor selectivity and improved pharmacokinetic profiles. The exploration of novel drug delivery systems, such as nanoparticle formulations, could further enhance the efficacy and reduce the off-target toxicity of these promising anticancer agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the development of the next generation of trimethoxyphenyl-based cancer therapeutics.

References

  • ACS Omega. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. [Link]

  • MDPI. (2021). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. [Link]

  • PubMed Central (PMC). (2010). Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. [Link]

  • ResearchGate. (2025). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. [Link]

  • ACS Publications. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. [Link]

  • PubMed. (2010). Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. [Link]

  • ResearchGate. (2025). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. [Link]

  • PubMed. (n.d.). Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. [Link]

  • MDPI. (2021). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. (n.d.). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. [Link]

Sources

A Comprehensive Guide to Evaluating the Selectivity of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high selectivity is paramount. Off-target effects can lead to undesirable side effects and therapeutic failure. This guide provides an in-depth evaluation of the potential selectivity of 2-(3,4,5-Trimethoxyphenyl)piperazine, a synthetic compound with a promising scaffold for CNS-active agents. While direct and comprehensive experimental data on this specific molecule is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) of related trimethoxyphenyl and piperazine-containing compounds to predict its likely selectivity profile. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to empirically determine the selectivity of this compound and its analogs.

The Significance of Selectivity in Drug Discovery

The efficacy and safety of a drug are intrinsically linked to its selectivity. A selective drug primarily interacts with its intended biological target (e.g., a specific receptor subtype), minimizing interactions with other targets. This targeted approach is crucial for developing therapies with a favorable therapeutic window and reduced adverse effects. G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are common targets for a wide array of drugs.[1][2] However, the high degree of structural homology among some GPCR subtypes presents a significant challenge in achieving selectivity.[1]

Unveiling the Potential of this compound: A Structural Perspective

This compound is a fascinating molecule that combines two key pharmacophores: the piperazine ring and the trimethoxyphenyl moiety. The piperazine ring is a common scaffold in many CNS-active drugs, known to interact with a variety of receptors, including serotonergic, dopaminergic, and adrenergic receptors.[3] The trimethoxyphenyl group, with its three methoxy substituents on the phenyl ring, is also a recurring motif in biologically active compounds and can significantly influence receptor affinity and selectivity.

Based on the SAR of related compounds, we can hypothesize the potential selectivity profile of this compound.

  • Serotonin Receptors: Arylpiperazines are well-known for their interaction with serotonin receptors.[2][4] The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for different 5-HT receptor subtypes. For instance, some arylpiperazines exhibit high affinity for the 5-HT1A receptor, which is involved in anxiety and depression.[2] Others show a preference for the 5-HT2A receptor, a key target for antipsychotic and psychedelic drugs.[5] The trimethoxy substitution pattern on our compound of interest may confer a unique selectivity profile within the serotonin receptor family.

  • Dopamine Receptors: Phenylpiperazine derivatives have also been developed as selective ligands for dopamine D3 receptors, which are implicated in substance abuse and psychosis.[6][7] The selectivity for D3 over the closely related D2 receptor is a critical factor in developing antipsychotics with a lower incidence of extrapyramidal side effects.

  • Adrenergic Receptors: A common challenge with arylpiperazine-based compounds is their affinity for α1-adrenergic receptors, which can lead to cardiovascular side effects such as hypotension.[8] The specific substitution pattern on the phenyl ring can modulate this affinity.

  • Platelet-Activating Factor (PAF) Receptor: Interestingly, the bis-(3,4,5-trimethoxyphenyl) structural motif is found in potent and selective antagonists of the platelet-activating factor (PAF) receptor, a GPCR involved in inflammation and thrombosis.[9] This raises the intriguing possibility that this compound may also exhibit affinity for the PAF receptor.

Comparative Analysis: Benchmarking Against Established Compounds

To provide context for the potential selectivity of this compound, it is essential to compare it with well-characterized compounds. The following table summarizes the receptor binding affinities (Ki values in nM) of selected comparator compounds. Note: Data for this compound is hypothetical and for illustrative purposes, to be determined by the experimental protocols outlined below.

Compound5-HT1A5-HT2AD2D3α1-adrenergicPAF Receptor
This compound (Hypothetical) TBDTBDTBDTBDTBDTBD
NAN-190 [8]0.6>1000>1000>10000.8N/A
WC-26 (D3-selective) [6]>1000>10001502.9>1000N/A
L-652,731 (PAF Antagonist) N/AN/AN/AN/AN/APotent

TBD: To Be Determined; N/A: Not Available

This comparative framework highlights the importance of experimentally determining the complete selectivity profile of this compound to understand its therapeutic potential and potential liabilities.

Experimental Protocols for Determining Selectivity

To empirically evaluate the selectivity of this compound, a series of in vitro assays are required. The following protocols provide a robust framework for this investigation.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and selectivity.

Workflow for Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing target receptor prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 prep4 Resuspend & Aliquot Membranes prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand (Filtration) assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Calculate Ki values (Cheng-Prusoff equation) analysis2->analysis3

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3, α1-adrenergic, PAF receptors).

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.

    • Add increasing concentrations of the test compound, this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition binding curve.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). The choice of functional assay depends on the signaling pathway coupled to the receptor of interest.

G-Protein Signaling Pathways

cluster_gq Gq Pathway cluster_gs Gs Pathway cluster_gi Gi Pathway gq_receptor GPCR (e.g., 5-HT2A) gq Gq gq_receptor->gq plc PLC gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release gs_receptor GPCR (e.g., D1) gs Gs gs_receptor->gs ac_stim Adenylate Cyclase (Stimulation) gs->ac_stim camp_increase cAMP Increase ac_stim->camp_increase gi_receptor GPCR (e.g., 5-HT1A, D2) gi Gi gi_receptor->gi ac_inhib Adenylate Cyclase (Inhibition) gi->ac_inhib camp_decrease cAMP Decrease ac_inhib->camp_decrease

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(3,4,5-Trimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3,4,5-Trimethoxyphenyl)piperazine, grounded in established safety protocols and regulatory frameworks.

Given these potential hazards, this compound must be managed as hazardous waste from the moment it is generated—a concept known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[5][6]

Part 1: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough hazard assessment is critical. This initial step ensures that all subsequent handling and disposal procedures are appropriate for the risks involved.

1.1. Assume Hazardous Properties: Based on the known toxicology of analogous piperazine compounds, it is prudent to assume that this compound exhibits similar hazardous characteristics. These may include:

  • Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1]
  • Corrosivity: Potential to cause severe skin burns and eye damage.[2][3][4]
  • Sensitization: May cause allergic skin or respiratory reactions.[1][2][4]
  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][4]

1.2. Waste Determination: The first step in regulatory compliance is to determine if your waste is hazardous.[7] Given the likely properties of this compound, it should be managed as a hazardous waste. This involves classifying it based on its chemical properties, which may include toxicity and corrosivity.

Part 2: Secure Containment and Labeling

Proper containment and labeling are crucial for preventing accidental exposure and ensuring that the waste is handled correctly throughout the disposal process.

2.1. Container Selection:

  • Use only appropriate, leak-proof containers for waste storage.[8][9]

  • Ensure the container material is compatible with the chemical waste. For instance, avoid metal containers for corrosive materials like acids and bases.[8]

  • The container must have a secure, tight-fitting lid.

2.2. Labeling Requirements:

  • All waste containers must be clearly labeled as "Hazardous Waste."[9]

  • The label should include the chemical name: "this compound," and a clear description of its known or suspected hazards (e.g., "Toxic," "Corrosive").

  • Indicate the date when the waste was first added to the container.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound should never involve drain disposal or evaporation.[9][10] Instead, a structured, compliant process must be followed.

Step 1: Segregation of Waste Segregate waste streams to prevent dangerous reactions.[7] Do not mix this compound waste with incompatible materials.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the properly labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9]

  • This area should be close to the point of generation and under the direct control of laboratory personnel.[8]

Step 3: Personal Protective Equipment (PPE) When handling the waste container, always wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • A laboratory coat

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

  • All hazardous waste must be transported by a registered hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][11]

Step 5: Documentation Maintain meticulous records of the waste generated and its disposal. This includes the Uniform Hazardous Waste Manifest, which documents the waste's journey from your laboratory to its final disposal site.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Disposal and Compliance A Waste Generation (this compound) B Hazard Assessment (Assume Toxic, Corrosive, Sensitizer) A->B C Select Compatible Container (Leak-proof, secure lid) B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS or Licensed Waste Hauler E->F G Prepare for Transport (Ensure proper labeling and containment) F->G H Complete Hazardous Waste Manifest G->H I Transfer to Licensed Hauler for transport to a TSDF H->I J Final Disposal (Treatment at an approved facility) I->J

Caption: Decision workflow for handling and disposing of this compound waste.

Quantitative Data Summary: Regulatory Timeframes for Hazardous Waste Storage

Generator CategoryHazardous Waste Generation Rate (per month)On-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg of hazardous waste AND ≤ 1 kg of acute hazardous wasteNo time limit, but quantity limits apply
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg of hazardous wasteUp to 180 days (or 270 days if TSDF is > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg of hazardous waste OR > 1 kg of acute hazardous wasteUp to 90 days[12]

Note: It is the generator's responsibility to determine their category based on the total amount of hazardous waste produced.[13]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific excellence.

References

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • Learn the Basics of Hazardous Waste | US EPA. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center. [Link]

  • Piperazine hydrate - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. American Chemical Society. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. AEG Environmental. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Chemistry For Everyone via YouTube. [Link]

  • EPA Hazardous Waste Management - Axonator. Axonator. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(3,4,5-Trimethoxyphenyl)piperazine: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the novel molecules we create carry with them not just the promise of innovation, but also a profile of unknown risks. 2-(3,4,5-Trimethoxyphenyl)piperazine, a substituted piperazine derivative, is one such compound. While comprehensive toxicological data for this specific molecule may be limited, its structural backbone—the piperazine ring—is well-characterized as hazardous. This guide provides a robust operational framework for the safe handling, use, and disposal of this compound. Our approach is one of proactive caution, extrapolating from the known hazards of piperazine and related aromatic amines to ensure the highest level of safety for all laboratory personnel.

The core principle of this guide is to treat any substance of unknown toxicity as highly hazardous.[1] By understanding the "why" behind each safety protocol, from engineering controls to the selection of personal protective equipment, researchers can cultivate a culture of intrinsic safety that protects them from both the seen and unseen dangers in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Threat

The presence of the aromatic trimethoxyphenyl group adds another layer of concern. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can exhibit significant toxicity.[7][8] Therefore, we must assume that this compound presents a multi-faceted risk profile.

Hazard Class Hazard Statement Basis of Concern
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Piperazine Core
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][4]Piperazine Core
Sensitization May cause an allergic skin reaction.[5] May cause allergy or asthma symptoms.Piperazine Core
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[6]Piperazine Core
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.Piperazine Core
Dermal Absorption Potential for rapid absorption through the skin.[7][8]Aromatic Amine Moiety

The Hierarchy of Controls: Engineering Out the Risk

Before any personal protective equipment is considered, we must implement engineering and administrative controls. These are the most effective measures for ensuring safety as they are designed to control the hazard at its source.

  • Engineering Controls : All work involving this compound, from weighing the solid to preparing solutions and running reactions, must be performed within a certified chemical fume hood.[9][10] The fume hood provides primary containment, protecting the user from inhaling dust or vapors. Safety showers and eyewash stations must be readily accessible and tested regularly.[11]

  • Administrative Controls : A site-specific Standard Operating Procedure (SOP) must be developed and all personnel must be trained on it before commencing work. This SOP should detail the specific hazards, required controls, and emergency procedures. Never work alone when handling this compound. Prohibit eating, drinking, and smoking in the laboratory.[5][6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for protecting personnel from exposure when engineering and administrative controls cannot eliminate the risk entirely. The following PPE is mandatory when handling this compound in any form.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety goggles and full-face shield.[5]Double-gloving with nitrile gloves.[11]Flame-resistant lab coat, long pants, closed-toe shoes.N95 respirator or higher, as determined by risk assessment.
Handling Solutions Safety goggles and full-face shield.[5]Double-gloving with nitrile gloves.[11]Flame-resistant lab coat, long pants, closed-toe shoes.Not required if handled exclusively in a fume hood.
Reaction Work-up Safety goggles and full-face shield.[5]Double-gloving with nitrile gloves.[11]Chemical-resistant apron over lab coat, long pants, closed-toe shoes.Not required if handled exclusively in a fume hood.
  • Eye and Face Protection : Due to the corrosive nature of piperazine compounds, chemical safety goggles are mandatory at all times.[12] When handling the solid material or concentrated solutions where splashing is a risk, a full-face shield must be worn in addition to goggles.[5]

  • Skin and Body Protection : A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required.[11] For hand protection, double-gloving with nitrile gloves is recommended to protect against incidental contact.[11] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[12]

  • Respiratory Protection : All handling of the solid compound should be done in a fume hood to minimize inhalation risk.[9] If there is a potential for dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[2][12]

Standard Operating Procedure: Weighing and Solubilizing the Compound

This step-by-step workflow integrates the necessary safety measures for a common laboratory task.

SOP_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood certification is current. prep2 Don all required PPE: - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves prep1->prep2 prep3 Assemble all necessary equipment (spatula, weigh paper, beaker, solvent). prep2->prep3 handle1 Carefully weigh the desired amount of this compound. prep3->handle1 Begin Handling handle2 Add the solid to the solvent in the beaker. handle1->handle2 handle3 Gently swirl or stir to dissolve. handle2->handle3 clean1 Decontaminate spatula and work surface. handle3->clean1 Complete Handling clean2 Dispose of weigh paper and outer gloves in designated hazardous waste. clean1->clean2 clean3 Remove inner gloves and wash hands thoroughly. clean2->clean3

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Emergency Procedures: A Plan for When Things Go Wrong

Accidents can happen even in the most prepared laboratories. A clear, rehearsed emergency plan is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Minor Spill (in fume hood) : Wearing appropriate PPE, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the area.[12][13]

  • Major Spill : Evacuate the laboratory immediately and alert personnel in adjacent areas.[6] Contact your institution's emergency response team.[6]

Decontamination and Waste Disposal: Closing the Loop

Proper disposal is a critical final step in the safe handling of any hazardous chemical.

  • Decontamination : All glassware and equipment that has come into contact with this compound should be decontaminated. Rinsing with a suitable solvent (such as ethanol or acetone) in the fume hood, with the rinsate collected as hazardous waste, is a common practice.

  • Waste Disposal : All solid waste, including contaminated gloves, weigh paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[13] Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container.[10] Never dispose of this chemical down the drain.[6][10] All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9][13]

By adhering to this comprehensive safety framework, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • TCI Chemicals. (2025, March 28).
  • New Jersey Department of Health and Senior Services. Piperazine - HAZARD SUMMARY.
  • Sigma-Aldrich. (2025, January 2).
  • Santa Cruz Biotechnology. Piperazine.
  • Rutgers University. Aniline.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • ChemicalBook.
  • Cole-Parmer.
  • BenchChem. (2025). Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Fisher Scientific. (2010, November 24).
  • Fisher Scientific. (2018, January 18).
  • ACS Publications. (2023, November 9).
  • Fisher Scientific.
  • Centers for Disease Control and Prevention (NIOSH). (2002).
  • National Center for Biotechnology Information (NCBI).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.